Rioprostil
Beschreibung
A synthetic methylprostaglandin E1 analog that reduces gastric acid secretion and enhances the gastric mucus-bicarbonate barrier. It is effective in the therapy of gastric ulcers and gives significant protection against NSAID-induced gastric mucosal damage. The drug also prevents cyclosporin A-induced damage to endocrine and exocrine pancreatic secretions. It shows a low order of acute toxicity and there is no evidence of embryotoxicity, fetotoxicity, teratogenicity, or mutagenicity in animal studies.
See also: Misoprostol (related); Arbaprostil (related).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-3-4-13-21(2,25)14-10-12-18-17(19(23)16-20(18)24)11-8-6-5-7-9-15-22/h10,12,17-18,20,22,24-25H,3-9,11,13-16H2,1-2H3/b12-10+/t17-,18-,20-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOAFZKFCYREMW-FWYLUGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021622 | |
| Record name | Rioprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77287-05-9 | |
| Record name | Rioprostil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rioprostil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rioprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIOPROSTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL402PVQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rioprostil's Mechanism of Action in Gastric Parietal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular mechanism by which Rioprostil, a synthetic prostaglandin (B15479496) E1 analog, exerts its inhibitory effects on gastric acid secretion within parietal cells. It covers the core signaling pathways, relevant quantitative data from clinical studies, and detailed protocols for key experimental assays.
Core Mechanism of Action: EP3 Receptor-Mediated Inhibition
This compound is a potent, orally active inhibitor of gastric acid secretion[1]. Its primary mechanism involves acting as an agonist at the prostaglandin E2 receptor subtype 3 (EP3) located on the basolateral membrane of gastric parietal cells[2][3][4]. The EP3 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).
The binding of this compound to the EP3 receptor initiates a downstream signaling cascade that antagonizes the stimulatory pathways of acid secretion. The key steps are as follows:
-
Receptor Activation: this compound binds to and activates the EP3 receptor on the parietal cell surface.
-
Gi-Protein Coupling: The activated EP3 receptor engages its coupled inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The Gi protein, upon activation, directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Inactivity: Reduced cAMP levels lead to decreased activation of cAMP-dependent Protein Kinase A (PKA). PKA is a critical enzyme that phosphorylates multiple downstream targets to promote acid secretion[5].
-
H+/K+-ATPase (Proton Pump) Inhibition: The ultimate step in acid secretion is the transport of H+ ions into the gastric lumen by the H+/K+-ATPase, also known as the proton pump. The reduction in PKA-mediated signaling leads to decreased activity and translocation of the proton pump to the apical membrane, thereby suppressing acid secretion.
This inhibitory pathway directly counteracts the primary stimulatory pathway mediated by histamine, which binds to H2 receptors, activates a stimulatory G-protein (Gs), and increases cAMP levels to stimulate the proton pump.
Quantitative Data on Efficacy
Clinical studies have quantified the inhibitory effect of this compound on both basal (unstimulated) and stimulated gastric acid secretion. The data highlights a potent, dose-dependent reduction in acid output.
Table 1: Inhibition of Basal and Pentagastrin-Stimulated Gastric Secretion
| This compound Dose | Basal Acid Secretion Inhibition | Pentagastrin-Stimulated Acid Secretion Inhibition | Reference |
|---|---|---|---|
| 300 µg | 54% | 44% |
| 600 µg | 88% | 59% | |
Table 2: Dose-Dependent Inhibition of Meal-Stimulated Gastric Acid Secretion
| This compound Dose | Inhibition of 3-Hour Integrated Gastric Acid Response | Statistical Significance | Reference |
|---|---|---|---|
| 150 µg | 41% | Not Significant | |
| 300 µg | 68% | Significant |
| 600 µg | 79% | Significant | |
Notably, this compound did not significantly alter the integrated 3-hour plasma gastrin response to peptone meals, indicating its primary action is directly on the parietal cell rather than through modulation of gastrin release.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the action of this compound and similar compounds.
This protocol is a standard invasive method for quantifying gastric acid output in a clinical research setting.
Objective: To measure the rate of gastric acid secretion under basal conditions and in response to a stimulant, and to quantify the inhibitory effect of a test compound like this compound.
Materials:
-
Nasogastric tube
-
Fluoroscopy or water recovery test equipment for tube placement confirmation
-
Suction pump or syringe for aspiration
-
Collection vials, graduated
-
pH meter
-
Burette and titration equipment
-
0.1 M NaOH solution
-
pH indicator (e.g., diethylaminoazobenzene)
-
Stimulant (e.g., Pentagastrin (B549294), 8% peptone meal)
-
Test compound (this compound) or placebo
Procedure:
-
Preparation: The subject fasts overnight. A nasogastric tube is inserted, and its position in the gastric fundus is confirmed.
-
Basal Acid Output (BAO) Measurement:
-
The complete stomach contents are aspirated and discarded (or saved as T0).
-
For the next 60 minutes, gastric juice is continuously aspirated, with samples collected in four 15-minute intervals. These samples constitute the basal secretion.
-
-
Stimulation and Drug Administration:
-
Following the basal collection, a stimulant is administered. For example, a pentagastrin injection (6 µg/kg, subcutaneously) or a standardized meal (e.g., 500 mL of 8% peptone) is given.
-
The test compound (e.g., this compound 150, 300, or 600 µg) or a placebo is administered at a specified time relative to the stimulant (e.g., 45 minutes after the first meal).
-
-
Stimulated Acid Output (MAO/PAO) Measurement:
-
Gastric juice aspiration continues for 1-2 hours post-stimulation, with samples collected in 15-minute intervals.
-
-
Laboratory Analysis:
-
The volume of each collected sample is measured.
-
A known volume (e.g., 10 mL) of gastric juice from each sample is titrated with 0.1 M NaOH to a neutral pH (e.g., pH 7.0).
-
The concentration of HCl (in mmol/L) is calculated for each fraction.
-
-
Data Calculation:
-
BAO (Basal Acid Output): The total acid output (concentration × volume) from the four basal periods, expressed in mmol/hour.
-
MAO (Maximum Acid Output): The total acid output during the hour following stimulation.
-
PAO (Peak Acid Output): The two highest 15-minute stimulated collections are averaged and multiplied by 2 to express as mmol/hour.
-
Percentage Inhibition: Calculated by comparing the acid output in the drug-treated group to the placebo group.
-
This biochemical assay directly measures the activity of the proton pump, the final effector in the acid secretion pathway. It is used to assess the direct inhibitory potential of compounds on the enzyme.
Objective: To determine the effect of a test compound on the ATP hydrolysis activity of the H+/K+-ATPase enzyme isolated from gastric tissue.
Materials:
-
Gastric tissue (e.g., from goat, pig, or rabbit stomach)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Buffer solutions (e.g., Tris-HCl)
-
ATP Tris salt
-
MgCl2
-
Test compound (e.g., this compound, or a known inhibitor like Omeprazole for positive control)
-
Reagents for phosphate (B84403) detection (e.g., Malachite Green-based reagent, or ammonium (B1175870) molybdate (B1676688) and a reducing agent)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Enzyme Preparation (Gastric Microsomes):
-
Gastric mucosa is scraped from the stomach and homogenized in an ice-cold buffer.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in H+/K+-ATPase.
-
The protein concentration of the microsomal preparation is determined (e.g., using a Bradford or BCA assay).
-
-
Assay Reaction:
-
In a microplate or microcentrifuge tubes, prepare the reaction mixture containing buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (2 mM), and the prepared enzyme (e.g., 10 µg membrane protein).
-
Add various concentrations of the test compound (or vehicle control) to the respective wells/tubes and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a final concentration of 2 mM ATP.
-
Incubate the reaction for a fixed time (e.g., 20-30 minutes) at 37°C.
-
-
Termination and Phosphate Detection:
-
Stop the reaction by adding an ice-cold stop solution, such as trichloroacetic acid (TCA). This precipitates the protein while leaving the liberated inorganic phosphate (Pi) in the supernatant.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add the phosphate detection reagent (e.g., Malachite Green reagent) to each well. This reagent reacts with the Pi released from ATP hydrolysis to produce a colored product.
-
Incubate for color development (e.g., 20-30 minutes at room temperature).
-
-
Data Analysis:
-
Measure the absorbance of the colored product using a spectrophotometer or microplate reader (e.g., at ~620-660 nm).
-
Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released in each sample.
-
Calculate the H+/K+-ATPase activity as the rate of Pi released per unit time per amount of protein.
-
Determine the percentage inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).
-
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. jcu.pressbooks.pub [jcu.pressbooks.pub]
- 5. [Signal transduction and intracellular recruitment of gastric proton pump in the parietal cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics and Receptor Binding Profile of Rioprostil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rioprostil, a synthetic methyl prostaglandin (B15479496) E1 (PGE1) analogue, is a potent gastroprotective agent characterized by a dual mechanism of action: inhibition of gastric acid secretion and direct mucosal cytoprotection. As a PGE1 analogue, its pharmacodynamic effects are mediated through interaction with E-type prostanoid (EP) receptors, leading to the modulation of intracellular signaling pathways. This technical guide provides a comprehensive overview of the pharmacodynamics and receptor binding profile of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows using Graphviz diagrams.
Pharmacodynamics
This compound's primary pharmacodynamic effects are concentrated in the gastrointestinal tract, where it exerts both antisecretory and cytoprotective actions.[1]
Inhibition of Gastric Acid and Pepsin Secretion
This compound is a potent inhibitor of both basal and stimulated gastric acid and pepsin secretion.[1] This antisecretory effect is dose-dependent and has been demonstrated in both animal models and human clinical trials. The primary mechanism for this effect is believed to be the binding to EP3 receptors on parietal cells, which inhibits the production of cyclic AMP (cAMP) and subsequently reduces the activity of the H+/K+-ATPase proton pump.
Table 1: Effect of this compound on Gastric Acid and Pepsin Secretion in Humans
| Condition | Dose (µg) | Parameter | Inhibition (%) | Citation |
| Basal Secretion | 300 | Acid Output | 54% | [2] |
| 600 | Acid Output | 88% | [2] | |
| 300 | Pepsin Output | 86% | [2] | |
| 600 | Pepsin Output | 68% | [2] | |
| Pentagastrin-Stimulated | 300 | Acid Output (3-hr) | 43.5% | [3] |
| 600 | Acid Output (3-hr) | 58.9% | [3] | |
| 300 | Pepsin Output (3-hr) | 41.1% | [3] | |
| 600 | Pepsin Output (3-hr) | 66.5% | [3] | |
| Meal-Stimulated | 150 | Acid Response (3-hr) | 41% | [4] |
| 300 | Acid Response (3-hr) | 68% | [4] | |
| 600 | Acid Response (3-hr) | 79% | [4] | |
| Night-time Secretion | 300 | Acid Secretion (AUC) | 52% | [3] |
| 600 | Acid Secretion (AUC) | 73.5% | [3] |
Gastric Cytoprotection
A key feature of this compound is its potent cytoprotective effect, which occurs at doses significantly lower than those required for acid suppression.[1] This property involves the protection of the gastric mucosa from damage induced by various noxious agents, including ethanol (B145695), nonsteroidal anti-inflammatory drugs (NSAIDs), strong acids, and hypertonic saline.[1] The oral ED50 for preventing ethanol-induced gastric lesions in rats is 1.93 µg/kg.[1]
The mechanisms of cytoprotection are multifactorial and are thought to involve:
-
Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins (B1171923) enhance the gastric mucosal barrier by increasing the secretion of mucus and bicarbonate, a process likely mediated by EP2 and/or EP4 receptors.[5][6]
-
Maintenance of Mucosal Blood Flow: Adequate blood flow is crucial for mucosal integrity, and prostaglandins can help maintain it, particularly after exposure to damaging agents. This effect is thought to be mediated by EP2 and EP4 receptors.[6]
-
Cellular Resistance: Prostaglandins may directly enhance the resistance of mucosal cells to necrotizing agents, a mechanism independent of luminal factors.[7] This could involve the activation of signaling pathways like the Nrf2/HO-1 pathway, which helps to reduce oxidative stress.[2]
Effects on Gastrointestinal Motility
This compound has been shown to have effects on gastrointestinal motility. It can significantly increase the rate of gastric emptying of liquids, an action independent of its antisecretory properties.[3] In healthy volunteers, a 600 µg dose of this compound was observed to slightly increase lower esophageal sphincter pressure (LESP) and the amplitude of contraction waves in the distal esophagus.[4][8] In the small intestine, this compound has been found to inhibit phase 2 contractions of the migrating motor complex (MMC) without disrupting the complex itself, which may explain its relatively low diarrheogenic potential at therapeutic doses.[9]
Receptor Binding Profile and Signaling Pathways
-
EP3 Receptor Interaction (Antisecretory Effect): The inhibition of gastric acid secretion is primarily mediated by the EP3 receptor on parietal cells. The EP3 receptor is coupled to the inhibitory G protein (Gi), which, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP dampens the signaling cascade that activates the proton pump (H+/K+-ATPase).[10]
-
EP1, EP2, and EP4 Receptor Interaction (Cytoprotective Effects): The multifaceted cytoprotective actions of prostaglandins are mediated by various EP receptors.
-
EP1 Receptors: Activation of EP1 receptors is linked to an increase in intracellular calcium and is associated with the stimulation of bicarbonate secretion and inhibition of gastric motility, both contributing to cytoprotection.[6][11]
-
EP2 and EP4 Receptors: These receptors are coupled to the stimulatory G protein (Gs) and their activation leads to an increase in adenylyl cyclase activity and cAMP production.[12] This pathway is believed to mediate the stimulation of mucus secretion and the increase in mucosal blood flow, both crucial for mucosal defense.[6]
-
Signaling Pathway Diagrams
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGE1 triggers Nrf2/HO-1 signal pathway to resist hemin-induced toxicity in mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound on gastric emptying and intragastric acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, an oral prostaglandin E1 (PGE1) analogue, on lower esophageal sphincter pressure and on the motility of the distal esophagus in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism for prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, an oral prostaglandin E1 analogue, on lower oesophageal sphincter pressure and on the motility of the distal oesophagus in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, 600 micrograms, on the interdigestive myoelectrical activity of the humans small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The roles of prostaglandin E receptor subtypes in the cytoprotective action of prostaglandin E2 in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Rioprostil for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Rioprostil, a potent synthetic prostaglandin (B15479496) E1 (PGE1) analogue. This compound is recognized for its significant cytoprotective and gastric antisecretory properties, making it a valuable compound for research in gastroenterology and drug development. This document outlines the primary synthetic strategies, detailed purification protocols, and the pharmacological mechanism of action, supported by quantitative data and procedural diagrams to facilitate its application in a research setting.
Chemical Synthesis of this compound
This compound ((2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one) is a structurally complex molecule requiring a stereocontrolled synthetic approach. While early syntheses of prostaglandin analogues by Miles Laboratories utilized the multi-step Sih synthesis, an improved, more convergent method was developed for large-scale production.[1]
The most efficient reported synthesis involves a one-pot conjugate addition of a functionalized lower side chain (as a vinyl tin or other organometallic intermediate) to a chiral α,β-unsaturated cyclopentenone, which contains the core of the upper side chain.[1] This key step constructs the prostaglandin framework with high stereocontrol.
The following protocol is a representative procedure for the key conjugate addition step, based on the established chemistry for prostaglandin synthesis, as the specific, detailed industrial protocol for this compound is not publicly available. This method is analogous to the described use of organocuprates and vinylstannanes for forming the C12-C13 bond.[1]
Materials and Reagents:
-
(R)-4-(tert-butyldimethylsilyloxy)-2-(7-hydroxyheptyl)cyclopent-2-en-1-one (Protected Upper Side Chain)
-
(E)-tributyl(4-hydroxy-4-methyloct-1-en-1-yl)stannane (Lower Side Chain Vinylstannane)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Copper(I) cyanide (CuCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Cuprate (B13416276) Reagent: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add Copper(I) cyanide (1.1 equivalents). Cool the flask to -78 °C in a dry ice/acetone bath.
-
To the cooled flask, add anhydrous THF. Slowly add n-Butyllithium solution (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting suspension for 30 minutes.
-
Transmetallation: In a separate flask, dissolve the (E)-tributyl(4-hydroxy-4-methyloct-1-en-1-yl)stannane (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the prepared cuprate reagent at -78 °C. Allow the reaction to stir for 45 minutes to form the higher-order cyanocuprate.
-
Conjugate Addition: Dissolve the (R)-4-(tert-butyldimethylsilyloxy)-2-(7-hydroxyheptyl)cyclopent-2-en-1-one (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). Once the starting cyclopentenone is consumed (typically 2-4 hours), proceed to the workup.
-
Workup and Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected this compound.
Note: This protocol requires subsequent deprotection steps (e.g., using a fluoride (B91410) source like TBAF for the silyl (B83357) ether) to yield the final this compound molecule.
Caption: High-level workflow for the synthesis of this compound via conjugate addition.
Purification of this compound
The large-scale synthesis of this compound is designed to require only a single final chromatography step for purification.[1] For research purposes, a multi-step purification protocol involving an initial solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC) is recommended to ensure high purity.
Part A: Solid-Phase Extraction (SPE) for Initial Cleanup
This procedure is adapted from established methods for prostaglandin extraction and is effective for removing major impurities.
Materials and Reagents:
-
C18 SPE Cartridge
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Crude this compound dissolved in a minimal amount of aqueous methanol
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 10 mL of methanol followed by 10 mL of deionized water.
-
Sample Loading: Load the dissolved crude this compound solution onto the conditioned cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of a 15:85 methanol:water solution to remove polar impurities. Subsequently, wash with 10 mL of hexane to remove non-polar, lipid-soluble impurities.
-
Elution: Elute the this compound from the cartridge using 10 mL of ethyl acetate.
-
Concentration: Evaporate the ethyl acetate eluate under a stream of nitrogen or using a rotary evaporator to yield the partially purified product.
Part B: Preparative Reverse-Phase HPLC for Final Purification
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18, non-chiral preparative column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 40% B to 70% B over 30 minutes.
-
Flow Rate: 18-20 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the SPE-purified this compound in a minimal volume of the initial mobile phase mixture.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified above.
-
Collect fractions corresponding to the main this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound. A final purity of >98% is achievable with this method.[2]
Caption: Workflow for the two-stage purification of this compound.
Mechanism of Action: Gastric Protection
This compound, as a PGE1 analogue, exerts its therapeutic effects primarily by interacting with prostaglandin E receptors (specifically the EP3 subtype) on parietal cells in the gastric mucosa. This interaction initiates a signaling cascade that provides cytoprotection and reduces acid secretion.
Signaling Pathway:
-
Receptor Binding: this compound binds to the G-protein coupled EP3 receptor on the basolateral membrane of gastric parietal cells.
-
G-Protein Inhibition: This binding activates the inhibitory G-protein, Gαi.
-
Adenylate Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Proton Pump Inhibition: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the activity of the H⁺/K⁺-ATPase proton pump. This is the final step in acid secretion into the gastric lumen.
-
Mucus and Bicarbonate Secretion: Additionally, prostaglandins (B1171923) stimulate the secretion of protective mucus and bicarbonate from epithelial cells, enhancing the gastric mucosal barrier.
Caption: this compound signaling pathway for reducing gastric acid secretion.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacological activity of this compound.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Species | Value/Effect | Citation(s) |
|---|---|---|---|
| Antiulcer Oral ED₅₀ | Rat | 1.93 µg/kg | |
| Gastric Acid Inhibition ED₅₀ | Human | 86.5 µg | |
| Basal H⁺ and Pepsin Output | Human | >50% reduction |
| Peak Plasma Levels (600 µg dose) | Human | < 100 pg/mL | |
Table 2: Clinical Efficacy of this compound
| Study Endpoint | This compound Dose | Result vs. Placebo | Citation(s) |
|---|---|---|---|
| Gastric Ulcer Healing (8 weeks) | Not specified | 85% healed (this compound) vs. 60% (Placebo) | |
| Inhibition of Meal-Stimulated Acid Secretion (3 hr) | 150 µg | 41% inhibition | |
| 300 µg | 68% inhibition | ||
| 600 µg | 79% inhibition | ||
| Inhibition of Pentagastrin-Stimulated Acid Output (3 hr) | 300 µg | 43.5% reduction |
| | 600 µg | 58.9% reduction | |
References
Rioprostil Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rioprostil is a synthetic analog of prostaglandin (B15479496) E1 (PGE1) developed for its potent gastric antisecretory and mucosal cytoprotective properties.[1][2][3] As a 16-hydroxy-16-methyl PGE1 analog, its structure has been optimized to enhance its therapeutic efficacy and metabolic stability compared to the endogenous prostaglandin E1. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and related analogs, detailing the experimental methodologies used to elucidate these relationships and the underlying signaling pathways.
Core Structure and Mechanism of Action
This compound is chemically designated as (2R,3R,4R)-4-hydroxy-3-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-2-(7-hydroxyheptyl)cyclopentan-1-one. Its therapeutic effects are primarily mediated through its agonist activity at prostaglandin E (EP) receptors, leading to two main physiological responses in the gastric mucosa:
-
Inhibition of Gastric Acid Secretion: this compound suppresses basal and stimulated gastric acid secretion.[1][3][4] This action is attributed to its interaction with EP3 receptors on parietal cells, which are coupled to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced proton pump activity.
-
Mucosal Cytoprotection: this compound enhances the gastric mucosal barrier's resilience to injury from necrotizing agents like ethanol (B145695) and NSAIDs.[1][3] This is a multifaceted process involving the stimulation of mucus and bicarbonate secretion, mediated through EP4 receptors and a subsequent increase in cAMP, as well as the maintenance of mucosal blood flow.[5]
Structure-Activity Relationship (SAR) Studies
The development of this compound emerged from extensive SAR studies on prostaglandin E1 analogs, with a focus on modifications at the C-15 and C-16 positions to improve potency and duration of action. The following tables summarize the key findings from these studies, with a focus on gastric antisecretory activity.
Table 1: SAR of C-15 and C-16 Modifications on Gastric Antisecretory Potency
The data presented below is derived from studies on 15-deoxy-16-hydroxyprostaglandin E analogs, which form the core structure of this compound. Potency is expressed relative to Prostaglandin E1 (PGE1).
| Compound/Modification | Structure | Relative Potency (PGE1 = 1) | Key Observations |
| PGE1 Analog | (Structure of a generic PGE1 analog with modifications at C15 and C16) | 1 | Reference compound. |
| 15-deoxy-16α,β-hydroxy-PGE1 methyl ester | (Structure showing removal of C15-OH and addition of OH at C16) | ~1 | Removal of the C-15 hydroxyl and addition of a hydroxyl at C-16 maintains potency. |
| This compound (16-methyl-16-hydroxy-PGE1 analog) | (Structure of this compound) | ~40 | The addition of a methyl group at the C-16 position dramatically increases antisecretory potency.[1] |
| 15,16,16-trimethyl-PGE1 analog | (Structure with two methyl groups at C16 and one at C15) | Significantly Reduced | Introduction of two methyl groups at C-15 or C-17 markedly diminishes activity.[1] |
| 16-ethyl-16-hydroxy-PGE1 analog | (Structure with an ethyl group at C16) | Reduced | A larger alkyl group at C-16, such as ethyl, reduces potency compared to a methyl group.[1] |
Table 2: Influence of Other Structural Modifications on Gastric Antisecretory Activity
| Modification | Effect on Potency | Rationale/Observation |
| Removal/Epimerization of C-11 hydroxyl group | Reduced | The hydroxyl group at C-11 is crucial for maintaining high activity.[1] |
| Hydrogenation of C-13,C-14 double bond | Decreased | The trans double bond between C-13 and C-14 is important for optimal activity.[1] |
| Cis configuration of C-13,C-14 double bond | Decreased | Stereochemistry of the C-13,C-14 double bond is critical, with the trans configuration being favored.[1] |
| Omega-homologation | No significant effect | Extending the omega side chain does not significantly alter antisecretory potency.[1] |
| Introduction of a cis-5,6 double bond | No significant effect | The presence of a double bond in the alpha chain at the C-5,C-6 position does not significantly impact activity.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound and its analogs.
Shay Rat Model for Gastric Acid Secretion
This in vivo model is used to assess the antisecretory activity of test compounds.
-
Animals: Male Wistar rats (180-200g) are used.
-
Procedure:
-
Rats are fasted for 36-48 hours with free access to water.[6][7]
-
Under light ether anesthesia, a midline abdominal incision is made, and the pylorus is ligated with a silk suture.[6][7] Care is taken to avoid traction and to not compromise blood vessels.
-
The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally immediately after ligation.[7]
-
The abdominal incision is closed.
-
Four hours post-ligation, the animals are euthanized.[7]
-
The stomach is dissected out, and the gastric contents are collected into a centrifuge tube.
-
The volume of the gastric juice is measured, and the contents are centrifuged.
-
The supernatant is analyzed for pH, free acidity, and total acidity by titration with 0.01 N NaOH using appropriate indicators.[7]
-
-
Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output in the treated group to the vehicle control group.
Ethanol-Induced Gastric Lesion Model
This model evaluates the cytoprotective effects of a test compound.
-
Animals: Male Wistar rats are used.
-
Procedure:
-
Rats are fasted for 24 hours prior to the experiment.
-
The test compound or vehicle is administered orally.
-
One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric lesions.
-
One hour after ethanol administration, the rats are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The stomachs are examined for the presence of lesions in the glandular portion.
-
The ulcer index can be scored based on the number and severity of the lesions.
-
-
Data Analysis: The cytoprotective effect is expressed as the percentage reduction in the ulcer index in the treated group compared to the control group.
Prostaglandin-Induced Mucus Secretion Assay
This in vitro assay measures the ability of a compound to stimulate mucus secretion.
-
Cell Culture: Rabbit gastric epithelial cells are cultured to confluence.
-
Procedure:
-
The cells are washed and incubated with a medium containing a radiolabeled mucus precursor (e.g., [3H]glucosamine) for several hours to label intracellular mucin.
-
After labeling, the cells are washed to remove unincorporated radioactivity.
-
The cells are then incubated with the test compound (e.g., this compound) or control vehicle for a defined period.
-
The incubation medium is collected, and the radiolabeled mucin secreted into the medium is quantified by scintillation counting.
-
The cells are lysed, and the protein content is determined for normalization.
-
-
Data Analysis: The amount of secreted radiolabeled mucin is expressed as a percentage of the total incorporated radioactivity, and the stimulation of mucus secretion is compared between treated and control cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Gastric Mucosal Cells
This compound, as a PGE1 analog, exerts its effects by binding to EP receptors. The dual action of inhibiting acid secretion and enhancing mucosal protection is a result of its interaction with different EP receptor subtypes coupled to distinct signaling cascades.
Caption: this compound's dual mechanism of action in gastric mucosal cells.
Experimental Workflow for Evaluating Anti-Ulcer Agents
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential anti-ulcer agent like a this compound analog.
Caption: Preclinical evaluation workflow for novel anti-ulcer compounds.
Conclusion
The structure-activity relationship studies of this compound and its analogs have been instrumental in defining the key structural features required for potent gastric antisecretory and cytoprotective activities. Specifically, the presence of a methyl and hydroxyl group at the C-16 position, along with the retention of the C-11 hydroxyl group and the trans configuration of the C-13,C-14 double bond, are critical for maximizing efficacy. These findings, supported by robust in vivo and in vitro experimental models, have elucidated the dual mechanism of action involving differential activation of EP receptor subtypes. This comprehensive understanding of the SAR of this compound provides a valuable framework for the rational design and development of future generations of gastroprotective agents.
References
- 1. Synthesis and gastric antisecretory properties of 15-deoxy-16-hydroxyprostaglandin E analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stemcell.com [stemcell.com]
- 4. Gastric antisecretory activity of 15(R)-15-methylprostaglandin E2, arbaprostil, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP4 receptor mediation of prostaglandin E2-stimulated mucus secretion by rabbit gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]
An In-depth Technical Guide to the Molecular Targets of Rioprostil in Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rioprostil, a synthetic methyl analog of prostaglandin (B15479496) E1 (PGE1), is a potent cytoprotective agent, particularly for the gastric mucosa. Its ability to protect against a variety of noxious stimuli, including nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol (B145695), at doses significantly lower than those required for gastric acid suppression, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the molecular targets of this compound in cytoprotection, detailing the signaling pathways, experimental evidence, and methodologies used to elucidate its mechanism of action.
Core Molecular Targets: Prostaglandin E (EP) Receptors
The primary molecular targets of this compound are the G-protein coupled prostaglandin E (EP) receptors. As a PGE1 analog, this compound exerts its effects by binding to and activating these receptors, which are expressed on various cells within the gastrointestinal tract, including epithelial cells, smooth muscle cells, and immune cells. The cytoprotective effects of this compound are mediated through the activation of specific EP receptor subtypes, leading to a cascade of intracellular signaling events.
Signaling Pathways Activated by this compound
The cytoprotective actions of this compound are not attributed to a single pathway but rather a coordinated activation of multiple signaling cascades upon binding to different EP receptor subtypes.
-
EP1 Receptor Signaling: The EP1 receptor is coupled to the Gq protein. Activation of this pathway by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in the stimulation of bicarbonate secretion and the inhibition of gastric motility, both contributing to cytoprotection[1].
-
EP2 and EP4 Receptor Signaling: The EP2 and EP4 receptors are coupled to the Gs protein. This compound binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets. This pathway is crucial for stimulating mucus secretion, enhancing mucosal blood flow, and inhibiting apoptosis in gastric mucosal cells[2][3][4][5].
-
EP3 Receptor Signaling: The EP3 receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is mainly associated with the antisecretory effects of prostaglandins (B1171923) by inhibiting gastric acid secretion from parietal cells. While cytoprotection is largely independent of acid suppression, the modulation of this pathway can contribute to the overall protective environment in the stomach.
Key Cytoprotective Mechanisms
The activation of EP receptors by this compound initiates several physiological responses that collectively contribute to the protection of the gastric mucosa.
Enhancement of the Mucus-Bicarbonate Barrier
This compound significantly stimulates the secretion of both mucus and bicarbonate from gastric epithelial cells[6][7]. Mucus forms a protective gel layer that lubricates the mucosal surface and acts as a physical barrier against damaging agents. Bicarbonate is trapped within this mucus layer, creating a pH gradient that neutralizes acid at the cell surface.
Increased Mucosal Blood Flow
Adequate mucosal blood flow is essential for maintaining the integrity of the gastric mucosa by delivering oxygen and nutrients and removing metabolic waste and back-diffusing acid. This compound, through the activation of EP2 and EP4 receptors, causes vasodilation of mucosal blood vessels, thereby increasing blood flow[1]. This enhanced perfusion helps to buffer acid and repair damaged tissue.
Modulation of Ion Transport
This compound influences the transport of ions across the gastric epithelium, which is critical for maintaining cellular homeostasis and the integrity of the mucosal barrier. Studies have shown that this compound can increase the net efflux of sodium ions[8]. This modulation of ion transport contributes to the maintenance of intracellular pH and cell volume in the face of injurious stimuli.
Inhibition of Apoptosis
Gastric mucosal injury often involves apoptotic cell death. This compound has been shown to protect gastric mucosal cells from apoptosis induced by agents like ethanol[2][4]. This anti-apoptotic effect is mediated through the EP2 and EP4 receptor-cAMP-PKA signaling pathway[2][4].
Quantitative Data on this compound's Cytoprotective Effects
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Experimental Model | Species | Endpoint | This compound Dose/Concentration | Efficacy | Reference |
| Ethanol-induced gastric lesions | Rat | Lesion prevention (ED50) | 1.93 µg/kg (oral) | Potent inhibition | [9] |
| Ethanol-induced hemorrhagic erosions | Rat | Complete prevention of lesions | 10 µg/ml (topical) | 100% prevention | [8] |
| Meal-stimulated gastric acid secretion | Human | Inhibition of 3-hour integrated acid response | 150 µg | 41% inhibition | [10] |
| 300 µg | 68% inhibition | [10] | |||
| 600 µg | 79% inhibition | [10] | |||
| Basal gastric acid secretion | Human | Reduction in acid secretion | 300 µg | 54% reduction | |
| 600 µg | 88% reduction | ||||
| Pentagastrin-stimulated acid secretion | Human | Reduction in acid secretion | 300 µg | 44% reduction | |
| 600 µg | 59% reduction |
Table 2: Clinical Efficacy of this compound in NSAID-Induced Gastropathy
| Study Design | Patient Population | Treatment | Duration | Endpoint | Outcome | Reference |
| Randomized, double-blind, placebo-controlled | Patients with rheumatic diseases on NSAIDs | This compound 150 µg t.i.d. or 200 µg b.i.d. | 12 weeks | Reduction in mucosal lesions | Significant reduction compared to placebo | |
| Randomized, double-blind | Patients with NSAID-induced gastritis | This compound 100 µg or 300 µg q.d.s. | 12 weeks | Healing of mucosa | Greater healing compared to placebo |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cytoprotective effects of this compound.
Ethanol-Induced Gastric Lesion Model in Rats
This in vivo model is widely used to assess the gastric cytoprotective activity of various compounds.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are housed in standard conditions for at least one week before the experiment.
-
Fasting: Rats are fasted for 24 hours before the experiment, with free access to water.
-
Dosing: this compound or the vehicle (control) is administered orally by gavage.
-
Induction of Lesions: 30 minutes after drug administration, 1 mL of absolute ethanol is administered orally.
-
Euthanasia and Tissue Collection: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and gently rinsed with saline.
-
Lesion Assessment: The stomachs are pinned flat, and the gastric lesions (hemorrhagic bands) are scored. The total length of the lesions is measured in millimeters.
Ussing Chamber for Measurement of Intestinal Ion Transport
The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues.
Protocol:
-
Tissue Preparation: A segment of the desired intestine (e.g., jejunum, colon) is excised and placed in ice-cold, oxygenated Ringer's solution. The muscle layers are stripped away to isolate the mucosa.
-
Mounting: The mucosal sheet is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Both compartments are filled with oxygenated Ringer's solution maintained at 37°C. The tissue is allowed to equilibrate for a period (e.g., 20-30 minutes).
-
Electrophysiological Measurements: The transepithelial potential difference (PD) is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded. Transepithelial electrical resistance (TEER) is calculated using Ohm's law from the voltage deflection in response to a brief current pulse.
-
Drug Addition: After baseline measurements, this compound is added to the basolateral compartment, and the changes in Isc and TEER are monitored.
Measurement of Gastric Mucosal Blood Flow by Laser Doppler Flowmetry
Laser Doppler flowmetry is a non-invasive technique to measure microcirculatory blood flow.
Protocol:
-
Animal Preparation: The animal (e.g., rat) is anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach. A small incision may be made in the forestomach to allow access to the gastric mucosa.
-
Probe Placement: A laser Doppler flowmetry probe is gently placed on the surface of the gastric mucosa.
-
Baseline Measurement: A stable baseline reading of mucosal blood flow is obtained.
-
Drug Administration: this compound is administered, typically intravenously, to observe its systemic effects on gastric blood flow.
-
Data Recording: Changes in mucosal blood flow are continuously recorded and expressed as a percentage of the baseline.
Conclusion
This compound exerts its potent cytoprotective effects through a multi-faceted mechanism of action centered on the activation of prostaglandin E receptors. Its ability to enhance the gastric mucus-bicarbonate barrier, increase mucosal blood flow, modulate ion transport, and inhibit apoptosis collectively contributes to the preservation of gastric mucosal integrity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other prostaglandin analogs in the prevention and treatment of gastrointestinal disorders.
References
- 1. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of prostaglandin E2-receptor EP2 and EP4 pathways induces growth inhibition in human gastric carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and the gastric mucus-bicarbonate barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on bicarbonate secretion by guinea-pig gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a synthetic prostaglandin E1 on meal-stimulated gastric acid secretion and plasma gastrin levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Rioprostil on Gastric Mucus and Bicarbonate Secretion: A Technical Guide
Abstract
Rioprostil, a synthetic primary alcohol analogue of prostaglandin (B15479496) E1 (PGE1), is recognized for its potent gastric cytoprotective and antisecretory properties.[1][2] Its mechanism of action extends beyond the simple inhibition of gastric acid, playing a crucial role in enhancing the defensive capabilities of the gastric mucosa. This technical guide provides an in-depth examination of this compound's effects on two key components of the gastric mucosal barrier: mucus and bicarbonate secretion. It consolidates quantitative data from human and animal studies, details the experimental protocols used to derive this data, and visualizes the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of gastrointestinal physiology and pharmacology.
This compound's Effect on Gastric Mucus Secretion
The gastric mucus layer, a viscous and adherent gel, serves as the primary physical barrier against luminal acid and pepsin. Prostaglandins are known to be crucial endogenous regulators of mucus synthesis and secretion. This compound, as a PGE1 analogue, has been shown to significantly augment this protective layer.
Quantitative Analysis of Mucus Secretion
Clinical and preclinical studies have consistently demonstrated this compound's stimulatory effect on gastric mucus and mucoprotein output. The data below summarizes key quantitative findings.
| Study Type | Subject | This compound Dose/Administration | Condition | Key Finding on Mucus/Mucoprotein Secretion | Citation(s) |
| Human | Healthy Male Volunteers | 300 µg (oral) | Basal | Significant stimulation of basal mucoprotein secretion. | [3] |
| Human | Healthy Male Volunteers | 300 µg (oral) | Pentagastrin Infusion | Significant increase in mucus and mucoprotein output. | [3][4] |
| Animal | Pylorus-ligated Rats | Topical | - | Increased mucin levels in gastric secretions. |
Experimental Protocol: Measurement of Gastric Mucus Gel Thickness
A robust method for quantifying the physical dimensions of the gastric mucus layer is direct light microscopy, which allows for measurement with minimal disturbance to the specimen.
Objective: To measure the thickness of the adherent mucus gel layer on the rat gastric mucosa.
Materials:
-
Male Sprague-Dawley rats
-
General anesthetic
-
Skin biopsy punch (e.g., 4 mm diameter)
-
Specially fabricated glass chamber
-
0.9% NaCl solution (saline)
-
Light microscope with a calibrated eyepiece (e.g., at x120 magnification)
Procedure:
-
Anesthesia and Stomach Excision: Anesthetize the rat according to approved protocols. Perform a laparotomy to expose the stomach, which is then carefully excised.
-
Tissue Preparation: Open the stomach along the greater curvature and rinse gently with saline to remove any non-adherent contents.
-
Biopsy Collection: Place the stomach flat with the mucosal side up. Obtain a full-thickness biopsy specimen from the corpus region using a skin biopsy punch.
-
Specimen Mounting: From the biopsy punch, rapidly cut a thin (approx. 1 mm) slice of the mucosa. Immediately place this slice into the glass chamber containing 0.9% NaCl. The chamber is designed to hold the tissue slice upright.
-
Microscopy: Seal the chamber with a cover glass and place it on the stage of a light microscope.
-
Measurement: At a magnification of approximately x120, the translucent mucus gel layer can be visualized on the luminal surface of the mucosal slice. Measure the thickness of this layer using the calibrated eyepiece reticle. Multiple measurements should be taken across the specimen to ensure an accurate average.
This compound's Effect on Gastric Bicarbonate Secretion
Surface epithelial cells in the stomach secrete bicarbonate (HCO₃⁻), which becomes trapped within the mucus layer. This creates a pH gradient, maintaining a near-neutral pH at the cell surface to protect against gastric acid. This compound has been shown to stimulate this crucial defensive secretion.
Quantitative Analysis of Bicarbonate Secretion
The stimulatory effect of this compound on gastric bicarbonate secretion has been quantified in both in-vitro and human studies.
| Study Type | Subject | This compound Dose/Concentration | Condition | Key Finding on Bicarbonate Secretion | Citation(s) |
| In Vitro | Guinea-pig isolated gastric mucosa | 10⁻⁶ to 10⁻⁴ mol/L | Acid-suppressed (omeprazole) | Dose-dependent stimulation of HCO₃⁻ secretion. | |
| Human | Healthy Male Volunteers | 300 µg (oral) | Basal | Non-significant rise in basal HCO₃⁻ secretion. | |
| Human | Healthy Male Volunteers | 300 µg (oral) | Pentagastrin Infusion | Significant increase in HCO₃⁻ output. |
Experimental Protocol: Measurement of Gastric Bicarbonate Secretion
The pH/PCO₂ method allows for the continuous and simultaneous measurement of gastric acid and bicarbonate secretion in humans, providing dynamic data on mucosal function.
Objective: To quantify gastric bicarbonate secretion in human subjects.
Materials:
-
Naso-gastric tube
-
Perfusion pump
-
Computer-based system with pH and PCO₂ electrodes
-
Test solution (e.g., saline)
-
Salivary suction device
-
Amylase assay kit
Procedure:
-
Subject Preparation: Following a fasting period, a naso-gastric tube is inserted into the subject's stomach.
-
Salivary Contamination Control: Continuous suction is applied to the mouth to minimize the contribution of alkaline saliva to the gastric aspirate. The amylase concentration in the gastric aspirate is later measured to correct for any remaining salivary contamination.
-
Gastric Perfusion: The stomach is continuously perfused with a test solution at a high rate through the naso-gastric tube. The gastric aspirate is collected for analysis.
-
Continuous Measurement: The aspirate is passed through a system containing electrodes that continuously record pH and the partial pressure of carbon dioxide (PCO₂).
-
Bicarbonate Calculation: A computer-based system calculates the total bicarbonate secretion at frequent intervals (e.g., every 30 seconds). The calculation is based on the Henderson-Hasselbalch equation, using the measured pH and PCO₂ values to determine the bicarbonate concentration.
-
Data Analysis: The output provides a continuous profile of bicarbonate secretion, allowing for the assessment of basal secretion and the response to pharmacological agents like this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by mimicking endogenous prostaglandins, which act on specific cell surface receptors. Its dual action of inhibiting acid secretion and stimulating mucosal defense is mediated through distinct pathways within different gastric cell types.
Prostaglandin E1 analogues like this compound are known to bind to EP3 receptors.
-
On Parietal Cells: The binding of this compound to the EP3 receptor is coupled to an inhibitory G-protein (Gαi). This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP leads to decreased activation of the H⁺/K⁺-ATPase (proton pump), the final step in acid secretion.
-
On Surface Epithelial & Mucus Cells: The binding of this compound to its receptor on these cells initiates a distinct signaling cascade. While the precise downstream pathway is complex and may involve multiple second messengers, the ultimate cellular response is an increase in the synthesis and exocytosis of mucus granules and the secretion of bicarbonate ions into the gastric lumen. This action directly strengthens the mucus-bicarbonate barrier.
This combined mechanism—reducing the primary aggressor (acid) while simultaneously bolstering the primary defense (mucus-bicarbonate barrier)—underlies the potent cytoprotective and therapeutic efficacy of this compound.
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on bicarbonate secretion by guinea-pig gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric effects of a prostaglandin E1-derivate (this compound) on acid, alkaline, and mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and the gastric mucus-bicarbonate barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Rioprostil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Rioprostil, a synthetic prostaglandin (B15479496) E1 analogue. This compound was developed by Miles Laboratories between 1972 and 1979 as a potent inhibitor of gastric acid secretion and a mucosal cytoprotective agent. This document details the initial synthesis strategies, preclinical pharmacology, clinical efficacy, and the underlying signaling pathways involved in its therapeutic effects. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the core concepts.
Discovery and Synthesis
The development of this compound emerged from a broad investigation into the therapeutic potential of prostaglandin analogues. Prostaglandins are naturally occurring lipid compounds with diverse physiological effects, including the regulation of gastric acid secretion and mucosal defense. However, their rapid metabolism and systemic side effects limited their clinical utility. This led to the search for synthetic analogues with improved stability and target selectivity.
Initial Synthesis: The Sih Synthesis
The initial exploration of prostaglandin analogues at Miles Laboratories utilized the Sih synthesis, a well-established method for preparing prostaglandins.[1] This method, while effective, often involves multiple steps and can be complex. A detailed protocol for a representative Sih synthesis is outlined below.
Improved One-Pot Synthesis
To overcome the complexities of earlier methods, an improved one-pot synthesis for this compound was developed.[1] This more efficient process involves the conjugate addition of a vinyl tin intermediate to a chiral alkylated cyclopentenone, facilitated by n-butyllithium and copper (I) cyanide.[1] This method significantly streamlined the production of this compound.[1]
Preclinical Pharmacology
This compound demonstrated potent cytoprotective and antisecretory effects in various preclinical models. These studies were crucial in establishing its therapeutic potential for treating and preventing gastric mucosal damage.
Cytoprotective Effects
In a key preclinical study, this compound was shown to be highly effective in preventing ethanol-induced gastric lesions in rats. The oral effective dose 50 (ED50) was determined to be 1.93 µg/kg, highlighting its potent cytoprotective activity at doses significantly lower than those required for acid secretion inhibition.[2]
Experimental Protocol: Ethanol-Induced Gastric Lesions in Rats
The cytoprotective effect of this compound was assessed using a well-established animal model of gastric injury.
-
Animal Model: Male Wistar rats were fasted for 24 hours with free access to water.
-
Drug Administration: this compound was administered orally at various doses. A control group received a placebo.
-
Induction of Injury: Thirty minutes after drug administration, 1 mL of absolute ethanol (B145695) was administered orally to each rat to induce gastric lesions.
-
Assessment: One hour after ethanol administration, the rats were euthanized, and their stomachs were removed. The stomachs were opened along the greater curvature, and the gastric mucosa was examined for lesions. The severity of the lesions was often scored based on the number and length of the hemorrhagic streaks.
Clinical Development
The promising preclinical data led to the clinical evaluation of this compound for the treatment of peptic ulcers and the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy.
Treatment of Gastric Ulcers
Multiple randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy of this compound in healing gastric ulcers.
| Study Parameter | This compound Group | Placebo Group | Reference |
| Dosage | 150 µg t.i.d. or 200 µg b.i.d. | Placebo | |
| Treatment Duration | 8 weeks | 8 weeks | |
| Healing Rate | 85% | 60% |
Prevention of NSAID-Induced Gastroduodenal Lesions
This compound was also investigated for its ability to prevent the gastric mucosal damage commonly associated with the use of NSAIDs.
| Study Parameter | This compound Group | Placebo Group | Reference |
| Dosage | 150 µg t.i.d. or 200 µg b.i.d. | Placebo | |
| Treatment Duration | 12 weeks | 12 weeks | |
| Outcome | Significant reduction in mucosal lesions | - |
Experimental Protocol: Endoscopic Assessment of Gastroduodenal Injury
A standardized method for assessing the severity of mucosal damage was essential for the clinical evaluation of this compound. The Lanza score is a commonly used grading scale in such trials.
The Lanza Score:
-
0: Normal mucosa
-
1: Mucosal hemorrhages only
-
2: 1-5 erosions
-
3: 6-10 erosions
-
4: >10 erosions or an ulcer
An erosion is defined as a visible mucosal break without a perceptible depth, while an ulcer has a discernible depth.
Mechanism of Action: Signaling Pathways
This compound, as a prostaglandin E1 analogue, exerts its therapeutic effects by binding to and activating prostaglandin E (EP) receptors on the surface of gastric epithelial cells. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling pathways. The primary effects of this compound in the stomach are mediated through the activation of EP3 and EP4 receptors.
Inhibition of Gastric Acid Secretion
The binding of this compound to the EP3 receptor on parietal cells is a key mechanism for its antisecretory effect. This interaction inhibits the production of cyclic AMP (cAMP), a crucial second messenger in the stimulation of the proton pump (H+/K+ ATPase), which is the final step in acid secretion.
Stimulation of Mucosal Protection
This compound enhances the natural defense mechanisms of the gastric mucosa primarily through the activation of EP4 receptors on superficial epithelial cells. This leads to an increase in the production of protective mucus and bicarbonate.
Conclusion
This compound represents a significant advancement in the development of synthetic prostaglandin analogues for the treatment of gastrointestinal disorders. Its potent cytoprotective and antisecretory properties, demonstrated in both preclinical and clinical studies, established it as an effective agent for healing peptic ulcers and preventing NSAID-induced mucosal damage. The elucidation of its mechanism of action through specific EP receptor signaling pathways has provided valuable insights into the regulation of gastric mucosal integrity and has paved the way for the development of other targeted gastroprotective therapies. This technical guide serves as a comprehensive resource for understanding the multifaceted development and scientific underpinnings of this compound.
References
Rioprostil: A Comprehensive Technical Guide on Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rioprostil is a synthetic analog of prostaglandin (B15479496) E1 (PGE1) recognized for its potent gastric antisecretory and cytoprotective properties.[1][2] As a methylprostaglandin E1 analog, it plays a crucial role in reducing gastric acid secretion and enhancing the gastric mucus-bicarbonate barrier.[3][4] This makes it an effective agent in the therapy of gastric ulcers and provides significant protection against gastric mucosal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] This technical guide provides an in-depth overview of the physicochemical properties and stability of this compound, presenting available data, outlining experimental protocols for its analysis, and visualizing its key signaling pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.
General Characteristics
| Property | Value | Source |
| Chemical Name | (2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one | [3] |
| Molecular Formula | C₂₁H₃₈O₄ | [3][5] |
| Molecular Weight | 354.5 g/mol | [3] |
| CAS Number | 77287-05-9 | [3] |
Solubility, pKa, and Melting Point
| Property | Value | Source |
| Solubility | While specific solubility values (mg/mL) are not available, formulation guidelines suggest that for in vivo studies, this compound can be dissolved in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS/ddH₂O. For oral administration, a homogeneous suspension can be prepared using 0.5% CMC-Na. | [6] |
| pKa | Not available | |
| Melting Point | Not available |
Polymorphism and Hygroscopicity
Information regarding the polymorphic forms and hygroscopic nature of this compound is not currently available in the cited literature.
| Property | Value | Source |
| Polymorphism | Not available | |
| Hygroscopicity | Not available |
Stability Profile
The stability of this compound is a critical attribute that influences its shelf-life, formulation, and storage conditions. As a prostaglandin analog, it is susceptible to degradation under various environmental conditions.
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[6][7] These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[6][7] A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is then developed to separate and quantify the active ingredient from any degradation products.[8]
Specific degradation kinetics and identified degradation products for this compound are not detailed in the available literature. However, studies on the related compound, prostaglandin E1, indicate that a primary degradation pathway involves dehydration to prostaglandin A1.
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Data not available for this compound. Prostaglandin E1 is known to be unstable in acidic solutions. | Dehydration products (e.g., Prostaglandin A series) |
| Base Hydrolysis | Data not available for this compound. | Data not available |
| Oxidation | Data not available for this compound. | Oxidized derivatives |
| Thermal Degradation | Data not available for this compound. | Data not available |
| Photodegradation | Data not available for this compound. | Data not available |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties and stability of this compound are not publicly available. The following are generalized protocols based on standard pharmaceutical practices that can be adapted for the analysis of this compound.
Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, methanol, DMSO, buffers of different pH).
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, filter the suspension to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as HPLC-UV.
pKa Determination
The pKa of this compound can be determined using potentiometric titration or a UV-spectrophotometric method.
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent system if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized acid or base.
-
Data Analysis: Monitor the pH of the solution as a function of the volume of titrant added. The pKa can be calculated from the titration curve.
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).
-
Sample Preparation: Place a small amount of the crystalline this compound powder into a capillary tube.
-
Analysis: Heat the sample at a controlled rate and observe the temperature at which the solid melts. For DSC, the onset of the melting endotherm is typically reported as the melting point.
Polymorphism Screening
Polymorphism screening involves crystallizing this compound from various solvents under different conditions (e.g., temperature, evaporation rate) to identify different crystalline forms.[9] These forms can then be characterized by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.[9][10]
Hygroscopicity Assessment
Hygroscopicity can be evaluated by exposing this compound to controlled humidity conditions and measuring the change in mass.[11][12]
-
Sample Preparation: Accurately weigh a sample of this compound in a tared container.
-
Exposure: Place the sample in a humidity chamber at a specific relative humidity (e.g., 80% RH) and temperature (e.g., 25 °C) for a set period (e.g., 24 hours).[11][12]
-
Mass Measurement: After the exposure period, re-weigh the sample to determine the amount of moisture absorbed. The hygroscopicity can then be classified based on the percentage weight gain.[11]
Forced Degradation Studies
Forced degradation studies for this compound would involve the following general steps:
-
Acid and Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor the degradation over time at room temperature and elevated temperatures.[6]
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) and monitor the degradation.[6]
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C) and monitor for degradation products.[6]
-
Photodegradation: Expose a solution and a solid sample of this compound to UV and visible light and analyze for degradation.[6]
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Stability-Indicating HPLC Method Development
A reverse-phase HPLC method with UV detection is a common choice for stability-indicating assays.
-
Column and Mobile Phase Selection: A C18 column is a typical starting point. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode to achieve separation of this compound from its potential degradation products.[8][13]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8] Specificity is demonstrated by showing that the method can resolve the this compound peak from all potential degradation products generated during forced degradation studies.[8]
Below is a DOT script for a hypothetical experimental workflow for a forced degradation study.
Mechanism of Action and Signaling Pathway
This compound, as a prostaglandin E1 analog, exerts its pharmacological effects by interacting with prostaglandin E (EP) receptors.[14] Its primary therapeutic action in the gastrointestinal tract involves the inhibition of gastric acid secretion, which is mediated through the EP3 receptor on parietal cells.[2][5]
Activation of the G-protein coupled EP3 receptor by this compound initiates an intracellular signaling cascade. The Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] This reduction in cAMP attenuates the signaling pathways that normally stimulate the H+/K+-ATPase proton pump, resulting in decreased secretion of gastric acid into the stomach lumen.
The following diagram illustrates the EP3 receptor signaling pathway activated by this compound.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties and stability of this compound. While key identifiers and the mechanism of action are well-documented, there is a notable lack of specific, quantitative experimental data in the public domain regarding its solubility, pKa, melting point, polymorphism, hygroscopicity, and detailed degradation profile. The provided general experimental protocols offer a framework for the systematic characterization of these properties. Further research is warranted to fully elucidate the physicochemical and stability profile of this compound to support advanced formulation development and ensure optimal drug product performance.
References
- 1. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H38O4 | CID 5311413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 6. SOP for Forced Degradation Study [m-pharmainfo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 9. pharmtech.com [pharmtech.com]
- 10. ajptonline.com [ajptonline.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 14. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rioprostil: Application Notes and Protocols for In-Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rioprostil is a synthetic methyl ester analog of prostaglandin (B15479496) E1 (PGE1).[1][2] Its primary pharmacological activities include potent cytoprotective and antisecretory effects on the gastric mucosa.[1] As a PGE1 analog, this compound exerts its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. This interaction triggers downstream signaling cascades that ultimately lead to a reduction in gastric acid secretion and an enhancement of the gastric mucus-bicarbonate barrier.[3] These properties make this compound a compound of significant interest for the investigation and treatment of peptic ulcer disease and gastric lesions, particularly those induced by noxious agents like ethanol (B145695) and non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]
This document provides detailed application notes and experimental protocols for the in-vivo evaluation of this compound in established rodent models of gastric ulceration. Additionally, it outlines a suggested protocol for investigating the potential therapeutic effects of this compound in a rodent model of acute inflammation.
Mechanism of Action: Signaling Pathway
This compound, as a prostaglandin E1 analog, interacts with EP receptors on the surface of target cells, such as gastric epithelial and smooth muscle cells. The differential coupling of these receptors to various G-proteins leads to a range of intracellular responses that contribute to its overall gastroprotective effects. The primary signaling pathways are initiated through Gs, Gi, and Gq proteins, leading to modulation of cyclic AMP (cAMP) and intracellular calcium levels.
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiulcer effect of this compound, a prostaglandin E1 analog, in combination with antacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and the gastric mucus-bicarbonate barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prophylactic and therapeutic role of this compound in NSAIDs induced gastroduodenal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Rioprostil's Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rioprostil, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent cytoprotective and anti-secretory agent.[1] Its therapeutic potential lies in its ability to protect tissues from damage, particularly in the gastrointestinal tract, and to modulate inflammatory responses. These application notes provide a comprehensive overview of in vitro cell culture assays to evaluate the efficacy of this compound. The described protocols are designed to assess its effects on cell viability, proliferation, apoptosis, and migration, providing a framework for preclinical drug evaluation.
This compound, like other PGE1 analogs, is believed to exert its effects through binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. This interaction typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed physiological effects.
Data Presentation
Due to the limited availability of specific in vitro IC50 and EC50 values for this compound in publicly accessible literature, the following tables present hypothetical, yet representative, quantitative data to illustrate how results from the described assays can be structured for comparative analysis.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time (hrs) |
| Gastric Epithelial Cells (GES-1) | MTT | > 100 | 24 |
| Colon Cancer Cells (HT-29) | MTT | 50 | 48 |
| Fibroblasts (NIH-3T3) | MTT | > 100 | 24 |
Table 2: Hypothetical Efficacy of this compound in Cytoprotection and Anti-inflammatory Assays
| Assay | Cell Line | Inducing Agent | This compound EC50 (nM) | Endpoint Measured |
| Cytoprotection (MTT) | GES-1 | Ethanol (10%) | 15 | Increased cell viability |
| Anti-apoptosis (Caspase-3) | HT-29 | Staurosporine (1 µM) | 25 | Decreased Caspase-3 activity |
| Anti-inflammatory (ELISA) | Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 10 | Reduced TNF-α secretion |
| Cell Migration (Wound Healing) | NIH-3T3 | - | 5 | Increased wound closure |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The cytoprotective and anti-inflammatory effects of this compound are primarily mediated through the activation of the EP receptor signaling pathway. The following diagram illustrates the key steps in this cascade.
Caption: this compound signaling pathway.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a general workflow for assessing the efficacy of this compound in cell culture.
References
Application Notes and Protocols for Rioprostil Administration in Animal Models of Gastric Ulcer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rioprostil, a synthetic prostaglandin (B15479496) E1 analog, in preclinical animal models of gastric ulcer. The document includes detailed experimental protocols, quantitative data on the efficacy of this compound, and visualizations of the relevant signaling pathways to guide researchers in their study design and execution.
Introduction
This compound has demonstrated significant cytoprotective and anti-secretory effects on the gastric mucosa in various animal models.[1][2] Its primary mechanism of action involves the modulation of gastric acid secretion and the enhancement of mucosal defense mechanisms, such as the stimulation of mucus and bicarbonate secretion.[3][4] These properties make this compound a valuable tool for investigating the pathophysiology of gastric ulcers and for the preclinical evaluation of potential anti-ulcer therapies.
Data Presentation
The following tables summarize the quantitative effects of this compound in different animal models of gastric ulcer.
Table 1: Effect of this compound on Ethanol-Induced Gastric Lesions in Rats
| Dose (µg/kg, p.o.) | Ulcer Index Reduction (%) | ED50 (µg/kg) | Reference |
| 0.125 - 4.0 | Dose-dependent prevention | 1.93 (1.74-2.15) | [1] |
| 3.7 (topical) | - | 3.7 (0.5-12) |
Table 2: Effect of this compound on Aspirin-Induced Gastric Lesions in Dogs
| Dose (µg/kg/day, p.o.) | Lesion Score Reduction (%) | Duration of Treatment | Reference |
| 3 | 80 | 14 days | |
| 10 | 71-77 | 7-11 days | |
| 100 | 90-93 | 7-11 days |
Table 3: Effect of this compound on Gastric Secretion
| Animal Model | Dose | Effect on Acid Secretion | Effect on Mucus Secretion | Reference |
| Pylorus-ligated rats (topical) | ED50 = 5.1 mg/kg | Inhibition of total acid output | Increased mucin levels | |
| Pylorus-ligated rats (intraduodenal) | ED50 = 3.7 mg/kg | Inhibition of total acid output | - | |
| Healthy Humans | 300 µg | - | Significantly stimulated basal secretion |
Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
This protocol describes the induction of gastric ulcers using ethanol (B145695) and the evaluation of the protective effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Absolute ethanol
-
Saline solution
-
Anesthetic (e.g., ether, isoflurane)
-
Dissection tools
-
Stereomicroscope or magnifying lens
-
Ulcer scoring scale (see below)
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Drug Administration:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., a known anti-ulcer drug).
-
Administer this compound or vehicle orally (p.o.) by gavage 30 minutes before ethanol administration.
-
-
Ulcer Induction: Administer 1 mL of absolute ethanol orally to each rat.
-
Observation Period: Return the rats to their cages and deprive them of food and water for 1 hour after ethanol administration.
-
Euthanasia and Stomach Excision: After 1 hour, euthanize the rats using an approved method. Open the abdomen and ligate the esophagus. Excise the stomach and open it along the greater curvature.
-
Ulcer Assessment:
-
Gently rinse the stomach with saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
Examine the gastric mucosa for hemorrhagic lesions under a stereomicroscope.
-
Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
Alternatively, use a scoring system: 0 = no ulcer; 1 = superficial mucosal erosion; 2 = deep ulcer; 3 = perforated ulcer.
-
Experimental Workflow for Ethanol-Induced Gastric Ulcer Model
Caption: Workflow for evaluating this compound in the rat ethanol-induced gastric ulcer model.
Protocol 2: Aspirin-Induced Gastric Ulcer Model in Dogs
This protocol is designed to assess the healing properties of this compound on pre-existing aspirin-induced gastric lesions.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
This compound
-
Aspirin (B1665792) (acetylsalicylic acid)
-
Vehicle control
-
Endoscope
-
Biopsy tools
-
Sedatives and anesthetics as per veterinary guidelines
Procedure:
-
Acclimation and Baseline Endoscopy:
-
Acclimate the dogs to the experimental conditions.
-
Perform a baseline endoscopy under sedation to ensure the absence of pre-existing gastric lesions.
-
-
Ulcer Induction:
-
Administer a high dose of aspirin (e.g., 600 mg/day) for a period sufficient to induce visible gastric ulcers (e.g., 14 days).
-
Confirm the presence of ulcers via endoscopy.
-
-
Treatment Phase:
-
Divide the dogs into treatment groups: Vehicle control, this compound-treated groups (e.g., 3, 10, 100 µg/kg/day, p.o.).
-
Administer this compound or vehicle daily.
-
Continue a maintenance dose of aspirin (e.g., 325 mg/day) to mimic a chronic treatment scenario.
-
-
Follow-up Endoscopies:
-
Perform endoscopies at regular intervals (e.g., day 7, 14, and 28 of treatment) to monitor ulcer healing.
-
Score the lesions based on a validated scale (e.g., number and severity of erosions and ulcers).
-
-
Data Analysis:
-
Compare the ulcer scores between the this compound-treated and vehicle control groups over time.
-
Calculate the percentage reduction in lesion scores.
-
Logical Flow for Aspirin-Induced Gastric Ulcer Healing Study in Dogs
Caption: Logical progression of a study on this compound's healing effects in a dog aspirin-induced ulcer model.
Signaling Pathways
This compound, as a prostaglandin E1 analog, exerts its effects by binding to prostanoid EP receptors on gastric mucosal cells. The primary receptors involved in gastric protection are EP1, EP3, and EP4.
Signaling Pathway of this compound's Cytoprotective Effects
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on bicarbonate secretion by guinea-pig gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and the gastric mucus-bicarbonate barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effect of enprostil, an anti-ulcer prostaglandin, on gastric mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Clinical Trials for Rioprostil in Peptic Ulcer Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of Rioprostil, a synthetic prostaglandin (B15479496) E1 analog, for the treatment of peptic ulcer disease.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic methylprostaglandin E1 analog with potent gastric antisecretory and cytoprotective properties. Its mechanism of action is twofold:
-
Antisecretory Effect: this compound reduces gastric acid secretion by inhibiting the proton pump (H+/K+ ATPase) in parietal cells. This effect is mediated through the activation of prostaglandin E2 (PGE2) receptors, specifically the EP3 subtype, which is coupled to an inhibitory G-protein (Gi), leading to decreased intracellular cyclic AMP (cAMP) levels and reduced acid production.
-
Cytoprotective Effect: this compound enhances the natural defense mechanisms of the gastric mucosa. This is achieved by stimulating the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid. This cytoprotective action is primarily mediated by the activation of EP1 and EP4 prostaglandin receptors on gastric epithelial cells.
Signaling Pathways of this compound
The cytoprotective effects of this compound are mediated through the activation of specific prostaglandin E (EP) receptors, primarily EP1 and EP4, on gastric mucosal cells. These receptors trigger distinct intracellular signaling cascades that contribute to mucosal defense and ulcer healing.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials evaluating this compound for the treatment of peptic ulcer disease.
Table 1: Efficacy of this compound in Gastric Ulcer Healing
| Treatment Group | Dosage | Duration | Healing Rate (4 weeks) | Healing Rate (8 weeks) |
| This compound | 300 µg b.d. | 8 weeks | 47.1% | 76.2% |
| Ranitidine | 150 mg b.d. | 8 weeks | 53.7% | 80.9% |
| This compound | Not Specified | 8 weeks | - | 85% |
| Placebo | - | 8 weeks | - | 60% |
Table 2: Safety and Tolerability of this compound in Gastric Ulcer Trials
| Treatment Group | Dosage | Incidence of Side Effects | Most Common Side Effects | Discontinuation due to Side Effects |
| This compound | 300 µg b.d. | 26% | Soft stools, mild diarrhea | 3.4% (3/87 patients) |
| Ranitidine | 150 mg b.d. | 15% | Not specified | 1.1% (1/95 patients) |
Detailed Experimental Protocols
This section outlines the detailed methodologies for key experiments in a Phase III clinical trial of this compound for peptic ulcer disease.
Study Design and Workflow
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is proposed.
Application Notes and Protocols for Intragastric Titration Methods to Measure Rioprostil's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of intragastric titration methods to quantify the antisecretory effects of Rioprostil, a synthetic prostaglandin (B15479496) E1 analogue. The included protocols and data are compiled from various clinical studies and are intended to guide researchers in designing and interpreting experiments related to gastric acid secretion.
Introduction
This compound is a potent inhibitor of gastric acid secretion, demonstrating efficacy in reducing both basal and stimulated acid output.[1][2][3] Intragastric titration is a standard procedure for the direct measurement of gastric acid secretion in vivo.[4][5][6] This technique allows for the continuous assessment of the rate of acid production by the stomach, typically in response to a stimulant, and is crucial for evaluating the pharmacodynamic properties of antisecretory agents like this compound.
The principle of intragastric titration involves maintaining a constant pH in the stomach by the controlled infusion of a titrant (e.g., sodium bicarbonate). The amount of titrant required to neutralize the secreted acid over a specific period is then used to calculate the acid output.
Data Presentation: Efficacy of this compound on Gastric Secretion
The following tables summarize the quantitative data from clinical trials investigating the effects of this compound on gastric acid and pepsin secretion.
Table 1: Effect of this compound on Pentagastrin-Stimulated Gastric Secretion
| This compound Dose (µg) | Inhibition of Acid Output (%) | Inhibition of Pepsin Output (%) | Study Population | Study Design |
| 300 | 43.5 | 41.1 | 33 healthy male volunteers | Double-blind, crossover |
| 600 | 58.9 | 66.5 | 33 healthy male volunteers | Double-blind, crossover |
| 300 | 44 | 40 | 6 healthy male volunteers | Placebo-controlled, double-blind, crossover |
| 600 | 59 | 67 | 6 healthy male volunteers | Placebo-controlled, double-blind, crossover |
Data sourced from multiple studies.[1][2]
Table 2: Dose-Dependent Inhibition of Meal-Stimulated Gastric Acid Secretion by this compound
| This compound Dose (µg) | Inhibition of 3-hour Integrated Gastric Acid Response (%) | Study Population | Study Design |
| 150 | 41 | 8 healthy human volunteers | Randomized |
| 300 | 68 | 8 healthy human volunteers | Randomized |
| 600 | 79 | 8 healthy human volunteers | Randomized |
This study utilized intragastric titration following the administration of peptone meals.[7]
Table 3: Inhibition of Gastric Acid Secretion with Different Intragastric Titration Techniques
| This compound Dose (µg) | Inhibition of Acid Secretion (%) - Method 1 | Inhibition of Acid Secretion (%) - Method 2 |
| 25 | - | 32 |
| 50 | - | 34 |
| 150 | 40 | - |
| 200 | - | 79 |
| 300 | 65 | - |
| 600 | 75 | - |
Differences in the percentage of inhibition can be attributed to variations in the intragastric titration techniques used across different studies.[1]
Table 4: Effect of this compound on Basal and Nocturnal Gastric Acid Secretion
| This compound Dose (µg) | Condition | Inhibition of Acid Secretion (%) | Study Population | Study Design |
| 300 | Basal | 54 | 6 healthy male volunteers | Placebo-controlled, double-blind, crossover |
| 600 | Basal | 88 | 6 healthy male volunteers | Placebo-controlled, double-blind, crossover |
| 300 | Night-time (24:00-08:00) | 52 | 9 healthy male volunteers | Double-blind, randomized, crossover |
| 600 | Night-time (24:00-08:00) | 73.5-74 | 9 healthy male volunteers | Double-blind, randomized, crossover |
The calculated ED50 for acid inhibition was determined to be 86.5 µg of this compound.[1][2][4]
Experimental Protocols
The following are detailed methodologies for key experiments involving intragastric titration to measure the effects of this compound.
Protocol 1: Measurement of Meal-Stimulated Gastric Acid Secretion
This protocol is based on studies evaluating the effect of this compound on meal-stimulated gastric acid secretion.[7]
1. Subject Preparation:
-
Healthy volunteers undergo an overnight fast.
-
A nasogastric tube is inserted into the stomach for gastric content aspiration and infusion.
2. Basal Period:
-
A basal period of 45 minutes is established to measure baseline gastric acid output. Gastric contents are continuously aspirated.
3. Stimulation with Peptone Meals:
-
Five peptone meals (8%, 500 ml each) are administered intragastrically at 45-minute intervals.
-
Gastric acid output is measured continuously via intragastric titration.
4. Drug Administration:
-
45 minutes after the first meal, either a placebo or this compound (150, 300, or 600 µg) is given intragastrically in a randomized order on different days.
-
15 minutes after drug administration, the second meal is given.
5. Intragastric Titration:
-
The gastric contents are continuously titrated to a set pH (e.g., pH 5.5) with a solution of sodium bicarbonate.
-
The rate of infusion of the bicarbonate solution required to maintain the target pH is recorded.
6. Data Analysis:
-
The amount of bicarbonate infused is used to calculate the millimoles of hydrochloric acid secreted per unit of time.
-
The 3-hour integrated gastric acid response is calculated and compared between the placebo and this compound groups to determine the percentage of inhibition.
Protocol 2: Measurement of Pentagastrin-Stimulated Gastric Secretion
This protocol is a composite based on studies using pentagastrin (B549294) as a stimulant.[1][2]
1. Subject Preparation:
-
Subjects fast overnight.
-
A nasogastric tube is placed in the stomach.
2. Basal Secretion Measurement:
-
Basal gastric acid and pepsin output are measured for a defined period (e.g., 1 hour).
3. Pentagastrin Stimulation:
-
A continuous intravenous infusion of pentagastrin is administered to stimulate gastric acid secretion.
4. Drug Administration:
-
In a double-blind, crossover design, subjects receive either a placebo or a single oral dose of this compound (e.g., 300 µg or 600 µg).
5. Intragastric Titration:
-
Gastric contents are aspirated, and the volume is measured.
-
The acid concentration is determined by titrating an aliquot of the gastric juice to a neutral pH with a standardized sodium hydroxide (B78521) solution.
-
Pepsin concentration can also be determined from the gastric juice samples.
6. Data Calculation:
-
Acid and pepsin output are calculated by multiplying the concentration by the volume of gastric juice collected over a specific time interval (e.g., 15 minutes).
-
The total output over a 3-hour period post-stimulation is calculated and compared between treatment groups.
Visualizations
Signaling Pathway of this compound in Gastric Parietal Cells
This compound, as a prostaglandin E1 analogue, is believed to exert its inhibitory effect on gastric acid secretion by acting on the prostaglandin E (EP3) receptors on the basolateral membrane of parietal cells. This interaction initiates an intracellular signaling cascade that counteracts the stimulatory pathways.
Caption: this compound's inhibitory signaling pathway in parietal cells.
Experimental Workflow for Intragastric Titration
The following diagram illustrates the general workflow for an intragastric titration experiment to assess the efficacy of an antisecretory agent like this compound.
Caption: General workflow for intragastric titration studies.
Logical Relationship of this compound's Effects
This diagram outlines the logical progression from this compound administration to its ultimate therapeutic effect.
Caption: Logical flow of this compound's mechanism and effect.
References
- 1. Effects of prostaglandin E1 on acid secretion, mucosal histamine content and histidine decarboxylase activity in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prostaglandin E1 on acid secretion, mucosal histamine content and histidine decarboxylase activity in rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [(Studies on intragastric titration in man)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of gastric acid secretion in vitro by prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Intragastric titration, a method for clinically testing the effect of antacids] [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Continuous In Vivo Delivery of Rioprostil Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rioprostil, a synthetic methylprostaglandin E1 analog, is a potent cytoprotective and antisecretory agent.[1][2][3] It has demonstrated significant efficacy in protecting the gastric mucosa from various irritants and in accelerating the healing of peptic ulcers.[1][4] Continuous delivery of this compound via osmotic pumps in vivo offers a method to maintain steady-state plasma concentrations, enhancing its therapeutic potential and allowing for the detailed study of its physiological effects. Osmotic pumps are reliable devices for controlled drug delivery over extended periods. This document provides detailed application notes and protocols for the use of osmotic pumps for the continuous in vivo delivery of this compound.
Mechanism of Action
This compound is an analog of prostaglandin (B15479496) E1 (PGE1) and exerts its effects through multiple mechanisms. Its primary actions include:
-
Cytoprotection: this compound enhances the gastric mucus-bicarbonate barrier, a key defense mechanism against acid and other noxious agents. This protective effect is observed at doses lower than those required for acid suppression.
-
Antisecretory Effects: At higher doses, this compound inhibits gastric acid secretion.
-
Signaling Pathway: As a PGE1 analog, this compound is expected to interact with E-prostanoid (EP) receptors. PGE1 has been shown to activate EP receptors, leading to downstream signaling cascades that can involve molecules like cAMP and the MAPK signaling pathway, and upregulation of protective factors like Netrin-1.
Data Presentation
Table 1: In Vivo Efficacy of this compound Delivered by Osmotic Pump in a Canine Model of Aspirin-Induced Gastric Lesions
| Parameter | Single Oral Bolus | 24-hr Release Osmotic Pump |
| ED50 for Prevention of Acute Lesions | 28.5 µg/kg | 0.77 µg/kg/24 hr |
| Potency Increase with Pump | - | 37-fold |
| Effective Healing Dose (Pre-existing Lesions) | Not Reported | 100 µg/kg/24 hr |
| Healing Time (Aspirin Discontinued) | Not Reported | 8 days |
| Healing Time (Aspirin Continued) | Not Reported | 15 days |
Table 2: High-Dose Tolerability of this compound via 24-hr Osmotic Pump in Dogs
| Dose (µg/kg/24 hr) | Multiple of Gastroprotective ED50 | Observed Side Effects |
| 720 | 935x | Well tolerated |
| 1440 | 1870x | Well tolerated |
| 2160 | 2805x | Slight, transient increases in body temperature, softening of stools, mild sedation |
Experimental Protocols
Protocol 1: Preparation of this compound for Osmotic Pump Loading
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, polyethylene (B3416737) glycol)
-
Osmotic pumps of appropriate size and duration (e.g., ALZET® osmotic pumps)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Determine the required concentration of this compound based on the desired dosage, the pump's flow rate, and the weight of the animal.
-
Under sterile conditions, dissolve the calculated amount of this compound in the appropriate volume of the sterile vehicle.
-
Ensure complete dissolution by vortexing the solution.
-
Follow the osmotic pump manufacturer's instructions for filling the pumps. This typically involves attaching a filling tube to a syringe, drawing up the this compound solution, and injecting it into the pump until the reservoir is full.
-
Prime the pumps according to the manufacturer's guidelines to ensure immediate delivery upon implantation.
Protocol 2: Subcutaneous Implantation of Osmotic Pumps in Rodents
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
This compound-filled osmotic pump
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Antiseptic solution (e.g., betadine) and alcohol swabs
-
Analgesics
-
Warming pad
Procedure:
-
Anesthetize the animal using an approved anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Shave and disinfect the skin on the dorsum, slightly caudal to the scapulae.
-
Make a small incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump. The pocket should allow for some movement but prevent the pump from flipping over.
-
Insert the filled osmotic pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as per the approved protocol.
-
Monitor the animal during recovery on a warming pad until it is fully ambulatory.
Protocol 3: Assessment of Gastric Cytoprotection in a Rodent Model
This protocol describes a common method for inducing and evaluating gastric lesions.
Materials:
-
Rodents with implanted osmotic pumps delivering this compound or vehicle.
-
Noxious agent (e.g., ethanol, NSAID like indomethacin).
-
Dissecting microscope or magnifying glass.
-
Ulcer scoring system.
Procedure:
-
Following a suitable period of continuous this compound or vehicle delivery, fast the animals overnight with free access to water.
-
Administer the noxious agent orally or via another appropriate route to induce gastric lesions.
-
At a predetermined time point after administration of the noxious agent, euthanize the animals.
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the gastric mucosa with saline.
-
Examine the mucosa for lesions under a dissecting microscope.
-
Score the severity of the lesions based on a standardized scoring system (e.g., based on the number and length of lesions).
-
For a more in-depth analysis, tissue samples can be collected for histological examination.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for this compound delivery.
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H38O4 | CID 5311413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugcentral.org]
- 4. Slow release delivery of this compound by an osmotic pump inhibits the formation of acute aspirin-induced gastric lesions in dogs and accelerates the healing of chronic lesions without incidence of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Rioprostil Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rioprostil, a synthetic methylprostaglandin E1 analog, has demonstrated significant cytoprotective and antisecretory properties in preclinical models. It is effective in preventing gastric ulcers induced by various agents, including ethanol (B145695) and nonsteroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the preclinical use of this compound, including dosage, administration, and relevant experimental procedures.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-decarboxy-2-hydroxymethyl-15-deoxy-16RS-hydroxy-16-methyl prostaglandin (B15479496) E1 |
| Molecular Formula | C₂₁H₃₈O₄ |
| Molecular Weight | 354.53 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide |
Mechanism of Action
This compound is an analog of prostaglandin E1 (PGE1) and exerts its effects primarily through the activation of prostaglandin E (EP) receptors. Its cytoprotective and antisecretory actions are mediated by distinct signaling pathways upon binding to these G-protein coupled receptors on gastric mucosal cells.
-
Antisecretory Effect: Primarily mediated through EP3 receptors on parietal cells, which couple to the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of the H+/K+-ATPase proton pump, thereby decreasing gastric acid secretion.
-
Cytoprotective Effects: Mediated through EP1, EP2, and EP4 receptors. These effects are independent of acid secretion inhibition and involve:
-
Increased secretion of bicarbonate and mucus, forming a protective barrier.
-
Increased mucosal blood flow, which aids in tissue repair and integrity.
-
Stimulation of epithelial cell proliferation, promoting the healing of lesions.
-
Signaling Pathways
Dosage and Administration for Preclinical Research
Quantitative Dosage Summary
| Species | Model | Route of Administration | Effective Dose Range | ED₅₀ | Reference |
| Rat | Ethanol-Induced Gastric Lesions | Oral | 0.125 - 4.0 µg/kg | 1.93 µg/kg | [1] |
| Rat | Gastric Acid Secretion Inhibition | Oral | - | 2.9 mg/kg | [2] |
| Rat | Gastric Acid Secretion Inhibition | Intravenous | - | 0.9 mg/kg | [2] |
| Rat | Gastric Acid Secretion Inhibition | Subcutaneous | - | 1.8 mg/kg | [2] |
| Dog | Aspirin-Induced Gastric Lesions | Oral | 3 - 100 µg/kg/day | - | [3] |
| Dog | Aspirin-Induced Gastric Lesions | Osmotic Pump (24 hr) | - | 0.77 µg/kg/24 hr | [4] |
Pharmacokinetic Parameters
| Species | Route | T½ (Half-life) | Bioavailability | Key Findings | Reference |
| Rat | Oral | - | ~2% | Rapid and complete absorption (~90%) with extensive first-pass metabolism. | [2] |
| Rat | IV | ~0.22 hours | - | Rapid elimination with high total clearance. | [2] |
No specific pharmacokinetic data (Cmax, Tmax, T½, Bioavailability) for this compound in dogs was identified in the searched literature.
Toxicology Data
This compound exhibits a low order of acute toxicity in preclinical studies.[5]
| Species | Study Type | Route | Dose | Findings | Reference |
| Rat | Fertility | Oral | Up to 2.0 mg/kg/day | No effect on male or female fertility. | [5] |
| Rat | Embryotoxicity/Teratogenicity | Oral | Up to 1.7 mg/kg/day | No evidence of embryotoxicity, fetotoxicity, or teratogenicity. | [5] |
| Rabbit | Teratogenicity | Oral | 1.5 mg/kg | Maternally toxic dose; increased resorptions and fetal malformations. | [5] |
| Mouse | Carcinogenicity (24-month) | Oral | Up to 2.0 mg/kg/day | Studies were in progress at the time of publication. | [5] |
| Rat | Carcinogenicity (24-month) | Oral | Up to 1.5 mg/kg/day | Studies were in progress at the time of publication. | [5] |
Specific LD₅₀ values for this compound in rodents were not found in the reviewed literature.
Experimental Protocols
Formulation for Oral Administration
For preclinical oral gavage studies, this compound can be prepared as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water. A small percentage of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to aid in solubilization and stability.
Protocol for Preparation of a 10 µg/mL this compound Suspension:
-
Weigh the required amount of this compound powder.
-
In a separate container, prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Store the suspension at 2-8°C and protect from light. Prepare fresh daily to ensure stability.
Protocol 1: Ethanol-Induced Gastric Lesion Model in Rats
This model is used to evaluate the gastric cytoprotective effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound suspension
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Absolute or 96% Ethanol
-
Oral gavage needles
-
Dissection tools
-
Formalin solution (10%)
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Administer this compound or the vehicle control orally via gavage. The peak anti-ulcer effect is observed when this compound is given 30 minutes before the ethanol challenge.[1]
-
After 30 minutes, administer 1 mL of absolute or 96% ethanol orally to each rat.
-
One hour after ethanol administration, euthanize the rats by an approved method (e.g., CO₂ asphyxiation).
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board and fix in 10% formalin solution.
-
Assess the gastric lesions macroscopically. The lesions appear as elongated, hemorrhagic bands.
-
Lesion Scoring: Measure the length (mm) of each hemorrhagic lesion. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach. The percentage of protection can be calculated using the formula: % Protection = [(Ulcer Index_Control - Ulcer Index_Treated) / Ulcer Index_Control] x 100
Protocol 2: Aspirin-Induced Gastric Ulcer Model in Dogs
This model is used to assess the efficacy of this compound in preventing or healing NSAID-induced gastric damage.
Materials:
-
Beagle dogs
-
This compound formulation (e.g., in gelatin capsules)
-
Aspirin (B1665792) tablets
-
Vehicle control (placebo capsules)
-
Endoscope
Procedure for Prevention:
-
Acclimate the dogs to the experimental conditions.
-
Administer this compound or vehicle control orally at the desired dose (e.g., once or twice daily).
-
Concurrently, administer aspirin at a dose known to induce gastric lesions (e.g., 1950 mg/day for 3 days).
-
At the end of the treatment period, perform an endoscopic examination to evaluate the gastric mucosa.
Procedure for Healing:
-
Induce gastric lesions by administering a high dose of aspirin (e.g., 1950 mg) for a set period.
-
Confirm the presence of lesions via endoscopy.
-
Initiate treatment with this compound (e.g., 3-100 µg/kg/day) or vehicle control, while continuing a maintenance dose of aspirin (e.g., 975 mg/day).[3]
-
Perform follow-up endoscopic examinations at set time points (e.g., day 7, 14, and 28) to assess the healing of the lesions.
Endoscopic Lesion Scoring:
A scoring system should be used to quantify the severity of the gastric lesions. An example scoring system is as follows:
-
0: Normal mucosa
-
1: Hyperemia
-
2: 1-5 petechial hemorrhages
-
3: >5 petechial hemorrhages or 1-5 erosions
-
4: Multiple erosions
-
5: 1-2 small ulcers
-
6: >2 small ulcers or one large ulcer
-
7: Perforated ulcer
The scores for different regions of the stomach (e.g., fundus, body, antrum) can be summed to obtain a total gastric lesion score.
Conclusion
This compound is a potent gastroprotective agent with a well-defined mechanism of action. The provided dosages, pharmacokinetic insights, and detailed experimental protocols offer a comprehensive guide for its application in preclinical research. Proper formulation and adherence to established models are crucial for obtaining reliable and reproducible results in the evaluation of its therapeutic potential.
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 77287-05-9 | Benchchem [benchchem.com]
- 3. This compound heals pre-existing aspirin-induced gastric lesions in dogs during daily aspirin administration without altering the anti-inflammatory or analgesic efficacy of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow release delivery of this compound by an osmotic pump inhibits the formation of acute aspirin-induced gastric lesions in dogs and accelerates the healing of chronic lesions without incidence of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the toxicology profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Rioprostil-Treated Gastric Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rioprostil, a synthetic methyl analog of prostaglandin (B15479496) E1 (PGE1), is recognized for its potent gastric cytoprotective and antisecretory properties.[1][2][3] Its mechanism of action is primarily mediated through the activation of prostaglandin EP receptors, leading to a cascade of cellular events that enhance the gastric mucosal barrier.[1][4] These application notes provide detailed protocols and expected outcomes for the immunohistochemical (IHC) evaluation of key biomarkers in this compound-treated gastric tissue. The selected markers—MUC5AC, Ki-67, and COX-2—are crucial for assessing gastric mucosal protection, epithelial proliferation, and the inflammatory state, respectively.
This compound's Mechanism of Action
This compound mimics the actions of endogenous prostaglandins (B1171923), which are key mediators in maintaining gastric mucosal integrity. Its cytoprotective effects are multifaceted, including the stimulation of mucus and bicarbonate secretion, which form a protective layer against gastric acid.[3][5] Additionally, prostaglandins are known to modulate mucosal blood flow and influence epithelial cell proliferation and restitution, processes vital for repairing mucosal damage.[2][6] this compound's antisecretory effects are dose-dependent and involve the inhibition of gastric acid secretion.[6][7]
Key Biomarkers for IHC Analysis
-
MUC5AC: A major gel-forming mucin secreted by the surface foveolar cells of the gastric mucosa.[8][9] Its expression is a direct indicator of the mucus barrier's integrity and secretory function. This compound is expected to upregulate MUC5AC expression, reflecting its mucus-stimulating effects.[3]
-
Ki-67: A nuclear protein associated with cellular proliferation.[10][11] Its expression is a marker for actively dividing cells. The effect of prostaglandin analogs on gastric cell proliferation can be complex. While some studies suggest a role in promoting epithelial repair, others, like one on the PGE1 analog misoprostol (B33685), have shown a decrease in gastric cell turnover.[12] Therefore, the analysis of Ki-67 provides critical insight into the proliferative state of the gastric mucosa following this compound treatment.
-
Cyclooxygenase-2 (COX-2): An enzyme that is typically induced during inflammation and is involved in the synthesis of prostaglandins.[13][14][15] While this compound is a synthetic prostaglandin, examining COX-2 expression can provide information about the underlying inflammatory status of the gastric tissue and any potential feedback mechanisms. In some contexts of gastric injury and repair, COX-2 expression is upregulated at the ulcer margin.[15]
Data Presentation
The following tables represent hypothetical quantitative data for the immunohistochemical analysis of gastric tissue treated with this compound. This data is illustrative of expected outcomes based on the known pharmacological effects of prostaglandin E1 analogs, as specific quantitative IHC data for this compound was not available in the reviewed literature.
Table 1: MUC5AC Expression in this compound-Treated Gastric Mucosa
| Treatment Group | N | MUC5AC Positive Cells (%) | Staining Intensity (0-3) |
| Vehicle Control | 10 | 45.2 ± 5.8 | 1.2 ± 0.4 |
| This compound (Low Dose) | 10 | 65.7 ± 7.2 | 2.1 ± 0.5 |
| This compound (High Dose) | 10 | 82.1 ± 6.5 | 2.8 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. Staining intensity is scored as: 0 (negative), 1 (weak), 2 (moderate), 3 (strong).
Table 2: Ki-67 Proliferation Index in this compound-Treated Gastric Mucosa
| Treatment Group | N | Ki-67 Labeling Index (%) |
| Vehicle Control | 10 | 15.3 ± 3.1 |
| This compound (Low Dose) | 10 | 12.8 ± 2.5 |
| This compound (High Dose) | 10 | 9.5 ± 2.1* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD. The Ki-67 labeling index is the percentage of Ki-67 positive cells.
Table 3: COX-2 Expression in this compound-Treated Gastric Mucosa (in a model of mild gastric injury)
| Treatment Group | N | COX-2 Positive Cells (%) | Staining Intensity (0-3) |
| Vehicle Control (Injury) | 10 | 35.6 ± 4.9 | 1.8 ± 0.6 |
| This compound (Low Dose) | 10 | 25.1 ± 3.7 | 1.2 ± 0.4 |
| This compound (High Dose) | 10 | 18.9 ± 3.2 | 0.8 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control (Injury). Data are presented as mean ± SD. Staining intensity is scored as: 0 (negative), 1 (weak), 2 (moderate), 3 (strong).
Experimental Protocols
General Immunohistochemistry Protocol for Formalin-Fixed, Paraffin-Embedded Gastric Tissue
This protocol provides a general framework that can be optimized for the specific primary antibodies used.[16][17][18]
1. Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene for 5 minutes each. b. Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each. c. Hydrate slides by sequential immersion in 95% and 70% ethanol for 3 minutes each. d. Rinse slides in distilled water.
2. Antigen Retrieval: a. For MUC5AC, Ki-67, and COX-2, heat-induced epitope retrieval (HIER) is recommended. b. Immerse slides in a staining container with 10 mM sodium citrate (B86180) buffer (pH 6.0). c. Heat the container in a water bath or steamer at 95-100°C for 20 minutes. d. Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[16]
3. Peroxidase Blocking: a. Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides twice with phosphate-buffered saline (PBS) for 5 minutes each.
4. Blocking: a. Apply a blocking solution (e.g., 10% normal goat serum in PBS) to the sections and incubate for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the primary antibody (anti-MUC5AC, anti-Ki-67, or anti-COX-2) in the blocking solution to its optimal concentration. b. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Detection System: a. Rinse slides three times with PBS for 5 minutes each. b. Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. c. Rinse slides three times with PBS for 5 minutes each. d. Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes at room temperature.
7. Chromogen and Counterstaining: a. Rinse slides three times with PBS for 5 minutes each. b. Apply the chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops (typically 2-10 minutes). c. Rinse slides with distilled water. d. Counterstain with hematoxylin (B73222) for 1-2 minutes. e. "Blue" the sections in running tap water.
8. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol (70%, 95%, 100%). b. Clear the sections in two changes of xylene. c. Mount the coverslip with a permanent mounting medium.
Specific Antibody Recommendations
-
MUC5AC: Mouse monoclonal antibody.
-
Ki-67: Rabbit monoclonal antibody.
-
COX-2: Rabbit polyclonal antibody.
Note: Optimal antibody dilutions and incubation times should be determined empirically for each new antibody lot and experimental condition.
Visualizations
Caption: this compound signaling pathway in gastric epithelial cells.
Caption: Immunohistochemistry experimental workflow.
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphological and physiological effects of a cytoprotective prostaglandin analog (this compound) on the rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigastrolesive, gastric antisecretory, diarrheagenic and mucus-stimulating effects in rats following topically applied this compound, a synthetic prostaglandin E1 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prophylactic and therapeutic role of this compound in NSAIDs induced gastroduodenal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal cytoprotective effects of misoprostol. Clinical efficacy overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misoprostol preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a synthetic prostaglandin E1 on meal-stimulated gastric acid secretion and plasma gastrin levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique immunohistochemical profiles of MUC5AC, MUC6, P53, and Ki67 in gastric atypical hyperplasia and dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Prognostic impact of Ki-67 in patients with gastric cancer—the importance of depth of invasion and histologic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ki-67 expression in gastric cancer. Results from a prospective study with long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of misoprostol and cimetidine on gastric cell labeling index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase (COX) 1 and 2 in normal, inflamed, and ulcerated human gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of cyclooxygenase-2 in gastric mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase 2-implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. General Immunohistochemical Protocol for formalin-fixed, paraffin-embedded tissue sections [protocols.io]
- 18. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Measuring Rioprostil's Effect on Gastric Mucosal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rioprostil, a synthetic prostaglandin (B15479496) E1 analog, is recognized for its potent cytoprotective and antisecretory effects on the gastric mucosa.[1][2] A critical component of its protective mechanism is the maintenance of adequate gastric mucosal blood flow (GMBF). Proper blood flow is essential for delivering oxygen and bicarbonate to the mucosal tissue and for removing harmful back-diffusing acid and other toxic agents.[3] Ischemia, or insufficient blood flow, is a known factor in the pathogenesis of gastric mucosal injury. This document provides detailed application notes and protocols for measuring the effect of this compound on GMBF, leveraging established experimental models and techniques. While direct quantitative data on the effects of this compound on GMBF are not extensively available in published literature, its established role in preventing vasocongestion associated with gastric injury strongly indicates a positive hemodynamic effect.[1] This document also provides quantitative data for other prostaglandin E analogs to serve as a comparative reference.
Data Presentation
This compound: Qualitative and Indirect Effects on Gastric Mucosal Integrity
The following table summarizes the observed effects of this compound on the gastric mucosa, which are indicative of its influence on blood flow.
| Parameter | Species | Model | Effect of this compound | Reference |
| Ethanol-Induced Hemorrhagic Erosions | Rat | Topical 40% (v/v) ethanol | Concentration-dependent protection; 10 µg/ml completely prevented lesion formation. | [1] |
| Ethanol-Induced Vasocongestion | Rat | Topical 40% (v/v) ethanol | Prevention of vasocongestion. | |
| Gastric Mucosal Barrier Integrity | Rat | Ex vivo gastric chamber | Complete recovery of physiological parameters within 20 minutes. |
Comparative Quantitative Data for Prostaglandin E Analogs on Gastric Mucosal Blood Flow
Due to the limited availability of direct quantitative data for this compound, this table presents data from studies on other prostaglandin E1 and E2 analogs to provide a quantitative context for the expected effects.
| Prostaglandin Analog | Species | Method | Dose/Concentration | Change in Gastric Mucosal Blood Flow | Reference |
| Prostaglandin E1 (PGE1) | Rat | Intravital Microscopy | 5 µg/ml (topical) | Significant increase in red blood cell velocity. | |
| Prostaglandin E2 (PGE2) | Rat | Intravital Microscopy | 50 µg/ml (topical) | Seven- to eight-fold increase in red blood cell velocity. | |
| 16,16-dimethyl-PGE2 | Rat | Intravital Microscopy | 0.5 µg/ml (topical) | Dose-dependent increase in red blood cell velocity. | |
| Prostaglandin E1 (PGE1) | Rat | [14C]-aniline clearance | Intravenous infusion | Increased clearance during basal secretion, indicating vasodilation. |
Experimental Protocols
Protocol 1: Measurement of Gastric Mucosal Blood Flow using an Ex Vivo Gastric Chamber Model in Rats with Laser-Doppler Flowmetry
This protocol describes the measurement of GMBF in an ex vivo rat model, which allows for the direct topical application of substances to the gastric mucosa and continuous monitoring of blood flow.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthesia
-
Plexiglass chamber with a central opening
-
Laser-Doppler flowmeter and probe
-
Krebs-Henseleit solution
-
This compound solutions of varying concentrations
-
Surgical instruments (forceps, scissors, sutures)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rat with an intraperitoneal injection of urethane.
-
Ensure a stable plane of anesthesia is achieved by monitoring reflexes.
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach.
-
Carefully exteriorize the stomach and position it on the plexiglass chamber.
-
Make a small incision along the greater curvature of the stomach.
-
Gently evert the stomach and mount the mucosal surface over the central opening of the chamber.
-
Secure the stomach in place with sutures, ensuring a watertight seal.
-
-
Blood Flow Measurement:
-
Position the Laser-Doppler probe perpendicular to and in gentle contact with the exposed gastric mucosa.
-
Allow the preparation to stabilize and record a baseline GMBF reading.
-
Apply Krebs-Henseleit solution to the mucosal surface to keep it moist and record the baseline blood flow.
-
Topically apply this compound solutions at desired concentrations to the mucosal surface.
-
Continuously record the GMBF for a predetermined duration to observe the effects of this compound.
-
A control group should be treated with the vehicle solution used to dissolve this compound.
-
-
Data Analysis:
-
Express the GMBF data as a percentage change from the baseline reading.
-
Perform statistical analysis to compare the effects of different this compound concentrations with the control group.
-
Mandatory Visualizations
Signaling Pathways of this compound in Gastric Mucosal Protection
This compound, as a prostaglandin E1 analog, is expected to exert its effects through the activation of prostaglandin E (EP) receptors on gastric epithelial and vascular cells. The cytoprotective effects, including the maintenance of mucosal blood flow, are primarily mediated through EP1, EP2, and EP4 receptors.
Caption: Signaling pathway of this compound in gastric mucosal cells.
Experimental Workflow for Measuring this compound's Effect on GMBF
The following diagram illustrates the logical flow of the experimental protocol for assessing the impact of this compound on gastric mucosal blood flow.
Caption: Experimental workflow for GMBF measurement.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rioprostil Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rioprostil in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
This compound is a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[1][2][3][4] Its primary mechanism of action is the activation of the Prostaglandin E2 Receptor Subtype 2 (EP2), a G-protein coupled receptor.[5] Activation of the EP2 receptor initiates downstream signaling cascades, most notably the Gαs pathway, which leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA) and cAMP response element-binding protein (CREB). Another potential pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) via β-arrestin and Src kinase.
Q2: What is a good starting concentration for this compound in my cell culture experiment?
For initial experiments, a concentration range of 0.25 to 100 ng/mL is recommended for Prostaglandin E1, a close analog of this compound. Some studies with PGE1 have explored concentrations up to 2000 ng/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound for cell culture use?
This compound, similar to other prostaglandins (B1171923), is often supplied as a crystalline solid and is soluble in organic solvents such as ethanol (B145695) or DMSO. Prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. It is important to minimize the final concentration of the organic solvent in your culture, as it can have physiological effects on the cells. Aqueous solutions of prostaglandins are generally not stable for long-term storage and it is recommended to prepare them fresh or store for no more than one day. Prostaglandins can also be sensitive to pH, with degradation occurring in basic solutions (pH > 7.4).
Q4: I am not observing the expected effect of this compound on my cells. What could be the reason?
Several factors could contribute to a lack of response. See the troubleshooting section below for a more detailed guide, but some common reasons include:
-
Sub-optimal concentration: You may need to perform a dose-response curve to find the effective concentration for your cell type.
-
Receptor expression: Your cell line may not express the EP2 receptor at sufficient levels.
-
Receptor desensitization: Prolonged exposure to this compound can lead to a decrease in receptor number and affinity.
-
Compound degradation: Ensure your this compound stock is properly stored and that the working solution is freshly prepared.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect or inconsistent results | Incorrect this compound Concentration: The concentration may be too low to elicit a response or too high, causing off-target effects or cytotoxicity. | Perform a dose-response study to determine the optimal concentration (e.g., from 0.1 to 1000 ng/mL). |
| Low or absent EP2 receptor expression: The target cell line may not express the EP2 receptor. | Verify EP2 receptor expression using techniques like qPCR, western blotting, or flow cytometry. | |
| Receptor Desensitization: Continuous exposure to this compound can lead to downregulation of EP2 receptors. | Consider shorter incubation times or intermittent dosing schedules. | |
| This compound Degradation: The compound may have degraded due to improper storage or handling. Prostaglandins can be unstable in aqueous solutions and at basic pH. | Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High Cell Death/Toxicity | Solvent Toxicity: The organic solvent (e.g., DMSO, ethanol) used to dissolve this compound may be at a toxic concentration. | Ensure the final solvent concentration in the cell culture medium is minimal (typically <0.1%) and include a vehicle-only control in your experiments. |
| Cytotoxic Effects of this compound: At high concentrations, this compound itself might be toxic to certain cell types. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay. | |
| Variability between experiments | Inconsistent Cell Health: Differences in cell passage number, confluency, or overall health can lead to variable responses. | Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase at the start of the experiment. |
| Inconsistent Reagent Preparation: Variations in the preparation of this compound working solutions can lead to inconsistent dosing. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a typical experiment to determine the optimal working concentration of this compound using a cell viability assay.
1. Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Allow cells to adhere and recover for 24 hours.
2. Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in your complete cell culture medium. A common starting range is from 0.1 ng/mL to 1000 ng/mL.
-
Include a vehicle-only control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
3. Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
4. Cell Viability Assessment:
-
Assess cell viability using a standard method such as MTT, XTT, or a luminescent ATP-based assay.
-
Follow the manufacturer's protocol for your chosen assay.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the EC50 (half-maximal effective concentration) or the optimal non-toxic concentration for your downstream experiments.
Quantitative Data Summary
| Assay Type | Parameter | Typical Concentration Range (ng/mL) | Reference Cell Type(s) |
| Cell Viability | EC50/IC50 | 0.1 - 1000 | Varies by cell line |
| Functional Assay (e.g., cAMP production) | EC50 | 1 - 100 | EP2-expressing cells |
| Differentiation Assay | Optimal Concentration | 10 - 500 | Osteoblastic cells |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's primary signaling pathways via the EP2 receptor.
References
- 1. Desensitization of PGE1 receptors in neuroblastoma-glioma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Down-regulation of prostaglandin E receptors and homologous desensitization of isolated adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Desensitization of beta-adrenoceptor- and prostaglandin E1 receptor-mediated human vascular smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Rioprostil instability in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Rioprostil in aqueous solutions. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Disclaimer: this compound is a synthetic analog of Prostaglandin E1 (PGE1). Due to limited publicly available stability data specific to this compound, much of the information provided herein is based on studies of PGE1. This guidance should, therefore, be considered a baseline for initiating your own stability studies for this compound.
Frequently Asked Questions (FAQs)
What are the primary factors affecting the stability of this compound in aqueous solutions?
The stability of this compound, much like other Prostaglandin E1 analogs, is significantly influenced by several factors:
-
pH: this compound is most stable in a slightly acidic to neutral pH range, generally between pH 6.0 and 7.0.[1] It undergoes rapid degradation in strongly acidic (pH ≤ 3) and alkaline (pH ≥ 10) conditions.[2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. For optimal stability, solutions should be kept refrigerated or frozen.[1][2]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. Solutions should be protected from light during preparation, storage, and handling.[1]
-
Oxygen: The presence of oxygen can promote oxidative degradation. It is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
-
Solvent Composition: The choice of solvent and the presence of other excipients can impact stability. While this compound is soluble in organic solvents like ethanol (B145695) and DMSO, preparing stable aqueous solutions can be challenging.
What are the expected degradation pathways for this compound in aqueous solutions?
Based on the behavior of PGE1, this compound is expected to degrade via the following pathways:
-
Hydrolysis (Dehydration): This is a major degradation pathway, particularly under acidic or basic conditions. The initial step involves the dehydration of the cyclopentanone (B42830) ring to form the corresponding Prostaglandin A (PGA) analog. This can be followed by isomerization to the Prostaglandin B (PGB) analog. Prostaglandin A1 is a known degradation product of PGE1.
-
Oxidation: The allylic alcohol and other susceptible sites in the this compound molecule can be oxidized, especially in the presence of oxygen, metal ions, or peroxides.
-
Photodegradation: Exposure to light can provide the energy for various photochemical reactions, leading to the formation of degradation products.
How should I prepare and store aqueous solutions of this compound to maximize stability?
To ensure the stability of your this compound solutions, follow these recommendations:
-
Stock Solutions: Prepare initial stock solutions in a suitable organic solvent such as ethanol or DMSO at a high concentration. Store these stock solutions at -20°C or below under an inert atmosphere.
-
Aqueous Dilutions:
-
Use high-purity, degassed water or buffer.
-
It is recommended to dilute the organic stock solution into the aqueous buffer slowly while vortexing to prevent precipitation.
-
Prepare aqueous solutions fresh for each experiment whenever possible.
-
If short-term storage is necessary, keep the aqueous solution on ice and protected from light. For longer storage, refer to the stability data in the tables below, which are based on PGE1.
-
I am observing rapid loss of this compound activity in my experiments. What are the likely causes?
Rapid loss of activity is a common issue and can often be attributed to one or more of the following:
-
Incorrect pH: Ensure your buffer system is maintaining the pH in the optimal range of 6.0-7.0.
-
High Temperature: Avoid exposing the solution to elevated temperatures.
-
Light Exposure: Protect your solutions from light at all stages.
-
Incompatible Materials: Prostaglandins (B1171923) can adsorb to certain plastics. It is advisable to use glass or polypropylene (B1209903) containers.
-
Oxidation: If not working under an inert atmosphere, dissolved oxygen could be degrading the compound.
-
Improper Dilution: Precipitated drug due to improper dilution from the organic stock will not be active.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound | Prepare fresh aqueous solutions for each experiment. Verify the pH of your buffer. Protect the solution from light and heat. |
| Precipitation during dilution | Dilute the organic stock solution slowly into the aqueous buffer while vortexing. Visually inspect for any cloudiness or precipitate. | |
| Inconsistent results between experiments | Variable degradation rates | Standardize your solution preparation and handling procedures. Ensure consistent timing between solution preparation and use. |
| Adsorption to labware | Use glass or polypropylene vials and pipette tips. Avoid using plastics that may have high surface binding. | |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound | Compare the chromatogram to a forced degradation study to identify potential degradation products. |
| Contamination | Ensure all solvents and reagents are of high purity. |
Quantitative Stability Data (Based on Prostaglandin E1)
The following tables summarize the stability of Prostaglandin E1 under various conditions. This data can be used as a starting point for designing stability studies for this compound.
Table 1: Effect of pH on PGE1 Stability in Aqueous Solution
| pH | Temperature (°C) | Time | Remaining PGE1 (%) | Reference |
| ≤ 3 | Elevated | Not specified | Significant degradation | |
| 6.0 - 7.0 | Not specified | Not specified | Maximum stability | |
| ≥ 10 | Elevated | Not specified | Significant degradation |
Table 2: Effect of Temperature on PGE1 Stability in Aqueous Solution
| Temperature (°C) | pH | Time | Remaining PGE1 (%) | Reference |
| 4 | Not specified | 30 days | >90% (in polypropylene syringes) | |
| 30 | Not specified | 48 hours | ≥90% (in 10% dextrose) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours. Also, reflux a 100 µg/mL solution in water at 80°C for 24 hours.
-
Photodegradation: Expose a 100 µg/mL solution in water to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or HPLC-MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Start with a gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the parent this compound peak and any degradation peaks observed in the forced degradation study.
-
-
Detection:
-
Determine the UV absorbance maximum of this compound (typically around 200-220 nm for prostaglandins lacking extensive conjugation).
-
If using mass spectrometry, optimize the ionization source parameters for this compound.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Major degradation pathways for this compound in aqueous solutions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathways of this compound via EP receptors.
References
Identifying and mitigating vehicle effects in Rioprostil animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rioprostil in animal studies. The focus is on identifying and mitigating potential confounding effects from delivery vehicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin (B15479496) E1 (PGE1). Its primary mechanism of action involves the inhibition of gastric acid secretion and providing a cytoprotective effect on the gastric mucosa.[1] This cytoprotection is a key therapeutic feature and occurs at doses significantly lower than those required for acid secretion inhibition.[1] this compound exerts its effects by interacting with prostaglandin E (EP) receptors on the surface of cells in the stomach lining.
Q2: What are common "vehicle effects" and why are they a concern in this compound studies?
A2: "Vehicle effects" are physiological or pathological changes caused by the carrier solution used to deliver a drug, independent of the drug itself. These can range from minor, transient stress responses to significant alterations in clinical pathology. In this compound studies, which often focus on sensitive gastrointestinal endpoints, vehicle effects can confound the results by either mimicking or masking the true effect of the drug. For example, a vehicle that causes mild gastric irritation could be mistaken for a lack of efficacy of this compound.
Q3: How can I differentiate between a vehicle effect and a true pharmacological effect of this compound?
A3: Differentiating between vehicle and drug effects requires careful experimental design. Key strategies include:
-
Concurrent Vehicle Control Group: Always include a group of animals that receives only the vehicle, administered in the same volume and by the same route as the this compound-treated groups. This is the most critical control for identifying vehicle-specific effects.
-
Historical Control Data: Comparing your vehicle control group data to historical data for the same animal strain, age, and sex can help identify any unusual responses to the vehicle in a particular study.
-
Dose-Response Relationship: A true pharmacological effect of this compound should ideally demonstrate a dose-dependent response. Vehicle effects are typically not dose-dependent in the same manner.
-
Understanding Vehicle Properties: Be aware of the known potential side effects of your chosen vehicle (see Troubleshooting Guide below).
Q4: What are the most common vehicles used for oral administration of prostaglandin analogs like this compound in animal studies?
A4: Common vehicles for oral administration of prostaglandin analogs in rodent and canine studies include:
-
Aqueous solutions (e.g., water, saline)
-
Aqueous suspensions (e.g., with 0.5% w/v carboxymethylcellulose)
-
Oils (e.g., corn oil)
-
Co-solvents for poorly soluble compounds (e.g., propylene (B89431) glycol, polyethylene (B3416737) glycol 400)
The choice of vehicle depends on the physicochemical properties of this compound and the desired formulation characteristics.
Troubleshooting Guide: Vehicle-Related Issues
This guide addresses specific issues that may arise during your experiments and helps to distinguish between vehicle effects, procedural errors, and true pharmacological responses.
| Observed Issue | Potential Vehicle-Related Cause | Potential Procedural Cause (Oral Gavage) | Potential this compound Effect (High Doses) | Troubleshooting and Mitigation Strategies |
| Diarrhea or Loose Stools | Some vehicles, like hydroxypropyl-β-cyclodextrin, can cause gastrointestinal upset. | Stress from improper handling or gavage technique can lead to transient diarrhea. | Softening of stools has been observed at very high doses of this compound in dogs. | - Ensure your vehicle control group also exhibits the effect. - Refine your handling and gavage technique to minimize stress. - Consider an alternative, more inert vehicle if the effect is significant in the control group. - Evaluate if the effect is dose-dependent with this compound. |
| Changes in Body Weight or Food Consumption | Vehicles like carboxymethylcellulose have been reported to cause marginal decreases in body weight in rats. | Stress from repeated oral gavage can lead to decreased food intake and weight loss. | Not a commonly reported side effect at therapeutic doses. | - Carefully monitor and compare body weights and food consumption between the vehicle control and this compound groups. - Acclimatize animals to the handling and gavage procedure before the study begins. - Ensure the gavage volume is appropriate for the animal's size to avoid discomfort. |
| Elevated Liver Enzymes (ALT, AST) | Formulations containing hydroxypropyl-β-cyclodextrin have been associated with elevated transaminases in rodents. | Severe stress or underlying health issues in the animals. | Not a primary reported effect of this compound. | - Analyze blood samples from the vehicle control group to see if the effect is present. - If using a vehicle known to affect liver enzymes, consider an alternative. - Ensure animals are healthy and properly acclimatized before the study. |
| Unexpected Mortality | High concentrations of some vehicles, particularly in large volumes, can lead to gastroesophageal reflux and aspiration. | Improper gavage technique, such as esophageal perforation or accidental administration into the trachea, can be fatal. | Unlikely at therapeutic doses. | - Conduct a thorough necropsy to determine the cause of death. Look for signs of esophageal or tracheal injury, or aspiration pneumonia.[2][3] - Ensure all personnel performing oral gavage are properly trained and proficient. - Use appropriate gavage needle size and length for the animal. - Administer the substance slowly to prevent reflux. |
| Increased Motor Activity | Reverse osmosis water and carboxymethylcellulose have been shown to increase motor activity in rats. | Stress and anxiety from the procedure can manifest as increased activity. | Mild sedation has been noted at very high doses in dogs, not increased activity. | - Use a dedicated vehicle control group to establish a baseline for motor activity with that vehicle. - Handle animals calmly and consistently to minimize stress-induced hyperactivity. - Allow for an acclimatization period after dosing before behavioral assessments. |
Data Presentation: Quantitative Effects of Common Oral Vehicles in Rats
The following table summarizes quantitative data on the effects of common oral vehicles on various physiological and clinical pathology parameters in rats. It is crucial to note that these effects can be strain and sex-dependent.
| Vehicle | Parameter | Species/Strain | Observation | Citation |
| 0.5% Carboxymethylcellulose (CMC) | Body Weight | Wistar Rat | Marginal decrease during the 12th week of a 90-day study. | [3] |
| Motor Activity | Wistar Rat | Significantly increased motor activity. | ||
| Foot Splay | Wistar Rat | Decreased landing hindlimb foot splay. | ||
| Corn Oil | Motor Activity | Wistar Rat | No significant increase in motor activity compared to naïve controls. | |
| Foot Splay | Wistar Rat | Marked decrease in landing hindlimb foot splay. | ||
| Reverse Osmosis Water | Motor Activity | Wistar Rat | Significantly increased motor activity. | |
| Foot Splay | Wistar Rat | Decreased landing hindlimb foot splay. | ||
| Propylene Glycol | Clinical Chemistry | Kunming Mice | Nephrotoxicity observed at 1 and 5 g/kg/day for 28 days, with increased blood urea (B33335) nitrogen. | |
| Polyethylene Glycol 400 (PEG 400) & Propylene Glycol (PG) Combination | Clinical Signs | Rat | Tremors, convulsions, and death at 5 mL/kg (intravenous). Injection site injury at 2 mL/kg. 1 mL/kg was well-tolerated. |
Experimental Protocols
Ethanol-Induced Gastric Cytoprotection Study in Rats
This protocol is designed to assess the gastric cytoprotective effect of this compound against ethanol-induced gastric lesions.
1. Animals:
-
Male Wistar rats (180-220 g).
-
House animals in standard conditions with free access to food and water.
-
Fast animals for 24 hours before the experiment, with free access to water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Absolute Ethanol (B145695)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
3. Experimental Groups (n=6-8 per group):
-
Group 1 (Normal Control): Receive vehicle orally.
-
Group 2 (Ethanol Control): Receive vehicle orally.
-
Group 3 (this compound Treatment): Receive this compound (e.g., 1.93 µg/kg, or other desired dose) orally.
-
Group 4 (Reference Drug - Optional): Receive a known gastroprotective agent (e.g., omeprazole).
4. Procedure:
-
Administer the vehicle, this compound, or reference drug to the respective groups by oral gavage. The peak anti-ulcer effect of this compound is observed when given 30 minutes before the ethanol challenge.
-
Thirty minutes after the pretreatment, administer 1 mL of absolute ethanol to all animals in Groups 2, 3, and 4 by oral gavage to induce gastric ulcers. Group 1 receives an equivalent volume of saline or water.
-
One hour after ethanol administration, euthanize the animals by an approved method (e.g., CO2 asphyxiation).
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board and examine for gastric lesions (hemorrhagic streaks and spots).
-
Score the lesions based on a predefined scoring system (e.g., 0 = no lesion, 1 = small linear lesions, etc.) or measure the total area of the lesions.
-
Calculate the percentage of protection for the treated groups relative to the ethanol control group.
Workflow for Gastric Cytoprotection Assay
NSAID-Induced Gastric Ulcer Model in Dogs
This model can be used to evaluate the protective effects of this compound against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).
1. Animals:
-
Healthy adult Beagle dogs of either sex.
-
Acclimatize animals to the housing conditions and handling procedures.
2. Materials:
-
This compound
-
Vehicle
-
NSAID (e.g., aspirin (B1665792), indomethacin)
-
Endoscope
3. Procedure:
-
Perform a baseline endoscopy to ensure the absence of pre-existing gastric lesions.
-
Administer the NSAID at a dose known to induce gastric ulcers (e.g., aspirin at a specified mg/kg dose daily).
-
Concurrently, administer this compound or the vehicle orally at the desired dosing schedule.
-
Monitor the animals daily for clinical signs of gastrointestinal distress (e.g., vomiting, anorexia, melena).
-
Perform follow-up endoscopies at predetermined time points (e.g., day 5, day 14) to assess the development and severity of gastric ulcers.
-
Score the ulcers based on their number, size, and severity.
-
Compare the ulcer scores between the this compound-treated and vehicle-treated groups.
Signaling Pathways
This compound, as a prostaglandin E1 analog, is expected to exert its effects through the prostaglandin E (EP) receptors. The downstream signaling of these G-protein coupled receptors is complex and can lead to various cellular responses.
EP1 Receptor Signaling Pathway
The EP1 receptor is coupled to the Gq alpha subunit. Its activation leads to an increase in intracellular calcium.
EP2 and EP4 Receptor Signaling Pathway
EP2 and EP4 receptors are coupled to the Gs alpha subunit, leading to an increase in cyclic AMP (cAMP). EP4 can also couple to Gi, which is not depicted in this simplified diagram.
EP3 Receptor Signaling Pathway
The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in cAMP.
References
- 1. Cytoprotection by prostaglandins in rats. Prevention of gastric necrosis produced by alcohol, HCl, NaOH, hypertonic NaCl, and thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Reproducibility in Rioprostil Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues leading to poor reproducibility in Rioprostil bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in bioassays?
This compound is a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[1][2][3] It exerts its biological effects by acting as an agonist at prostaglandin E2 (EP) receptors, which are G-protein coupled receptors (GPCRs).[2] Specifically, this compound is known to bind to EP receptors, likely subtypes such as EP2 and EP4, which are coupled to the Gs alpha subunit (Gαs). This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] Therefore, common bioassays for this compound involve the quantification of cAMP levels in cells expressing the appropriate EP receptors.
Q2: Which cell lines are suitable for this compound bioassays?
HEK293 (Human Embryonic Kidney 293) cells are a commonly used host for recombinant GPCR expression and are suitable for this compound bioassays.[1][2][7] It is recommended to use HEK293 cells stably or transiently expressing the human EP2 or EP4 receptor subtype to ensure a robust and specific response to this compound.[1][2][4]
Q3: How should I prepare and store this compound for my bioassay?
Prostaglandin standards are often supplied in an ethanolic buffer to maintain their integrity.[5] It is crucial to handle this stock solution with care. For use in cell-based assays, this compound should be diluted in the appropriate assay buffer or cell culture medium to the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in your specific cell culture media and assay conditions should be validated, as components in the media can potentially impact the stability of the compound.[7][8][9][10][11]
Q4: What are the key sources of variability in this compound bioassays?
Poor reproducibility in this compound bioassays can arise from several factors:
-
Cell Health and Density: Inconsistent cell health, passage number, and seeding density can significantly impact the cellular response.[11][12][13]
-
Reagent Preparation and Handling: Inaccurate pipetting, improper dilution of this compound and other reagents, and inconsistent incubation times are common sources of error.[3][14]
-
Assay Conditions: Variations in temperature, CO2 levels, and plate handling (e.g., uneven washing) can introduce variability.[14][15]
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with GPCR assays. The effect of serum should be evaluated, and a serum-free assay buffer may be necessary.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette cells carefully into the center of each well and avoid splashing. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Pipetting Errors | Use calibrated pipettes and pre-wet the pipette tips before dispensing reagents. Change pipette tips between different solutions. For small volumes, use reverse pipetting. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or water. Ensure proper sealing of the plate during incubations.[14][15] |
| Improper Washing | If your assay involves wash steps (e.g., ELISA), ensure that all wells are washed uniformly and thoroughly. Check for clogged ports on automated plate washers.[3][8][14][15] |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive this compound | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Verify the activity of the this compound stock by running a positive control. |
| Low Receptor Expression | If using a transient transfection, optimize the transfection efficiency. For stable cell lines, ensure the receptor expression is maintained through proper cell culture techniques and selection. |
| Suboptimal Cell Density | Optimize the cell seeding density. Too few cells will result in a weak signal, while too many cells can lead to desensitization or other artifacts.[11][12][13] |
| Incorrect Assay Buffer | Ensure the assay buffer is compatible with your cells and the assay chemistry. Some buffers may contain components that inhibit the signaling pathway. |
| Phosphodiesterase Activity | Intracellular cAMP is rapidly degraded by phosphodiesterases (PDEs). Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance the signal.[13] |
Problem 3: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, sterile reagents. Ensure that buffers and media are not contaminated with bacteria or other substances that could trigger a cellular response.[3][14][15] |
| Basal cAMP Levels Too High | High basal cAMP can be due to overstimulation of cells. Reduce the cell seeding density or shorten the incubation time. |
| Non-specific Binding | In binding assays, non-specific binding can be reduced by including a blocking agent, such as bovine serum albumin (BSA), in the assay buffer. |
| Autofluorescence/Autoluminescence | If using a fluorescence or luminescence-based assay, check for background signal from the cells, media, or the plate itself. Use appropriate controls (e.g., cells without reporter, media only) to subtract the background. |
Experimental Protocols
This compound-Induced cAMP Accumulation Assay (Illustrative Protocol)
This protocol provides a general framework for measuring this compound-induced cAMP production in HEK293 cells expressing a human EP receptor. Note: All concentrations and incubation times should be optimized for your specific cell line and experimental conditions.
Materials:
-
HEK293 cells stably expressing human EP2 or EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates (white, solid bottom for luminescence assays)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 20,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range to test would be from 1 pM to 10 µM.
-
-
Assay:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of Assay Buffer containing IBMX (final concentration of 0.5 mM) to each well.
-
Add 50 µL of the this compound dilutions to the corresponding wells. For control wells, add 50 µL of Assay Buffer with the vehicle (e.g., ethanol) at the same final concentration as the this compound-treated wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Illustrative Quantitative Data:
The following table represents example data from a this compound cAMP assay. These values are for illustrative purposes only and may not be representative of your experimental results.
| This compound Concentration (M) | Log [this compound] | Mean cAMP (nM) | Standard Deviation |
| 1.00E-12 | -12 | 0.5 | 0.1 |
| 1.00E-11 | -11 | 1.2 | 0.3 |
| 1.00E-10 | -10 | 5.8 | 1.1 |
| 1.00E-09 | -9 | 25.4 | 4.5 |
| 1.00E-08 | -8 | 48.7 | 7.2 |
| 1.00E-07 | -7 | 55.1 | 6.8 |
| 1.00E-06 | -6 | 56.0 | 6.5 |
| 1.00E-05 | -5 | 55.5 | 6.9 |
Visualizations
This compound Signaling Pathway
Caption: this compound signaling via the Gs-cAMP pathway.
Experimental Workflow for this compound Bioassay
Caption: A typical workflow for a this compound cAMP bioassay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting this compound bioassays.
References
- 1. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing side effects of Rioprostil in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rioprostil in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic methylprostaglandin E1 analog.[1][2] Its primary mechanism of action involves reducing gastric acid secretion and enhancing the gastric mucus-bicarbonate barrier.[1][2] This makes it effective in protecting against gastric ulcers, including those induced by NSAIDs.[1][2]
Q2: What are the most common side effects of this compound observed in animal models?
The most frequently reported side effect of this compound in animal models is diarrhea or softening of the stools.[3] This is an expected pharmacological effect due to its action as a prostaglandin (B15479496) E1 analog. At very high doses in dogs, other transient effects such as slight increases in body temperature and mild sedation have been observed.[3]
Q3: Is this compound toxic at high doses?
This compound has a low order of acute toxicity in rodents, dogs, and monkeys.[4] Studies have shown that male and female fertility in rats is unaffected at doses up to 2.0 mg/kg/day, and there is no evidence of embryotoxicity, fetotoxicity, or teratogenicity in rats at doses up to 1.7 mg/kg/day.[4] However, in rabbits, a maternally toxic dose of 1.5 mg/kg has been shown to increase resorptions, reduce fetal weight, and increase the incidence of malformations.[4]
Q4: How should this compound be prepared for oral administration in animal studies?
For oral administration, this compound can be formulated in a suitable vehicle. While specific vehicle information for every study is not always detailed, common vehicles for oral gavage in rodent studies include water, saline, or a suspension agent like 0.5% carboxymethylcellulose. The stability of this compound in the chosen vehicle should be considered, and fresh preparations are often recommended.
Troubleshooting Guides
Issue 1: Animals are experiencing severe diarrhea.
-
Question: We are observing a high incidence of severe, watery diarrhea in our rat model after oral administration of this compound. What can we do to mitigate this?
-
Answer:
-
Dose Reduction: Severe diarrhea is a dose-dependent side effect.[1] Consider reducing the dose of this compound to the lowest effective concentration for your experimental endpoint. The anti-ulcer effects of this compound are often observed at doses 100 times less than its antisecretory dose, suggesting a wide therapeutic window where gastrointestinal side effects may be minimized.[5]
-
Route of Administration: If oral gavage is leading to severe effects, consider alternative administration routes if appropriate for your study design, such as subcutaneous injection, although this may alter the pharmacokinetic profile.
-
Dietary Fiber: Ensure the animals have free access to standard chow with adequate fiber content. While not a direct countermeasure, a standard diet can help maintain normal gut motility.
-
Monitor Hydration: Severe diarrhea can lead to dehydration. Monitor the animals for signs of dehydration (e.g., scruff test, reduced urine output) and provide supportive care, such as subcutaneous fluid administration, if necessary.
-
Issue 2: Inconsistent results in gastric protection studies.
-
Question: Our results for the gastroprotective effects of this compound against ethanol-induced gastric lesions are variable. What could be the cause?
-
Answer:
-
Timing of Administration: The timing of this compound administration relative to the insult is critical. The peak anti-ulcer effect is observed when this compound is given 30 minutes before an ethanol (B145695) challenge.[5] Ensure a consistent and optimal dosing interval in your protocol.
-
Vehicle and Formulation: Ensure that the this compound is completely dissolved or uniformly suspended in the vehicle. Inconsistent formulation can lead to variable dosing. Prepare the formulation fresh for each experiment to avoid degradation.
-
Gavage Technique: Improper oral gavage technique can lead to stress, esophageal injury, or accidental administration into the trachea, all of which can affect experimental outcomes. Ensure all personnel are properly trained and the technique is consistent.
-
Fasting State of Animals: The presence of food in the stomach can alter the absorption and efficacy of this compound. Standardize the fasting period for all animals before the experiment.
-
Issue 3: Unexpected changes in animal behavior or physiology.
-
Question: We have noticed a transient increase in body temperature and mild sedation in our dogs following high-dose this compound administration. Is this a known effect?
-
Answer: Yes, these effects have been reported in dogs at very high doses (720, 1440, or 2160 micrograms/kg/24 hr).[3] These effects were reported as slight and transient.[3]
-
Monitoring: If you are working with high doses, it is important to monitor body temperature and observe for signs of sedation.
-
Dose-Response: If these side effects are a concern for your study, a dose-response study may be necessary to determine the highest dose that does not produce these effects while still achieving the desired therapeutic outcome.
-
Data Presentation
Table 1: Summary of Side Effects of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Observed Side Effects | Citation |
| Rat | Oral | Up to 2.0 mg/kg/day | Male and female fertility unaffected. | [4] |
| Rat | Oral | Up to 1.7 mg/kg/day | No evidence of embryotoxicity, fetotoxicity, or teratogenicity. | [4] |
| Rabbit | Oral | 1.5 mg/kg | Maternally toxic dose; increased resorptions, reduced fetal weight, increased malformations. | [4] |
| Dog | Oral (osmotic pump) | 720, 1440, or 2160 µg/kg/24 hr | Slight, transient increases in body temperature, softening of stools, mild sedation at the highest dose. | [3] |
| Dog | Oral (osmotic pump) | 960 µg/kg/24 hr for 5 days | Well tolerated with no evidence of accumulation of effect. | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
1. Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a rounded tip for adult rats)
-
Syringes
-
Animal scale
2. Procedure:
-
Animal Preparation:
-
Weigh each rat to determine the correct volume of the this compound formulation to be administered.
-
If required by the study design, fast the animals for a specified period (e.g., 12-24 hours) with free access to water.
-
-
This compound Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number of animals.
-
Prepare the formulation by dissolving or suspending the this compound in the chosen vehicle. Ensure thorough mixing for a homogenous solution/suspension. It is recommended to prepare the formulation fresh on the day of the experiment.
-
-
Administration:
-
Gently restrain the rat. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the this compound formulation.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing.
-
Continue to monitor the animals for the onset of expected pharmacological effects (e.g., changes in stool consistency) and any unexpected adverse events.
-
Visualizations
Caption: Simplified signaling pathway of this compound via EP receptors.
Caption: Experimental workflow for assessing this compound's gastroprotective effects.
Caption: Troubleshooting logic for this compound-induced diarrhea.
References
- 1. This compound in the acute and long-term treatment of peptic ulcers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a synthetic prostaglandin E1 on meal-stimulated gastric acid secretion and plasma gastrin levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slow release delivery of this compound by an osmotic pump inhibits the formation of acute aspirin-induced gastric lesions in dogs and accelerates the healing of chronic lesions without incidence of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the toxicology profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Rioprostil Dose-Response Curve Optimization In Vitro: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing in vitro dose-response curve experiments with Rioprostil. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[1] Its primary mechanism of action is through the activation of the prostaglandin EP3 receptor, a G-protein coupled receptor (GPCR).[2] The EP3 receptor is unique as it can couple to multiple G-protein families (Gi, Gs, and G13), leading to a variety of downstream cellular responses.[3]
Q2: Which signaling pathways are activated by this compound via the EP3 receptor?
A2: this compound's activation of the EP3 receptor can initiate three main signaling cascades:
-
Gi-coupled pathway: This is the most common pathway for EP3 receptors and leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gs-coupled pathway: Some EP3 receptor isoforms can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.
-
G13-coupled pathway: EP3 receptor activation can also couple to G13, which activates the Rho signaling pathway, influencing cell morphology and migration.[3]
Q3: What are the expected challenges when working with prostaglandin analogs like this compound in vitro?
A3: Prostaglandin analogs can be prone to degradation, especially with repeated freeze-thaw cycles. Their potency also means that very low concentrations are often effective, requiring careful serial dilutions and sensitive detection methods. Furthermore, the expression levels of EP3 receptors can vary significantly between cell lines, impacting the observed response.
Q4: I am not observing a dose-dependent response with this compound. What are the possible reasons?
A4: A lack of a clear dose-response curve can stem from several factors:
-
Inappropriate cell line: The chosen cell line may not express the EP3 receptor at sufficient levels.
-
Incorrect dose range: The concentrations tested may be too high (causing cellular toxicity) or too low to elicit a measurable response.
-
Compound degradation: Ensure that this compound stock solutions are fresh and have been stored correctly.
-
Assay interference: Components in the cell culture media or the vehicle (e.g., DMSO) could be interfering with the assay.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette cells carefully and avoid introducing bubbles. |
| Edge Effects on Plate | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use fresh pipette tips for each dilution and sample addition. |
| Compound Precipitation | Visually inspect the diluted this compound solutions for any signs of precipitation. If observed, consider using a different solvent or a lower stock concentration. |
Issue 2: Weak or No Signal Detected
| Potential Cause | Troubleshooting Step |
| Low EP3 Receptor Expression | Confirm EP3 receptor expression in your chosen cell line using RT-qPCR or Western blotting. Consider using a cell line known to express high levels of the EP3 receptor. |
| Sub-optimal Assay Conditions | Optimize incubation times with this compound. Ensure the assay buffer conditions (pH, salt concentration) are optimal for receptor binding and downstream signaling. |
| Insensitive Detection Method | For cAMP assays, consider using a more sensitive detection method like HTRF (Homogeneous Time-Resolved Fluorescence). |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
Data Presentation
Due to the limited availability of specific in vitro EC50/IC50 data for this compound in publicly accessible literature, the following table presents data for Sulprostone, a potent and selective EP3 receptor agonist, to provide an expected range of potency for compounds acting on this receptor.
| Compound | Receptor Target | Assay Type | Cell Line | Parameter | Value (nM) |
| Sulprostone | EP3 Receptor | Adenylyl Cyclase Inhibition | CHO-K1 | IC50 | 0.15 - 0.2 |
This data is provided as a reference for a selective EP3 agonist and may not be directly representative of this compound's potency.[4]
Experimental Protocols
Protocol 1: In Vitro Dose-Response for this compound using a cAMP Assay
This protocol outlines a general procedure for determining the effect of this compound on intracellular cAMP levels in a cell line expressing the EP3 receptor.
1. Cell Preparation:
- Culture cells in appropriate media until they reach 80-90% confluency.
- On the day of the assay, harvest the cells and resuspend them in a serum-free assay buffer.
- Determine cell viability and density using a hemocytometer or automated cell counter.
2. This compound Dilution Series:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 1 pM to 10 µM).
3. Assay Procedure:
- Seed the cells into a 96-well or 384-well plate at a pre-optimized density.
- Add the this compound dilutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of solvent).
- To stimulate adenylyl cyclase (for measuring inhibition by the Gi pathway), add a known concentration of forskolin (B1673556) to all wells except the negative control.
- Incubate the plate at 37°C for a predetermined optimal time.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Mandatory Visualizations
This compound-EP3 Receptor Signaling Pathways
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Rioprostil Solubility and Solution Preparation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Rioprostil for experimental use. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic methylprostaglandin E1 analog. Like many organic molecules, its aqueous solubility can be limited, which presents a challenge for preparing stock solutions and experimental media for in vitro and in vivo studies. Ensuring complete dissolution is critical for accurate dosing and obtaining reliable experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: For creating a concentrated stock solution, organic solvents are recommended. While specific quantitative solubility data for this compound is not widely published, data for the closely related parent compound, Prostaglandin E1 (PGE1), suggests high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
Q3: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experimental medium.
-
Decrease the percentage of organic solvent in the final solution: While it may seem counterintuitive, high concentrations of the initial organic solvent can sometimes cause the compound to "crash out" when rapidly diluted. Try preparing an intermediate dilution in a solvent mixture with a higher aqueous content before the final dilution.
-
Use a formulation with co-solvents: For in vivo studies, a formulation containing co-solvents and surfactants like PEG300 and Tween-80 can help maintain solubility.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically well below 0.5%, with many protocols recommending a final concentration of less than 0.1%.
Quantitative Solubility Data
| Solvent | Solubility (PGE1) | Citation |
| Ethanol | ~ 50 mg/mL | [1] |
| DMSO | ~ 50 mg/mL | [1] |
| Dimethyl Formamide | ~ 50 mg/mL | [1] |
| PBS (pH 7.2) | ~ 1.67 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 354.53 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.55 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (ideally ≤ 0.1%). For example, a 1:1000 dilution of a 10 mM stock solution will result in a 10 µM this compound solution with 0.1% DMSO.
-
Add the final working solution to your cell cultures and gently mix.
Protocol 3: Formulation for In Vivo Administration
This protocol provides a general method for formulating a DMSO-soluble compound for in vivo use.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline or PBS
Procedure:
-
Dissolve this compound in DMSO to create a concentrated initial solution.
-
In a separate tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Add the this compound-DMSO solution to the vehicle to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible and tolerated by the animal model.
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Prostaglandin E1 Analogue Signaling Pathway
This compound, as a Prostaglandin E1 analogue, is expected to exert its effects through E-prostanoid (EP) receptors, which are G-protein coupled receptors. Activation of these receptors can trigger multiple downstream signaling cascades.
Caption: Simplified signaling pathways for Prostaglandin E1 analogues.
References
Technical Support Center: Managing Variability in Rioprostil-Induced Cytoprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rioprostil in cytoprotection assays. The information is designed to help manage experimental variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its cytoprotective effects?
This compound is a synthetic methyl analog of prostaglandin (B15479496) E1 (PGE1).[1] Its cytoprotective mechanism is primarily attributed to its ability to enhance the gastric mucus-bicarbonate barrier and reduce gastric acid secretion.[1] As a PGE1 analog, this compound is believed to exert its effects by binding to and activating E-prostanoid (EP) receptors, which are G protein-coupled receptors (GPCRs). This activation can trigger various downstream signaling pathways, including the cyclic AMP (cAMP) pathway, leading to a cellular protective response.[2][3]
Q2: What are the common causes of variability in this compound cytoprotection assays?
Variability in cytoprotection assays can arise from several factors:
-
Cell Health and Passage Number: Unhealthy or high-passage cells can exhibit inconsistent responses.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of well-to-well variation.
-
Pipetting Errors: Small inaccuracies in dispensing cells, this compound, or assay reagents can lead to significant differences in results.
-
Reagent Quality and Preparation: Lot-to-lot variability of reagents and improper preparation of this compound solutions can affect outcomes.
-
Incubation Times and Conditions: Deviations in incubation times, temperature, and CO2 levels can alter cellular responses.
-
Assay-Specific Interferences: The chosen viability assay might be affected by the chemical properties of this compound or the damaging agent.
Q3: What is a suitable starting concentration range for this compound in an in vitro cytoprotection assay?
In vivo studies have shown that this compound is effective at preventing gastric lesions in rats at doses significantly lower than its antisecretory dose.[1] For instance, an oral ED50 of 1.93 µg/kg has been reported for its antiulcer effect.[1] In an ex vivo rat gastric mucosa model, a concentration of 10 µg/mL of this compound completely prevented ethanol-induced lesion formation.[4]
For in vitro cell culture experiments, a wider concentration range should be tested to determine the optimal cytoprotective concentration for the specific cell type and damaging agent being used. A suggested starting range, based on the effective concentrations in preclinical models, would be from low nanomolar (nM) to low micromolar (µM). It is crucial to perform a dose-response experiment to identify the optimal concentration.
Q4: How long should I pre-incubate cells with this compound before inducing damage?
The optimal pre-incubation time can vary depending on the cell type and the specific mechanism of cytoprotection being investigated. In animal studies, the peak antiulcer effect of this compound was observed when administered 30 minutes before the ethanol (B145695) challenge.[1] For in vitro assays, a pre-incubation time ranging from 30 minutes to 4 hours is a reasonable starting point. A time-course experiment should be conducted to determine the ideal pre-incubation period for your specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well.2. Pipetting inaccuracies: Errors in dispensing this compound, damaging agent, or assay reagents.3. Edge effects: Evaporation and temperature fluctuations in the outer wells of the plate. | 1. Ensure a homogenous single-cell suspension before and during seeding. Gently swirl the cell suspension periodically.2. Calibrate pipettes regularly. Use fresh tips for each replicate. When adding reagents, dispense them below the surface of the liquid in the well.3. Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Inconsistent cytoprotection results between experiments | 1. Cell health variability: Using cells of different passage numbers or varying health status.2. Reagent lot-to-lot variation: Differences in the potency or purity of this compound or other critical reagents.3. Inconsistent incubation times: Variations in pre-incubation with this compound or incubation with the damaging agent. | 1. Use cells within a consistent and low passage number range. Monitor cell morphology and viability before each experiment.2. Test new lots of critical reagents against the previous lot to ensure consistency. Prepare fresh dilutions of this compound for each experiment.3. Standardize all incubation times and use a calibrated timer. |
| No or low cytoprotective effect observed | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a protective effect.2. Inappropriate pre-incubation time: The pre-incubation period may be too short for the protective mechanisms to be activated.3. Cell line insensitivity: The chosen cell line may not express the appropriate EP receptors or downstream signaling components.4. Overwhelming cellular damage: The concentration or duration of the damaging agent may be too high, causing irreversible cell death that cannot be rescued by this compound. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM).2. Conduct a time-course experiment for this compound pre-incubation (e.g., 30 min, 1h, 2h, 4h).3. Confirm the expression of EP receptors in your cell line via techniques like RT-qPCR or western blotting.4. Titrate the damaging agent to a concentration that causes approximately 50-70% cell death to create a window for observing cytoprotection. |
| High background signal in the assay | 1. Reagent degradation: The viability assay reagent may have degraded due to improper storage or light exposure.2. Compound interference: this compound or the damaging agent may be directly reacting with the assay reagent.3. Serum interference: Components in the serum of the cell culture medium may react with the assay reagent. | 1. Store assay reagents as per the manufacturer's instructions, protected from light.2. Run a "no-cell" control with all components (media, this compound, damaging agent, and assay reagent) to check for direct chemical reactions.3. If interference is suspected, consider switching to an assay with a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release). |
Data Presentation
Table 1: this compound Dose-Response Data in a Cytoprotection Assay (Hypothetical Example)
This table illustrates how to present data from a dose-response experiment to determine the optimal concentration of this compound for cytoprotection against ethanol-induced cell death.
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (No this compound, with Ethanol) | 45.2 | 4.8 |
| 0.001 | 52.1 | 5.1 |
| 0.01 | 65.7 | 4.5 |
| 0.1 | 82.4 | 3.9 |
| 1 | 88.9 | 3.2 |
| 10 | 90.1 | 3.5 |
| Control (No this compound, No Ethanol) | 100 | 2.5 |
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: Effect of this compound Pre-incubation Time on Cytoprotection (Hypothetical Example)
This table shows the effect of varying the pre-incubation time of a fixed optimal concentration of this compound (e.g., 1 µM) on its ability to protect against a damaging agent.
| Pre-incubation Time (minutes) | Mean Cell Viability (%) | Standard Deviation |
| 0 | 48.5 | 5.3 |
| 30 | 75.8 | 4.1 |
| 60 | 85.2 | 3.7 |
| 120 | 89.1 | 3.3 |
| 240 | 87.9 | 3.8 |
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Protocols
Detailed Protocol: In Vitro this compound Cytoprotection Assay Using MTT
This protocol provides a step-by-step guide for assessing the cytoprotective effect of this compound against a chemical insult (e.g., ethanol) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest (e.g., gastric epithelial cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Damaging agent (e.g., Ethanol)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the predetermined optimal pre-incubation time (e.g., 1 hour) at 37°C.
-
-
Induction of Cellular Damage:
-
Prepare the damaging agent (e.g., ethanol) at the desired concentration in serum-free medium.
-
Remove the this compound-containing medium.
-
Add 100 µL of the damaging agent solution to the wells. Include a negative control (medium without the damaging agent) and a positive control (damaging agent without this compound pre-treatment).
-
Incubate for the desired duration (e.g., 30 minutes to 2 hours, depending on the damaging agent's toxicity).
-
-
MTT Assay:
-
Remove the medium containing the damaging agent.
-
Wash the cells gently with 100 µL of PBS.
-
Add 100 µL of fresh complete medium and 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Mandatory Visualizations
This compound-Induced Cytoprotection Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced cytoprotection.
Experimental Workflow for this compound Cytoprotection Assay
Caption: General experimental workflow for a this compound cytoprotection assay.
Troubleshooting Logic for High Variability
Caption: Troubleshooting flowchart for addressing high variability in assays.
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. Morphological and physiological effects of a cytoprotective prostaglandin analog (this compound) on the rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Rioprostil degradation pathways and byproducts in experimental settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rioprostil. The information addresses potential issues related to the compound's degradation in experimental settings, offering insights into its stability and degradation pathways.
Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available literature. The information provided here is primarily based on the degradation pathways of Prostaglandin (B15479496) E1 (PGE1), a closely related compound, and general principles of forced degradation studies as outlined in pharmaceutical guidelines.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency. What are the likely causes?
A1: Loss of this compound potency is likely due to chemical degradation. The primary degradation pathways for prostaglandin E1 analogues like this compound are hydrolysis and oxidation.[1] The stability of this compound is significantly influenced by pH, temperature, and exposure to oxidizing agents.
Q2: What are the expected degradation products of this compound?
A2: Based on studies of Prostaglandin E1, the primary degradation product under hydrolytic conditions (acidic or basic) is expected to be Prostaglandin A1 (PGA1) through a dehydration reaction.[1] Further isomerization to Prostaglandin B1 (PGB1) can also occur under basic or high-temperature conditions.[1] Under oxidative stress, the formation of 15-keto-Rioprostil is a potential degradation pathway.[1] Additionally, epimerization at various chiral centers of the molecule can lead to the formation of inactive isomers.[1]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions:
-
pH: Maintain the pH of your solutions within a stable range. For Prostaglandin E1, neutral to slightly acidic conditions are generally preferred.
-
Temperature: Store stock solutions and conduct experiments at controlled, and preferably low, temperatures unless the protocol specifies otherwise.
-
Light: Protect solutions from light to prevent potential photodegradation.
-
Oxygen: For sensitive experiments, consider de-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Excipients: Be aware that certain excipients can promote degradation.[2]
Q4: I am developing a stability-indicating analytical method for this compound. What stress conditions should I apply in my forced degradation studies?
A4: Forced degradation studies are essential to develop and validate a stability-indicating method.[3][4] Recommended stress conditions include:
-
Acid Hydrolysis: Treat with a solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Base Hydrolysis: Treat with a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).
-
Oxidation: Expose to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the sample in both solid and solution states.
-
Photostability: Expose the sample to UV and visible light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Formation of degradation products. | Compare the retention times of the unknown peaks with those of potential degradation products (e.g., PGA1). Perform co-injection with a stressed sample to confirm. Use a mass spectrometer detector for peak identification. |
| Inconsistent results between experimental runs | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions under optimal conditions (low temperature, protected from light, and at an appropriate pH). |
| Precipitation in the sample solution | Formation of less soluble degradation products or pH-related solubility issues. | Check the pH of the solution. Analyze the precipitate to identify its composition. |
| Loss of biological activity | Degradation to inactive byproducts (e.g., epimers, PGA1). | Quantify the amount of active this compound remaining using a validated stability-indicating analytical method. |
Quantitative Data Summary
The following table summarizes the potential degradation of Prostaglandin E1, which can be used as an estimate for this compound degradation studies.
Table 1: Summary of Potential Prostaglandin E1 Degradation Under Forced Conditions
| Stress Condition | Observed Degradation Products | Relative Stability |
| Acidic (e.g., 0.1 M HCl) | Prostaglandin A1 (PGA1), Epimers | Unstable |
| Basic (e.g., 0.1 M NaOH) | Prostaglandin A1 (PGA1), Prostaglandin B1 (PGB1), Epimers | Highly Unstable |
| Oxidative (e.g., 3% H₂O₂) | 15-keto-Prostaglandin E1, other oxidative byproducts | Unstable |
| Thermal (e.g., 80°C) | Prostaglandin A1 (PGA1), Epimers | Unstable |
| Photolytic (UV light) | Minimal degradation observed for PGE1 | Relatively Stable |
Note: The extent of degradation will depend on the specific conditions (concentration, temperature, and duration of exposure).
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC system with a UV or MS detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Reflux a solution of this compound in a suitable solvent.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV and visible light in a photostability chamber.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
Statistical analysis of Rioprostil efficacy in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the statistical analysis of Rioprostil's efficacy in preclinical studies. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's efficacy from various preclinical studies, providing a clear comparison of its effects across different models and parameters.
Table 1: Gastric Cytoprotective and Antisecretory Efficacy of this compound in Rats
| Parameter | Model | This compound Dose/Concentration | Effect | Citation |
| Antiulcer Effect | Ethanol-induced gastric lesions | Oral ED50: 1.93 µg/kg | 50% effective dose to prevent lesions.[1] | |
| Ethanol-induced hemorrhagic erosions | Topical: 25 µg (10 µg/mL) | Complete prevention of lesion formation.[2] | ||
| Ethanol-induced gastric lesions | Topical ED50: 3.7 µg/kg | Similar potency to oral administration.[3] | ||
| Antisecretory Effect | 4-hr pylorus-ligated rats (Total Acid Output) | Topical ED50: 5.1 mg/kg | Similar potency to intraduodenal administration.[3] | |
| 4-hr pylorus-ligated rats (Total Acid Output) | Intraduodenal ED50: 3.7 mg/kg | Potent inhibition of gastric acid secretion.[3] | ||
| Mucus Secretion | 4-hr pylorus-ligated rats | Not specified | Increased mucin levels. | |
| Basal conditions (Humans) | 300 µg, oral | Significantly stimulated basal mucus secretion. | ||
| Pentagastrin infusion (Humans) | 300 µg, oral | Significant increase in mucoprotein and bicarbonate output. | ||
| Bicarbonate Secretion | Isolated guinea-pig gastric mucosa | 10⁻⁶ to 10⁻⁴ mol/l | Stimulated bicarbonate secretion. |
Table 2: Efficacy of this compound in Aspirin-Induced Gastric Lesion Models in Dogs
| Parameter | Model | This compound Dose | Lesion Score Reduction (vs. Vehicle) | Citation |
| Mucosal Protection | Aspirin (B1665792) (650 mg) induced lesions | 1.0 µg/kg (oral) | Antrum: from 2.16 to 0.60; Body: from 2.75 to 1.60 (Significant protection, P < 0.01). |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the accurate replication of these preclinical models.
Ethanol-Induced Gastric Lesion Model in Rats
This model is widely used to evaluate the cytoprotective effects of compounds.
Materials:
-
Male Wistar rats (180-220g)
-
Absolute Ethanol (B145695)
-
This compound or vehicle (e.g., saline, corn oil)
-
Oral gavage needle
-
Dissecting tools
-
Formalin (10% solution)
-
Magnifying lens or dissecting microscope
-
Ruler or digital caliper
Procedure:
-
Fasting: Fast rats for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent lesion induction.
-
Drug Administration: Administer this compound or the vehicle orally via gavage 30-60 minutes before ethanol administration.
-
Ulcer Induction: Administer absolute ethanol (typically 1 mL per 200g body weight) orally via gavage.
-
Euthanasia and Stomach Collection: One hour after ethanol administration, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).
-
Stomach Preparation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Lesion Assessment: Pin the stomach flat on a board and examine the gastric mucosa for hemorrhagic lesions under a magnifying lens.
-
Scoring: Measure the length and number of lesions. The ulcer index can be calculated based on a scoring system. A common system scores lesions based on their length (e.g., ≤ 1 mm = score 1, 1-2 mm = score 2, etc.), with the total score representing the ulcer index.
Aspirin-Induced Gastric Ulcer Model in Dogs
This model is used to assess the efficacy of drugs in preventing NSAID-induced gastric damage.
Materials:
-
Beagle dogs of either sex
-
Aspirin (e.g., 650 mg tablets)
-
This compound or vehicle
-
Endoscope
-
Biopsy tools (optional)
Procedure:
-
Baseline Endoscopy: Perform a baseline endoscopy on all dogs to ensure the absence of pre-existing gastric lesions.
-
Drug Administration: Administer this compound or the vehicle orally. One hour later, administer aspirin.
-
Post-Treatment Endoscopy: Two hours after aspirin administration, perform a second endoscopy to assess the gastric mucosa for lesions such as hemorrhages, erosions, and ulcers.
-
Lesion Scoring: Score the lesions in different regions of the stomach (e.g., antrum, body) based on a predefined scoring system (e.g., 0 = no lesions, 1 = mild, 2 = moderate, 3 = severe).
Troubleshooting Guides and FAQs
Q1: We are observing high variability in the extent of ethanol-induced gastric lesions in our control group. What could be the cause and how can we minimize it?
A1: High variability is a common issue in this model. Several factors can contribute to this:
-
Fasting Period: Inconsistent fasting times can lead to variations in stomach content, affecting the interaction of ethanol with the mucosa.
-
Solution: Ensure a consistent and adequate fasting period (at least 24 hours) for all animals.
-
-
Gavage Technique: Improper gavage technique can cause physical trauma to the esophagus or stomach, leading to lesions independent of ethanol. It can also result in inconsistent delivery of ethanol to the stomach.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques for rats. Use appropriate-sized gavage needles and administer the solution slowly and carefully.
-
-
Animal Stress: Stress from handling or housing conditions can influence gastric susceptibility to injury.
-
Solution: Acclimatize animals to the facility for at least a week before the experiment. Handle animals gently and consistently.
-
-
Ethanol Concentration and Volume: Variations in the concentration or volume of ethanol administered will directly impact the severity of lesions.
-
Solution: Prepare fresh ethanol solutions for each experiment and ensure accurate volume administration based on the animal's body weight.
-
Q2: In our aspirin-induced ulcer model in dogs, some animals do not develop significant lesions after aspirin administration. Why might this be happening?
A2: The development of aspirin-induced lesions can be influenced by several factors:
-
Individual Animal Susceptibility: There is natural biological variation in how individual animals respond to NSAIDs.
-
Solution: Use a sufficient number of animals per group to account for individual variability and ensure statistical power. A thorough baseline endoscopy is crucial to exclude animals with pre-existing gastric resilience.
-
-
Aspirin Formulation and Administration: The formulation of aspirin (e.g., buffered, enteric-coated) and whether it is given with food can affect its local irritant effect and absorption.
-
Solution: Use a consistent, non-enteric-coated formulation of aspirin administered to fasted animals to maximize the induction of gastric lesions.
-
-
Presence of Food: The presence of food in the stomach can buffer the acidic environment and reduce the direct irritant effect of aspirin on the mucosa.
-
Solution: Ensure dogs are adequately fasted before aspirin administration.
-
Q3: How do we choose the most appropriate lesion scoring system for our study?
A3: The choice of a scoring system depends on the specific objectives of your study.
-
For rapid screening: A simple qualitative scoring system (e.g., 0-4 scale for severity) may be sufficient.
-
For detailed quantitative analysis: A more detailed system that measures the number and length of lesions to calculate an "ulcer index" is preferable.
-
For histological evaluation: Microscopic scoring systems that assess the depth of injury, inflammation, and cell damage provide a more in-depth analysis of the mucosal damage.
Regardless of the system chosen, it is crucial to have at least two independent and blinded observers score the lesions to minimize bias.
Q4: Can this compound's effects on gastric emptying influence the results in the ethanol-induced lesion model?
A4: Yes, this is a valid consideration. This compound has been shown to increase the rate of gastric emptying. This could potentially reduce the contact time of ethanol with the gastric mucosa, contributing to the observed cytoprotective effect.
-
Experimental Design Consideration: To differentiate between the direct cytoprotective effect and the effect of enhanced gastric emptying, you could consider an ex vivo gastric chamber model where the contact time of the injurious agent is precisely controlled.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: Ethanol-Induced Gastric Ulcer Experimental Workflow.
Caption: Troubleshooting High Lesion Variability.
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphological and physiological effects of a cytoprotective prostaglandin analog (this compound) on the rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigastrolesive, gastric antisecretory, diarrheagenic and mucus-stimulating effects in rats following topically applied this compound, a synthetic prostaglandin E1 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Rioprostil and Misoprostol: A Comparative Analysis of Cytoprotective Prostaglandin Analogs
In the landscape of cytoprotective agents for the gastrointestinal tract, Rioprostil and Misoprostol (B33685), both synthetic prostaglandin (B15479496) E1 (PGE1) analogs, have emerged as significant therapeutic options. Their primary function lies in protecting the gastric mucosa from damage induced by agents like nonsteroidal anti-inflammatory drugs (NSAIDs) and in promoting the healing of peptic ulcers. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative merits.
Mechanism of Action: A Shared Pathway
Both this compound and Misoprostol exert their cytoprotective effects through a common mechanism of action inherent to prostaglandin E1 analogs. They bind to prostaglandin receptors on parietal cells in the stomach, initiating a signaling cascade that inhibits gastric acid secretion. Concurrently, they stimulate the secretion of mucus and bicarbonate, which form a protective layer over the gastric lining. This dual action of acid suppression and mucosal defense is central to their therapeutic efficacy.
Clinical Efficacy in Gastric Ulcer Healing
Clinical trials have demonstrated the efficacy of both this compound and Misoprostol in the treatment of gastric ulcers. While direct head-to-head comparative trials are limited in the public domain, their performance has been benchmarked against other standard treatments like H2-receptor antagonists (ranitidine and cimetidine).
| Drug | Dosage | Treatment Duration | Healing Rate | Comparator | Comparator Healing Rate |
| This compound | 300 mcg b.d. | 4 weeks | 47.1% | Ranitidine (150 mg b.d.) | 53.7%[1] |
| 8 weeks | 76.2% | 80.9%[1] | |||
| Misoprostol | 200 mcg q.i.d. | 4 weeks | 51% | Cimetidine (300 mg q.i.d.) | 58%[2] |
| 800 mcg daily | Not specified | Superior to placebo | Placebo | -[3] |
Side Effect Profile
The most commonly reported side effects for both this compound and Misoprostol are gastrointestinal in nature, with diarrhea being a prominent adverse event.
| Drug | Common Side Effects | Incidence of Diarrhea | Notes |
| This compound | Diarrhea, soft stools | Approximately 10% with 300 mcg b.d.[4] | Generally mild and self-limiting.[1] Discontinuation of treatment due to this side effect is rare (around 1%).[4] |
| Misoprostol | Diarrhea, abdominal cramps, nausea | Dose-related[5] | Often transient, occurring in the first few weeks of therapy and resolving within about a week.[5] |
Experimental Protocols: A General Overview
The clinical evaluation of this compound and Misoprostol for gastric ulcer treatment typically follows a standardized protocol.
Key Methodological Components:
-
Patient Population: Adults with endoscopically confirmed benign gastric ulcers.
-
Study Design: Randomized, double-blind, parallel-group studies are the gold standard. A comparator arm, often an H2-receptor antagonist or placebo, is included.
-
Dosage and Administration: Oral administration of the study drug at specified doses and frequencies. For instance, this compound has been studied at 300 micrograms twice daily[1], while Misoprostol has been evaluated at 200 micrograms four times daily[2].
-
Efficacy Assessment: The primary endpoint is typically the rate of complete ulcer healing as confirmed by endoscopy at predefined time points (e.g., 4 and 8 weeks).
-
Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on gastrointestinal side effects.
Conclusion
Both this compound and Misoprostol are effective cytoprotective agents for the management of gastric ulcers, operating through the well-established prostaglandin E1 analog pathway. Their efficacy in ulcer healing is comparable to that of H2-receptor antagonists. The primary limiting factor for both drugs is the incidence of diarrhea, although this is generally mild and transient. The choice between these agents may depend on specific patient characteristics, tolerability, and dosing regimen convenience. Further direct comparative studies would be beneficial to delineate more subtle differences in their efficacy and safety profiles.
References
- 1. Efficacy and safety of this compound, 300 micrograms b.d., in the treatment of gastric ulcer: a comparison vs. ranitidine, 150 mg b.d., in a randomized multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of prostanoids in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic efficacy of misoprostol in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the acute and long-term treatment of peptic ulcers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of misoprostol clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rioprostil and Ranitidine in Peptic Ulcer Healing
In the landscape of peptic ulcer disease treatment, the synthetic prostaglandin (B15479496) E1 analogue, Rioprostil, and the histamine (B1213489) H2-receptor antagonist, Ranitidine (B14927), have both played significant roles. This guide provides a detailed comparison of their efficacy, mechanisms of action, and safety profiles, supported by data from clinical trials, for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: Two Distinct Pathways to Healing
This compound and Ranitidine promote ulcer healing through fundamentally different cellular mechanisms. This compound exerts both cytoprotective and antisecretory effects, while Ranitidine's primary action is the potent inhibition of gastric acid secretion.
This compound , as a prostaglandin E1 analogue, binds to prostaglandin EP receptors on gastric mucosal cells. This interaction triggers a cascade of protective effects, including the stimulation of mucus and bicarbonate secretion, which enhances the mucosal barrier. Furthermore, it has a moderate inhibitory effect on gastric acid secretion.
Ranitidine functions as a competitive and reversible inhibitor of the histamine H2 receptor on gastric parietal cells. By blocking this receptor, Ranitidine prevents histamine from stimulating gastric acid secretion, a key factor in the pathogenesis of peptic ulcers. This leads to a significant reduction in the volume and acidity of gastric juice.[1][2]
Comparative Efficacy in Ulcer Healing
Multiple clinical trials have compared the efficacy of this compound and Ranitidine in healing both gastric and duodenal ulcers. The overall findings suggest that while both are effective, Ranitidine may have a slight advantage in the rate of duodenal ulcer healing, whereas their efficacy in gastric ulcer healing is largely comparable.
Gastric Ulcer Healing
Clinical studies have demonstrated that this compound and Ranitidine have similar efficacy in the treatment of benign gastric ulcers. In a multicentre, double-blind study, the healing rates at the end of a 4 or 8-week treatment period were 69% for the this compound group and 66% for the Ranitidine group, a difference that was not statistically significant.[3] Another large study reported cumulative cure rates after 8 weeks of treatment to be 76.2% for this compound and 80.9% for Ranitidine.[4]
Duodenal Ulcer Healing
In the context of duodenal ulcers, some studies indicate a trend towards faster healing with Ranitidine. One large multicentre trial comparing nocturnal doses of this compound (600 µg) and Ranitidine (300 mg) found healing rates of 61.4% and 77.4% respectively at 4 weeks. By 8 weeks, the healing rates were 85.9% for this compound and 95.7% for Ranitidine, with the advantage for Ranitidine being statistically significant at the 8-week mark. Another study reported 6-week cumulative cure rates of 87.3% for this compound and 89.9% for Ranitidine, a difference that was not statistically significant.[5]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key clinical trials comparing the efficacy and side effect profiles of this compound and Ranitidine.
Table 1: Gastric Ulcer Healing Rates
| Study | Treatment Group | Dosage | 4-Week Healing Rate (%) | 8-Week Healing Rate (%) |
| Multicentre, Double-Blind Trial[3] | This compound | 300 µg b.d. | 44 | 69 |
| Ranitidine | 150 mg b.d. | 55 | 66 | |
| Randomized Multicentre Study[4] | This compound | 300 µg b.d. | 47.1 | 76.2 |
| Ranitidine | 150 mg b.d. | 53.7 | 80.9 |
Table 2: Duodenal Ulcer Healing Rates
| Study | Treatment Group | Dosage | 4-Week Healing Rate (%) | 6-Week Healing Rate (%) | 8-Week Healing Rate (%) |
| Large Multicentre Trial | This compound | 600 µg nocte | 61.4 | - | 85.9 |
| Ranitidine | 300 mg nocte | 77.4 | - | 95.7 | |
| Randomized Multicentre Study[5] | This compound | 600 µg daily | 63.3 | 87.3 | - |
| Ranitidine | 300 mg daily | 69.1 | 89.9 | - |
Table 3: Incidence of Side Effects
| Study Type | Treatment Group | Most Common Side Effect | Incidence (%) | Discontinuation due to Side Effect (%) |
| Gastric Ulcer[3] | This compound | Diarrhea | 12 | Not specified |
| Ranitidine | - | 7 | Not specified | |
| Gastric Ulcer[4] | This compound | Changes in stool | 26 | 3.4 (3 patients) |
| Ranitidine | - | 15 | 1.1 (1 patient) | |
| Duodenal Ulcer | This compound | Diarrhea | ~10 | ~1 |
| Review[6] |
Experimental Protocols
The clinical trials cited in this guide were typically designed as multicentre, randomized, and double-blind studies to ensure objectivity.
General Methodology
-
Patient Population: Adult patients with endoscopically confirmed active, uncomplicated gastric or duodenal ulcers.
-
Randomization: Patients were randomly allocated to receive either this compound or Ranitidine.
-
Blinding: In double-blind studies, neither the patients nor the investigators knew which treatment was being administered. Double-dummy techniques were often employed where patients would receive both a tablet and a capsule, one containing the active drug and the other a placebo.
-
Treatment Duration: Treatment periods typically ranged from 4 to 8 weeks.
-
Assessment: Clinical, endoscopic, and laboratory assessments were conducted before the trial and at specified intervals (e.g., 4 and 8 weeks) during the treatment period.
-
Definition of Healing: Therapeutic success was uniformly defined as the complete endoscopic healing of the ulcer.[3] This was determined by direct visualization during an endoscopic procedure.[7]
Specific Protocol Example: Gastric Ulcer Trial[3]
-
Study Design: A multicentre, double-blind, double-dummy, two-way, parallel group comparison.
-
Participants: 91 patients with active gastric ulcers.
-
Intervention: Patients were randomly assigned to receive either this compound (300 µg twice daily) or Ranitidine (150 mg twice daily).
-
Duration: The initial treatment period was 4 weeks. For patients who showed improvement but were not fully healed at 4 weeks, treatment was extended to 8 weeks.
-
Outcome Measures: The primary outcome was the rate of complete endoscopic ulcer healing. Secondary outcomes included symptomatic relief and the incidence of adverse effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and Ranitidine, as well as a typical experimental workflow for a comparative clinical trial.
Conclusion
Both this compound and Ranitidine are effective agents for the healing of peptic ulcers. Ranitidine appears to offer a slight advantage in the speed of duodenal ulcer healing, likely due to its more potent antisecretory effect.[6] In contrast, their efficacy in gastric ulcer healing is comparable. The primary distinguishing factor in their clinical use is their side effect profile, with this compound being associated with a higher incidence of diarrhea. The choice between these agents may therefore depend on the type of ulcer, the desired speed of healing, and the patient's tolerance for potential side effects. It is important to note that Ranitidine has been subject to market withdrawal in some regions due to concerns about impurities, which should be considered in a contemporary clinical context.
References
- 1. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antihistamine - Wikipedia [en.wikipedia.org]
- 3. Treatment of benign gastric ulcer: a comparative clinical trial of this compound and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound, 300 micrograms b.d., in the treatment of gastric ulcer: a comparison vs. ranitidine, 150 mg b.d., in a randomized multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new prostaglandin E1 analogue, in the once-daily treatment of acute duodenal ulcer: a comparison with ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the acute and long-term treatment of peptic ulcers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptic ulcer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
A Comparative Analysis of the Antisecretory Activity of Rioprostil and Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastric antisecretory activities of Rioprostil, a synthetic prostaglandin (B15479496) E1 analog, and proton pump inhibitors (PPIs), the gold standard for acid-suppression therapy. This analysis is based on available experimental data to delineate their respective mechanisms of action, efficacy, and the methodologies used for their evaluation.
At a Glance: this compound vs. Proton Pump Inhibitors (PPIs)
| Feature | This compound | Proton Pump Inhibitors (PPIs) |
| Primary Mechanism | Inhibits histamine-stimulated adenylate cyclase in parietal cells, reducing cyclic AMP (cAMP) levels. | Irreversibly inhibit the H+/K+ ATPase (proton pump) in activated parietal cells.[1][2][3] |
| Mode of Action | Acts on a signaling pathway upstream of the proton pump. | Directly blocks the final step of acid secretion.[3][4] |
| Reversibility | Reversible | Irreversible; new proton pumps must be synthesized.[2][3] |
| Reported Efficacy | Dose-dependent inhibition of basal and stimulated acid secretion.[5][6] | Profound and prolonged reduction of stomach acid production, by up to 99%.[3] |
Quantitative Analysis of Antisecretory Effects
This compound: Inhibition of Gastric Acid Secretion in Humans
The antisecretory effects of this compound have been evaluated in healthy male volunteers in several studies. The data consistently demonstrates a dose-dependent inhibition of both basal and stimulated gastric acid secretion.
Table 1: Effect of this compound on Basal and Pentagastrin-Stimulated Gastric Acid Secretion [5]
| Dose of this compound | Inhibition of Basal Acid Secretion | Inhibition of Stimulated Acid Secretion |
| 300 µg | 54% | 44% |
| 600 µg | 88% | 59% |
Table 2: Effect of this compound on Meal-Stimulated Gastric Acid Secretion
| Dose of this compound | Inhibition of 3-hour Integrated Gastric Acid Response |
| 150 µg | 41% |
| 300 µg | 68% |
| 600 µg | 79% |
A review of four studies with 33 healthy male volunteers showed that this compound reduces basal H+ output by more than 50% and that the calculated ED50 for acid inhibition is 86.5 micrograms.[6]
Proton Pump Inhibitors (PPIs): Superior Acid Suppression
Proton pump inhibitors are recognized for their potent and sustained inhibition of gastric acid secretion.[3][4] They are considered more effective than H2-receptor antagonists. While direct comparative data with this compound is unavailable, preclinical studies demonstrate the efficacy of various PPIs.
Table 3: Preclinical Comparison of PPIs in Pylorus-Ligated Rats (20 mg/kg dose)
| Parameter | Control | Omeprazole | Rabeprazole | Lansoprazole |
| Gastric Volume (ml) | 10.2 ± 0.38 | 6.0 ± 0.21 | 5.26 ± 0.19 | 6.7 ± 0.25 |
| Free Acidity (mEq/L) | 83.6 ± 2.12 | 40.8 ± 1.24 | 30.5 ± 1.15 | 58.0 ± 1.89 |
| Total Acidity (mEq/L) | 110.8 ± 2.54 | 58.0 ± 1.56 | 49.6 ± 1.42 | 72.0 ± 2.03 |
| Gastric pH | 1.82 ± 0.05 | 4.53 ± 0.11 | 4.85 ± 0.13 | 4.27 ± 0.10 |
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of this compound and PPIs are central to their differing pharmacological profiles.
This compound's Signaling Pathway
This compound, a prostaglandin E1 analogue, exerts its antisecretory effect by acting on the prostaglandin E2 receptor on the parietal cell. This interaction inhibits the activity of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, lessen the stimulation of the H+/K+ ATPase, resulting in decreased acid secretion.[7]
Proton Pump Inhibitors' Direct Blockade
PPIs are prodrugs that, in the acidic environment of the parietal cell's secretory canaliculi, are converted to their active form.[1][2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inactivating the pump.[2] This direct blockade of the final step in the acid secretion pathway accounts for their profound and long-lasting effects.[2][3]
Experimental Protocols for Assessing Antisecretory Activity
The evaluation of gastric acid secretion is fundamental to understanding the efficacy of antisecretory agents. The following outlines a typical experimental workflow for human studies.
In Vivo Measurement of Gastric Acid Secretion in Humans
Objective: To quantify the inhibition of basal and stimulated gastric acid secretion by an investigational drug.
Protocol:
-
Subject Preparation: Healthy volunteers are fasted overnight.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach for aspiration of gastric contents.
-
Basal Acid Output (BAO) Measurement: Gastric juice is collected, typically in 15-minute intervals for one hour, to determine the basal rate of acid secretion.
-
Drug Administration: The investigational drug (e.g., this compound or a PPI) or placebo is administered.
-
Stimulation of Acid Secretion: A secretagogue, such as pentagastrin (B549294) or a standardized meal, is administered to stimulate gastric acid secretion.
-
Maximal Acid Output (MAO) or Stimulated Acid Output Measurement: Gastric contents are continuously collected, usually in 15-minute aliquots, for a defined period (e.g., 2-3 hours) after stimulation.
-
Sample Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.
-
Calculation of Acid Output: Acid output is calculated for each interval and expressed as milliequivalents per hour (mEq/hr). The percentage of inhibition is then determined by comparing the acid output after drug administration to that of the placebo group.
Conclusion
This compound and proton pump inhibitors both effectively reduce gastric acid secretion but through fundamentally different mechanisms. This compound acts on an early step in the signaling cascade, offering a dose-dependent and reversible inhibition. In contrast, PPIs provide a more profound and sustained antisecretory effect by irreversibly blocking the final step of acid production. The absence of direct comparative clinical trials necessitates a careful consideration of the available data when evaluating their relative therapeutic potential. For drug development professionals, the distinct mechanisms of these two classes of drugs may offer different strategic advantages for treating acid-related disorders. Further research, including head-to-head clinical trials, would be invaluable in definitively positioning this compound within the armamentarium of antisecretory agents.
References
- 1. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gastric secretion in man by this compound, a new synthetic methyl prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 4. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acid secretion rates measured by gastric aspiration and by in vivo intragastric titration in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound 600 micrograms at night: marked inhibition of nocturnal intragastric acidity in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Rioprostil's In-Vivo Efficacy: A Histological Comparison in Gastric Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo effects of Rioprostil, a synthetic prostaglandin (B15479496) E1 analog, with other gastroprotective agents. The focus is on histological evidence of its efficacy in protecting the gastric mucosa, particularly in the context of ethanol-induced injury models. This document summarizes key experimental data, details methodologies for reproducibility, and visualizes relevant biological pathways and workflows.
Introduction to this compound and Gastric Cytoprotection
This compound is a synthetic methyl analog of prostaglandin E1 (PGE1) with potent gastric antisecretory and cytoprotective properties.[1] Its primary mechanism of action involves agonizing the prostaglandin E2 (EP2) receptor subtype, initiating a signaling cascade that enhances the defensive mechanisms of the gastric mucosa.[2] This includes stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and reducing gastric acid secretion.[3] These actions collectively contribute to the protection of the stomach lining from noxious agents such as ethanol (B145695) and nonsteroidal anti-inflammatory drugs (NSAIDs).
Histological analysis is a critical tool for validating the in-vivo effects of cytoprotective agents, providing microscopic evidence of tissue integrity, inflammation, and cellular damage. This guide delves into the histological findings that substantiate the protective effects of this compound and compares them with two other widely used gastroprotective agents: Misoprostol, another PGE1 analog, and Sucralfate, a locally acting agent that forms a protective barrier over the ulcer crater.
Comparative Histological Analysis
While direct head-to-head histological studies comparing this compound with both Misoprostol and Sucralfate are limited, this section summarizes the available quantitative and qualitative histological data from various studies using the ethanol-induced gastric injury model in rats.
Table 1: Comparison of Histological Findings in Ethanol-Induced Gastric Injury
| Feature | Ethanol Control | This compound | Misoprostol | Sucralfate |
| Macroscopic Lesions | Severe hemorrhagic lesions, extensive hyperemia.[2] | Significant reduction in hemorrhagic lesions.[1] | Protection against gross hemorrhagic lesions. | Reduction in macroscopic necrosis. |
| Epithelial Cell Damage | Extensive disruption and exfoliation of surface epithelial cells. | Does not completely prevent superficial mucosal damage but prevents deeper necrotic lesions. | Does not completely protect against microscopic damage to the superficial mucosa. | Disruption and exfoliation of some surface epithelial cells, but protects deeper layers. |
| Glandular Necrosis | Deep glandular necrosis. | Prevents deep necrotic lesions. | Prevents hemorrhagic lesions but not complete superficial protection. | Greatly reduces deep necrotic lesions. |
| Edema and Inflammation | Significant submucosal edema and inflammatory cell infiltration. | Data not readily available in comparative studies. | Data not readily available in comparative studies. | Edema of lamina propria and submucosa observed. |
| Mucus Secretion | Depleted mucus layer. | Stimulates mucus secretion. | Stimulates mucus secretion. | Prominent release of mucus from surface epithelial cells. |
Table 2: Quantitative Histological Scoring (Hypothetical Example based on Literature)
Note: This table is a representative example of how histological scoring is performed. Direct comparative scores for all three agents from a single study are not available in the reviewed literature. The scoring criteria are based on common parameters used in gastric ulcer studies.
| Treatment Group | Epithelial Cell Loss (0-4) | Hemorrhage (0-4) | Inflammatory Cell Infiltration (0-4) | Total Histological Score (0-12) |
| Ethanol Control | 4 | 4 | 3 | 11 |
| This compound | 2 | 1 | 1 | 4 |
| Misoprostol | 2 | 1 | 1 | 4 |
| Sucralfate | 3 | 2 | 2 | 7 |
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model in Rats
This is a widely used and reproducible model to evaluate the gastroprotective effects of various compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
Absolute Ethanol
-
This compound, Misoprostol, Sucralfate
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water.
-
Drug Administration:
-
The control group receives the vehicle orally.
-
The treatment groups receive this compound, Misoprostol, or Sucralfate at predetermined doses orally.
-
-
Induction of Gastric Ulcer: One hour after drug administration, all groups (except the normal control group) are administered 1 mL of absolute ethanol via oral gavage.
-
Euthanasia and Tissue Collection: One hour after ethanol administration, the rats are euthanized by cervical dislocation.
-
Macroscopic Evaluation: The stomachs are immediately excised, opened along the greater curvature, and rinsed with saline to visualize gastric lesions. The ulcer index can be calculated based on the number and severity of the lesions.
-
Histological Processing: A section of the glandular part of the stomach is fixed in 10% neutral buffered formalin.
Hematoxylin and Eosin (H&E) Staining Protocol for Rat Stomach Tissue
Materials:
-
Formalin-fixed paraffin-embedded rat stomach tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Harris's Hematoxylin solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or ammonia (B1221849) water)
-
Eosin Y solution (1% aqueous)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Immerse in 100% Ethanol (2 changes, 3 minutes each).
-
Immerse in 95% Ethanol (1 change, 3 minutes).
-
Immerse in 70% Ethanol (1 change, 3 minutes).
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Staining:
-
Immerse in Harris's Hematoxylin for 5-8 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Differentiation:
-
Dip slides in acid alcohol for a few seconds to remove excess stain.
-
Rinse in running tap water.
-
-
Bluing:
-
Immerse in Scott's tap water substitute for 1-2 minutes until the nuclei turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
Counterstaining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Rinse briefly in tap water.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol (1 change, 2 minutes).
-
Immerse in 100% Ethanol (2 changes, 2 minutes each).
-
Immerse in Xylene (2 changes, 5 minutes each).
-
-
Mounting:
-
Apply a drop of mounting medium to the slide and cover with a coverslip.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a prostaglandin E1 analog, primarily exerts its effects by binding to and activating the prostaglandin E2 receptor subtype 2 (EP2). This G-protein coupled receptor (GPCR) is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed cytoprotective effects.
Caption: this compound signaling pathway via the EP2 receptor.
Experimental Workflow for Histological Validation
The following diagram outlines the key steps involved in the in-vivo validation of this compound's cytoprotective effects using histological analysis.
Caption: Experimental workflow for histological validation.
Conclusion
The histological evidence strongly supports the potent in-vivo cytoprotective effects of this compound against ethanol-induced gastric mucosal injury. While direct, quantitative histological comparisons with other agents like Misoprostol and Sucralfate are not extensively available in single studies, the collective data indicates that this compound is highly effective in preventing deep mucosal necrosis and preserving the integrity of the gastric glands. Its mechanism, mediated through the EP2 receptor signaling pathway, underscores its targeted therapeutic action. For researchers and professionals in drug development, the experimental protocols outlined provide a robust framework for further investigation and comparative analysis of novel gastroprotective compounds. Future studies focusing on direct, blinded, and quantitative histological comparisons will be invaluable in further elucidating the relative efficacies of these important therapeutic agents.
References
A Cross-Species Examination of Rioprostil's Pharmacological Profile
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Rioprostil, a synthetic prostaglandin (B15479496) E1 analog, across multiple species, with a particular focus on its gastric antisecretory and cytoprotective properties. For comparative context, data for another widely studied prostaglandin E1 analog, Misoprostol, is also included. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Pharmacological Effects: A Quantitative Comparison
The efficacy of this compound and Misoprostol in inhibiting gastric acid secretion and protecting the gastric mucosa varies across species. The following tables summarize the available quantitative data from preclinical and clinical studies.
Gastric Antisecretory Effects
This compound has demonstrated potent inhibition of gastric acid secretion in rats, dogs, and humans.[1] In healthy human volunteers, this compound has been shown to reduce both basal and stimulated gastric acid and pepsin secretion in a dose-dependent manner.
| Species | Drug | Dosage | Inhibition of Gastric Acid Secretion | Study Details |
| Human | This compound | 150 µg | 41% | Meal-stimulated secretion.[2] |
| This compound | 300 µg | 68% | Meal-stimulated secretion.[2] | |
| This compound | 600 µg | 79% | Meal-stimulated secretion.[2] | |
| Dog | This compound | - | Potent inhibitor | Orally active inhibitor of gastric acid secretion.[1] |
| Misoprostol | - | Effective antisecretory agent | Against histamine-, pentagastrin-, and meal-stimulated acid secretion.[3] | |
| Rat | This compound | - | Potent inhibitor | Orally active inhibitor of gastric acid secretion.[1] |
Gastric Cytoprotective Effects
This compound exhibits significant cytoprotective effects at doses well below those required for acid secretion inhibition.[1] This is a key characteristic of many prostaglandins (B1171923), which are thought to enhance mucosal resilience to damaging agents.
| Species | Drug | Endpoint | ED₅₀ / Effective Dose | Study Details |
| Rat | This compound | Prevention of ethanol-induced gastric lesions | 1.93 µg/kg (oral) | Peak effect when given 30 minutes before ethanol (B145695) challenge.[1] |
| Misoprostol | Protection against ethanol-induced damage | - | Doses required for cytoprotection are about one-tenth of those for acid inhibition.[3] | |
| Human | This compound | Protection against aspirin-induced mucosal changes | Dose-dependent protection | Significant reduction in mucosal scores and fecal blood loss. |
| Dog | This compound | Prevention of acute aspirin-induced gastric lesions | ED₅₀ = 0.77 µg/kg/24 hr (osmotic pump) | 37 times more potent than a single oral bolus.[4] |
| Misoprostol | Prevention of aspirin-induced gastroduodenal injury | Effective | Supported by evidence in veterinary practice. |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for two key preclinical experiments.
Pylorus Ligation Model in Rats for Gastric Secretion Assessment
This model is a widely used method to evaluate the gastric antisecretory activity of a compound. The ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric secretions, which can then be collected and analyzed.
Procedure:
-
Animal Preparation: Wistar rats are fasted for 24-36 hours with free access to water.[5]
-
Anesthesia: The rats are anesthetized, typically with an agent that does not interfere with gastric secretion.
-
Surgical Procedure: A midline incision is made in the abdomen to expose the stomach. The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood supply is not compromised.[5]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, often intraduodenally, immediately after ligation.
-
Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a set period, typically 4 to 19 hours, during which gastric secretions accumulate.[6][7]
-
Sample Collection: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed.
-
Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The acidity of the supernatant is then determined by titration with NaOH to a pH of 7.0.[8]
Ethanol-Induced Gastric Lesion Model in Rats for Cytoprotection Assessment
This model is a reliable and reproducible method for evaluating the gastroprotective (cytoprotective) properties of a substance against the necrotizing effects of absolute ethanol.
Procedure:
-
Animal Preparation: Male Wistar rats are fasted for 24 hours prior to the experiment, with free access to water.[9]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or subcutaneously at a predetermined time before the ethanol challenge.
-
Induction of Gastric Lesions: A single oral dose of absolute ethanol (e.g., 1 mL/200g body weight) is administered to induce gastric mucosal lesions.[2]
-
Observation Period: The animals are monitored for a specific period, typically 1 hour, after ethanol administration.
-
Euthanasia and Stomach Excision: The rats are euthanized, and their stomachs are promptly removed.
-
Lesion Assessment: The stomachs are opened along the greater curvature and rinsed with saline. The gastric mucosa is then examined for the presence and severity of hemorrhagic lesions.
-
Quantification of Lesions: The lesions are often scored based on their number and severity, or the total area of the lesions is measured to calculate an ulcer index.
Signaling Pathways
This compound, as a prostaglandin E1 analog, exerts its effects by binding to and activating E-type prostanoid (EP) receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors that trigger distinct intracellular signaling cascades. The differential activation of these receptors and their downstream pathways underlies the diverse pharmacological effects of PGE1 analogs.
-
EP1 Receptor: Activation of the EP1 receptor is coupled to Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: These receptors are coupled to Gs protein. Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).
-
EP3 Receptor: The EP3 receptor is primarily coupled to Gi protein. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The antisecretory effects of prostaglandins on gastric parietal cells are thought to be mediated primarily through the activation of EP3 receptors, leading to decreased cAMP and subsequent inhibition of the proton pump (H⁺/K⁺-ATPase). The cytoprotective effects are more complex and may involve the activation of multiple EP receptor subtypes, leading to increased mucus and bicarbonate secretion, enhanced mucosal blood flow, and other protective mechanisms.
References
- 1. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misoprostol preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow release delivery of this compound by an osmotic pump inhibits the formation of acute aspirin-induced gastric lesions in dogs and accelerates the healing of chronic lesions without incidence of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of absolute ethanol, misoprostol, cimetidine, and phosphate buffer on the morphology of rat gastric mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Rioprostil's Efficacy in Peptic Ulcer Disease: A Comparative Guide to PGE1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rioprostil and other prostaglandin (B15479496) E1 (PGE1) analogs in the context of treating peptic ulcer disease. The following sections detail the available experimental data on their efficacy, outline the methodologies of key clinical trials, and illustrate the underlying signaling pathways.
Comparative Efficacy of PGE1 Analogs in Peptic Ulcer Treatment
Prostaglandin E1 analogs exert their therapeutic effect in peptic ulcer disease through two primary mechanisms: inhibition of gastric acid secretion and enhancement of the gastric mucosal defense, a process known as cytoprotection.[1] While direct head-to-head clinical trials comparing all available PGE1 analogs are limited, this section synthesizes data from various studies to provide an objective comparison of their efficacy in healing gastric and duodenal ulcers.
Gastric Ulcer Healing Rates
The following table summarizes the endoscopic healing rates of gastric ulcers observed in several key clinical trials for this compound, Misoprostol, and Enprostil.
| Drug | Dosage | Duration | Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Reference(s) |
| This compound | 300 µg b.d. | 8 weeks | 76.2 | Ranitidine (B14927) (150 mg b.d.) | 80.9 | [2] |
| This compound | Not Specified | 8 weeks | 85 | Placebo | 60 | [3] |
| Misoprostol | 200 µg q.i.d. | 8 weeks | 74 | Ranitidine (300 mg) | 86 | [4] |
| Misoprostol | 100 µg q.i.d. | 8 weeks | 62 | Placebo | 44.7 | |
| Enprostil | 35 µg b.i.d. | 8 weeks | 86 | Ranitidine (150 mg b.i.d.) | 89 | [5] |
| Enprostil | 35 µg b.i.d. | 6 weeks | 82 | Placebo | 50 | |
| Enprostil | 70 µg b.i.d. | 6 weeks | 70 | Placebo | 50 |
b.d. = twice daily; q.i.d. = four times daily
Duodenal Ulcer Healing Rates
The table below presents the endoscopic healing rates for duodenal ulcers from clinical trials involving this compound, Misoprostol, Enprostil, and Arbaprostil (B1667587).
| Drug | Dosage | Duration | Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Reference(s) |
| This compound | 300 µg b.d. | 4 weeks | 57 | Placebo | 33 | |
| Misoprostol | 200 µg q.i.d. | 4 weeks | 76.6 | Placebo | 51 | |
| Enprostil | 35 µg b.d. | 4 weeks | 70 | Placebo | 49 | |
| Enprostil | 35 µg b.d. | 4 weeks | 56 | Placebo | 24 | |
| Arbaprostil | 100 µg q.i.d. | 4 weeks | 67 | Placebo | 39 | |
| Arbaprostil | 50 µg (single nighttime dose) | 4 weeks | 85.7 | Placebo | 31.2 | |
| Arbaprostil | 100 µg (single nighttime dose) | 4 weeks | 64.3 | Placebo | 31.2 |
b.d. = twice daily; q.i.d. = four times daily
Experimental Protocols
The data presented above are derived from randomized, double-blind, multicenter clinical trials. While specific protocols vary between studies, the general methodologies are outlined below.
General Clinical Trial Design for Peptic Ulcer Studies
A typical experimental workflow for these clinical trials is illustrated in the following diagram.
Key Methodological Components:
-
Patient Population: Studies typically enrolled adult patients with endoscopically confirmed active, uncomplicated gastric or duodenal ulcers.
-
Study Design: The majority of these studies were designed as randomized, double-blind, placebo-controlled or active-comparator-controlled, multicenter trials.
-
Intervention: Patients were randomly assigned to receive the investigational PGE1 analog at a specified dose and frequency, a placebo, or an active comparator such as ranitidine or cimetidine.
-
Efficacy Endpoints: The primary efficacy endpoint was the rate of complete ulcer healing as determined by endoscopy at predefined time points (e.g., 2, 4, 6, and 8 weeks). Secondary endpoints often included relief of ulcer-related pain and the incidence of adverse events.
-
Safety Monitoring: Safety was assessed through the monitoring of adverse events, clinical laboratory tests, and, in some cases, gastric mucosal biopsies.
Signaling Pathways of PGE1 Analogs
Prostaglandin E1 and its synthetic analogs mediate their effects by binding to a family of G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct downstream signaling pathways. The cytoprotective and antisecretory effects of PGE1 analogs in the gastric mucosa are a result of activating these pathways.
PGE1 Analog-EP Receptor Signaling
The following diagram illustrates the primary signaling cascades initiated by the binding of PGE1 analogs to their respective EP receptors.
Pathway Descriptions:
-
EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: These receptors are coupled to Gs protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
-
EP3 Receptor: This receptor is coupled to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The integrated action of these pathways, particularly the increase in cAMP and the modulation of intracellular calcium, contributes to the observed therapeutic effects of PGE1 analogs, including reduced gastric acid secretion and enhanced mucosal protection.
References
- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of this compound, 300 micrograms b.d., in the treatment of gastric ulcer: a comparison vs. ranitidine, 150 mg b.d., in a randomized multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a clinical experience in gastric ulcer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled trial of arbaprostil in bleeding peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Stomach ulcer healing with enprostil, an orally effective prostaglandin E2 analog: direct comparative study with ranitidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head clinical trials of Rioprostil against other anti-ulcer agents
For Researchers, Scientists, and Drug Development Professionals
Rioprostil, a synthetic prostaglandin (B15479496) E1 analogue, has been evaluated in several clinical trials for its efficacy and safety in the treatment of peptic ulcers. This guide provides a comparative analysis of this compound against other anti-ulcer agents, supported by data from head-to-head clinical studies.
Mechanism of Action
This compound exerts its anti-ulcer effects through a dual mechanism. It inhibits gastric acid secretion and enhances the defensive properties of the gastric mucosa. This cytoprotective effect is a key differentiator from H2-receptor antagonists like cimetidine (B194882) and ranitidine (B14927), which primarily act by reducing gastric acid.
Head-to-Head Clinical Trial Data
This compound vs. Ranitidine
Multiple clinical trials have compared the efficacy of this compound with the H2-receptor antagonist Ranitidine in the treatment of both gastric and duodenal ulcers.
Gastric Ulcer Healing Rates:
A multicentre, double-blind, double-dummy study involving 91 patients with benign gastric ulcers compared this compound (300 micrograms twice daily) with Ranitidine (150 mg twice daily) over a period of up to 8 weeks.[1] The results showed comparable healing rates between the two treatments. After 4 weeks, the healing rate was 44% for this compound and 55% for Ranitidine.[1] By the end of the 8-week treatment period, the cumulative healing rates were 69% for the this compound group and 66% for the Ranitidine group, a difference that was not statistically significant.[1]
Another randomized multicentre study with 182 patients evaluated for efficacy showed similar trends. After 4 weeks of treatment, 47.1% of patients receiving this compound (300 micrograms twice daily) had healed ulcers compared to 53.7% of those on Ranitidine (150 mg twice daily).[2] After 8 weeks, the cumulative cure rates were 76.2% for this compound and 80.9% for Ranitidine.[2]
| Treatment Group | Dosage | 4-Week Healing Rate | 8-Week Cumulative Healing Rate | Reference |
| This compound | 300 mcg b.d. | 44% | 69% | |
| Ranitidine | 150 mg b.d. | 55% | 66% | |
| This compound | 300 mcg b.d. | 47.1% | 76.2% | |
| Ranitidine | 150 mg b.d. | 53.7% | 80.9% |
Duodenal Ulcer Healing Rates:
In a study comparing once-daily treatment for acute duodenal ulcer, 243 patients received either this compound (600 micrograms daily) or Ranitidine (300 mg daily) for 4 to 6 weeks. After 4 weeks, endoscopic healing was observed in 63.3% of the this compound group and 69.1% of the Ranitidine group. The cumulative cure rates after 6 weeks were 87.3% for this compound and 89.9% for Ranitidine, with the difference not being statistically significant.
For the prevention of duodenal ulcer recurrence over a 6-month period, a study involving 167 patients compared this compound (600 micrograms once-daily) with Ranitidine (150 mg once-daily). The relapse rate after 6 months was 14.9% for the this compound group and 10.1% for the Ranitidine group.
| Indication | Treatment Group | Dosage | 4-Week Healing Rate | 6-Week Cumulative Healing Rate | 6-Month Relapse Rate | Reference |
| Acute Duodenal Ulcer | This compound | 600 mcg daily | 63.3% | 87.3% | - | |
| Ranitidine | 300 mg daily | 69.1% | 89.9% | - | ||
| Duodenal Ulcer Recurrence Prevention | This compound | 600 mcg daily | - | - | 14.9% | |
| Ranitidine | 150 mg daily | - | - | 10.1% |
Adverse Effects:
The most commonly reported side effect associated with this compound is diarrhea. In the gastric ulcer trial, the incidence of adverse effects was 22% in the this compound group compared to 7% in the Ranitidine group, with diarrhea being the most frequent event (12%) in the this compound arm. Another study reported side effects in 26% of patients receiving this compound and 15% of those on Ranitidine, with changes in stool consistency being the most common issue with this compound. In the duodenal ulcer recurrence prevention study, diarrhea occurred in 7 patients on this compound and 3 on Ranitidine. Generally, the diarrhea was reported to be mild and intermittent.
This compound vs. Cimetidine
This compound vs. Misoprostol
Direct head-to-head clinical trials comparing this compound with another prostaglandin analogue, Misoprostol, were not identified in the searched literature. Both are prostaglandin E1 analogues and are expected to have similar mechanisms of action and side effect profiles, with diarrhea being a common adverse event for prostaglandin analogues.
Experimental Protocols
The clinical trials cited in this guide were predominantly multicentre, randomized, and double-blind. For the treatment of active ulcers, the duration of the studies was typically 4 to 8 weeks.
Key Methodological Components:
-
Study Design: Multicentre, randomized, double-blind, double-dummy, parallel-group comparisons were common designs.
-
Patient Population: Patients with endoscopically confirmed active, uncomplicated benign gastric or duodenal ulcers were enrolled. One study on NSAID-induced gastritis included patients with classical or definite rheumatoid arthritis or osteoarthritis who had been on a stable dose of NSAIDs or aspirin (B1665792) for at least one month and had endoscopically proven gastric lesions.
-
Interventions:
-
This compound: 300 micrograms twice daily for gastric ulcer; 600 micrograms once daily for duodenal ulcer.
-
Ranitidine: 150 mg twice daily for gastric ulcer; 300 mg once daily for acute duodenal ulcer; 150 mg once daily for duodenal ulcer recurrence prevention.
-
-
Assessments: Clinical, endoscopic, and laboratory assessments were conducted before and after the treatment periods. Therapeutic success was generally defined as complete endoscopic healing of the ulcer. Endoscopies were performed at baseline and at specified intervals (e.g., 4 and 8 weeks).
Visualizing Experimental Workflows and Relationships
Caption: Generalized workflow for a comparative clinical trial of this compound.
Caption: Logical relationships of this compound with other anti-ulcer agents.
References
- 1. Treatment of benign gastric ulcer: a comparative clinical trial of this compound and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound, 300 micrograms b.d., in the treatment of gastric ulcer: a comparison vs. ranitidine, 150 mg b.d., in a randomized multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rioprostil and Cimetidine on Gastrocortical Acid Secretion
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Rioprostil and Cimetidine, two agents that reduce gastric acid secretion through distinct mechanisms. This analysis synthesizes findings from multiple clinical studies to offer a comprehensive overview of their efficacy and methodologies.
Executive Summary
This guide presents a comparative study of this compound, a synthetic prostaglandin (B15479496) E1 analog, and Cimetidine, a histamine (B1213489) H2-receptor antagonist, focusing on their respective impacts on gastric acid secretion. While both drugs are effective in reducing stomach acid, they operate via different signaling pathways, resulting in varied efficacy under different physiological conditions. This document provides a detailed examination of their mechanisms of action, supported by quantitative data from clinical trials and detailed experimental protocols.
Mechanism of Action
This compound , a synthetic analog of prostaglandin E1, exerts its effect by binding to the prostaglandin EP3 receptor on parietal cells. This action inhibits the production of cyclic AMP (cAMP), a key signaling molecule in the acid secretion pathway, thereby reducing the activity of the H+/K+-ATPase proton pump.[1] Beyond its antisecretory effects, this compound also enhances the gastric mucus-bicarbonate barrier, offering a cytoprotective effect.[1]
Cimetidine , conversely, is a competitive antagonist of the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[2][3][4] By blocking the binding of histamine, Cimetidine prevents the histamine-induced increase in intracellular cAMP, which in turn suppresses the activation of the proton pump and reduces the secretion of gastric acid.[4] It is effective against basal, nocturnal, and food-stimulated acid secretion.[2]
Signaling Pathway Diagrams
Comparative Efficacy in Gastric Acid Secretion
Clinical studies have demonstrated that both this compound and Cimetidine effectively inhibit gastric acid secretion. The following tables summarize the quantitative data on their inhibitory effects under different conditions.
Inhibition of Basal and Nocturnal Acid Secretion
| Drug | Dose | Condition | Percentage Inhibition | Citation |
| This compound | 300 µg | Basal | 54% | [5] |
| This compound | 600 µg | Basal | 88% | [5] |
| This compound | >50% | Basal | >50% | [6] |
| This compound | 300 µg | Nocturnal | 52% | [6] |
| This compound | 600 µg | Nocturnal | 73.5% | [6] |
| Cimetidine | 300 mg | Basal | Essentially zero for at least 5 hours | [7] |
Inhibition of Stimulated Acid Secretion
| Drug | Dose | Stimulant | Percentage Inhibition | Citation |
| This compound | 300 µg | Pentagastrin (B549294) | 43.5% (3-hour) | [6] |
| This compound | 600 µg | Pentagastrin | 58.9% (3-hour) | [6] |
| This compound | 150 µg | Peptone Meal | 41% (3-hour) | [8] |
| This compound | 300 µg | Peptone Meal | 68% (3-hour) | [8] |
| This compound | 600 µg | Peptone Meal | 79% (3-hour) | [8] |
| Cimetidine | 300 mg | Meal | 67% (3-hour) | [7] |
| Cimetidine | 400 mg | Meal | 73% (first 3 hours) | [9] |
| Cimetidine | 400 mg | Meal | 94% (30-min period of maximal inhibition) | [9] |
Experimental Protocols
The following section details the methodologies employed in the clinical trials cited in this guide for the assessment of gastric acid secretion.
Measurement of Basal and Stimulated Gastric Acid Secretion
Objective: To quantify the basal acid output (BAO) and the maximal acid output (MAO) in response to a stimulant.
Procedure:
-
Patient Preparation: Subjects are required to fast overnight.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.
-
Basal Acid Output (BAO) Measurement: Gastric juice is collected continuously for a defined period, typically one hour, in 15-minute aliquots. The volume and acid concentration of each sample are measured.
-
Stimulation: A stimulant such as pentagastrin is administered, often subcutaneously.
-
Maximal Acid Output (MAO) Measurement: Following stimulation, gastric juice is again collected for a specified duration, usually one to two hours, in 15-minute fractions.
-
Analysis: The acid concentration in each sample is determined by titration with a standardized sodium hydroxide (B78521) solution to a neutral pH. The acid output is then calculated and expressed in millimoles per hour (mmol/h).
Measurement of Meal-Stimulated Gastric Acid Secretion by Intragastric Titration
Objective: To measure gastric acid secretion in response to a meal.
Procedure:
-
Patient Preparation: Subjects fast overnight.
-
Intragastric Tube Placement: A nasogastric tube is positioned in the stomach.
-
Basal Period: A baseline measurement of gastric acid is taken for a period such as 45 minutes.
-
Meal Administration: A standardized meal, for example, a peptone solution, is infused into the stomach.
-
Intragastric Titration: The pH of the gastric contents is continuously monitored. As the stomach secretes acid and the pH drops, a titrant (e.g., sodium bicarbonate) is infused to maintain a constant pH. The amount of titrant required to maintain the pH is equivalent to the amount of acid secreted.
-
Drug Administration: The study drug (this compound, Cimetidine, or placebo) is administered at a specified time relative to the meal.
-
Data Collection: Gastric acid output is measured continuously for a defined post-meal period, typically three hours.
Conclusion
Both this compound and Cimetidine are potent inhibitors of gastric acid secretion, albeit through different mechanisms of action. This compound demonstrates a dose-dependent inhibition of both basal and meal-stimulated acid secretion and offers an additional cytoprotective effect. Cimetidine is highly effective in reducing basal and meal-stimulated acid secretion, with a notable duration of action. The choice between these agents in a research or clinical setting would depend on the specific requirements of the study or the patient's condition, including the need for cytoprotection and the desired profile of acid suppression. The experimental protocols outlined provide a foundation for designing and interpreting studies aimed at further elucidating the effects of these and other gastric acid-suppressing agents.
References
- 1. The effect of cimetidine, a new histamine H2-receptor antagonist, on meal-stimulated acid secretion, serum gastrin, and gastric emptying in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on gastric acid and pepsin secretion in man: a review of studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a synthetic prostaglandin E1 on meal-stimulated gastric acid secretion and plasma gastrin levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of gastric secretion in man by this compound, a new synthetic methyl prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zona.fmed.uniba.sk [zona.fmed.uniba.sk]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archive.jpma.org.pk [archive.jpma.org.pk]
Rioprostil vs. Placebo: A Comparative Analysis of Long-Term Efficacy in Peptic Ulcer Treatment
This guide provides a comprehensive comparison of the long-term efficacy and safety of Rioprostil, a synthetic prostaglandin (B15479496) E1 analogue, against a placebo for the treatment of peptic ulcers. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols, and a proposed signaling pathway for the drug's mechanism of action.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from various placebo-controlled and comparative studies of this compound.
Table 1: Efficacy of this compound in Peptic Ulcer Healing
| Indication | Treatment Group (Dose) | Duration | Healing Rate | Placebo Healing Rate | p-value |
| Gastric Ulcer | This compound | 8 weeks | 85%[1] | 60%[1] | < 0.05[1] |
| Duodenal Ulcer | This compound (300 µg b.d.) | 4 weeks | 57%[2] | 33%[2] | < 0.01[2] |
| Duodenal Ulcer Recurrence | This compound (600 µg once-daily) | 6 months | 85.1% (Relapse: 14.9%) | Not directly compared | Not applicable |
| Reflux Oesophagitis | This compound (300 µg twice daily) | 12 weeks | No significant benefit over placebo | No significant benefit | Not significant[3] |
Table 2: Symptom Improvement and Safety Profile of this compound vs. Placebo
| Parameter | This compound | Placebo | Notes |
| Pain Reduction | |||
| Mean Time with Abdominal Pain (Duodenal Ulcer) | 5.6 +/- 4.4 days[2] | 12.7 +/- 5 days[2] | p < 0.001[2] |
| Adverse Effects | |||
| Diarrhea | ~10% (300 µg b.d. and 600 µg nocte)[4] | Not specified | Treatment discontinued (B1498344) in ~1% of patients due to diarrhea.[4] |
| Diarrhea (Duodenal Ulcer Study) | 3.5%[2] | Not specified | Led to treatment cessation in one case.[2] |
| Diarrhea (Reflux Oesophagitis Study) | 5 out of 14 patients[3] | Not specified |
Experimental Protocols
The clinical trials assessing the efficacy of this compound employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols used in these studies.
1. Study Design for Gastric and Duodenal Ulcer Trials:
-
Design: The studies were typically designed as randomized, double-blind, placebo-controlled multicenter trials.[1][2]
-
Participant Selection: Patients with endoscopically confirmed acute gastric or duodenal ulcers were enrolled.[1][2] Exclusion criteria often included concomitant use of other anti-ulcer medications or NSAIDs, unless NSAID-induced gastropathy was the subject of the study.
-
Randomization: Patients were randomly allocated to receive either this compound or an identical-looking placebo.[1][2]
-
Blinding: Both the patients and the investigators were blinded to the treatment allocation to prevent bias.
-
Treatment Regimen: this compound was administered orally at specified doses (e.g., 300 µg twice daily).[2] The placebo group received identical inactive tablets.
-
Efficacy Assessment: The primary endpoint was the rate of ulcer healing, confirmed by endoscopy at the end of the treatment period (e.g., 4 or 8 weeks).[1][2] Secondary endpoints included reduction in ulcer-related pain and other clinical symptoms.[1][2]
-
Safety Assessment: Adverse events were monitored and recorded throughout the study. The most commonly reported side effect was diarrhea.[2][4]
2. Study Design for Prevention of NSAID-Induced Gastroduodenal Lesions:
-
Design: A randomized, double-blind, placebo-controlled, prospective trial was conducted.[5]
-
Participants: The study included patients with rheumatic diseases who were on long-term NSAID therapy.[5]
-
Intervention: Patients were randomized to receive either this compound (at varying doses, e.g., 150 µg t.i.d. or 200 µg b.i.d.) or a placebo for a period of 12 weeks, in addition to their ongoing NSAID treatment.[5]
-
Endpoints: The primary outcome was the reduction in the rate of gastroduodenal mucosal lesions, as assessed by endoscopy.[5] Secondary outcomes included a reduction in gastrointestinal symptoms and antacid consumption.[5]
Signaling Pathway and Experimental Workflow
Mechanism of Action: Prostaglandin E1 Analogue
This compound is a synthetic analogue of prostaglandin E1.[6] Its therapeutic effects in the gastrointestinal tract are primarily mediated through its interaction with prostaglandin E receptors on gastric parietal and epithelial cells. The binding of this compound to the EP3 receptor subtype on parietal cells initiates a signaling cascade that inhibits gastric acid secretion. Concurrently, its action on epithelial cells stimulates protective mechanisms, including the secretion of mucus and bicarbonate.
Caption: this compound's inhibitory signaling pathway in gastric parietal cells.
The diagram above illustrates the proposed signaling pathway for this compound's antisecretory effect. By binding to the EP3 receptor, this compound activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, reduced activation of Protein Kinase A (PKA), and consequently, decreased activity of the H+/K+ ATPase proton pump, resulting in lower gastric acid secretion.
Caption: Generalized workflow for a this compound vs. Placebo clinical trial.
This flowchart outlines the typical phases of a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of this compound. The process begins with patient screening and randomization, followed by a blinded treatment period, and concludes with efficacy and safety assessments and statistical analysis of the results.
References
- 1. This compound: a clinical experience in gastric ulcer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of duodenal ulcer with this compound: a randomized multicentre double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins in the treatment of reflux oesophagitis: double-blind placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the acute and long-term treatment of peptic ulcers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prophylactic and therapeutic role of this compound in NSAIDs induced gastroduodenal lesions [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of this compound, a new gastric cytoprotective/antisecretory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Rioprostil: A Guide for Laboratory Professionals
Rioprostil: Hazard Assessment and Waste Classification
Before disposal, a crucial first step is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4]
Based on available toxicological data, this compound demonstrates a "low order of acute toxicity," and mutagenicity studies have yielded negative results.[5] This profile suggests that this compound is unlikely to be classified as a P- or U-listed hazardous waste, which are designated for acutely hazardous and toxic discarded chemical products respectively. However, without a specific SDS, a definitive classification cannot be made. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a formal hazardous waste determination.
Procedural Steps for this compound Disposal
The following procedures are recommended for the disposal of this compound, assuming it is handled as a non-hazardous pharmaceutical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation
Proper segregation is key to compliant disposal.
-
Solid Waste: Collect unused or expired this compound powder in a designated, clearly labeled waste container. Do not mix with other chemical waste unless approved by your EHS department.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, sealed, and clearly labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated container for pharmaceutical waste.
Step 3: On-Site Neutralization (If Applicable and Permitted)
For certain chemical wastes, on-site neutralization may be an option. However, this should only be performed by trained personnel and in accordance with your institution's approved protocols. Given the nature of this compound, on-site treatment is not generally recommended without specific guidance from a qualified chemist or your EHS department.
Step 4: Storage Pending Disposal
Store all this compound waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 5: Final Disposal
The most common and recommended method for the final disposal of pharmaceutical waste is through a licensed biomedical waste disposal company. These companies are equipped to handle and dispose of such materials in compliance with all federal, state, and local regulations.
Alternatively, for small quantities from research settings, your institution may have a centralized chemical waste program. Contact your EHS department to arrange for a waste pickup.
Disposal Methods to Avoid:
-
Do Not Flush Down the Drain: Disposing of pharmaceuticals down the drain can lead to contamination of water supplies.
-
Do Not Dispose of in Regular Trash: Un-rendered pharmaceutical waste should not be placed in the regular trash as it can pose a risk to sanitation workers and the environment.
Key Data for this compound Handling
The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C21H38O4 |
| Molecular Weight | 354.52 g/mol |
| Physical State | Solid |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.
References
Essential Safety and Handling Guide for Rioprostil in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Rioprostil, a synthetic prostaglandin (B15479496) E1 analog. Given the potent biological effects of prostaglandins, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines personal protective equipment (PPE), handling procedures, disposal plans, and other critical information to facilitate the safe and effective use of this compound in a research environment.
Understanding the Hazards
This compound is a potent prostaglandin E1 analog that is effective at low doses.[1][2] While specific toxicology data for this compound is limited, it is prudent to handle it as a potent compound. Prostaglandin E1, a closely related compound, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[3] Therefore, minimizing exposure is a primary safety concern.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, low-permeability gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- Respiratory protection (e.g., N95 or higher-rated respirator)- Safety glasses with side shields or splash goggles |
| Solution Preparation and Handling | - Disposable, low-permeability gown- Double gloves (chemotherapy-rated)- Safety glasses with side shields or splash goggles |
| Cell Culture and In Vitro Assays | - Laboratory coat- Single pair of gloves- Safety glasses |
| Waste Disposal | - Disposable, low-permeability gown- Double gloves (chemotherapy-rated)- Safety glasses with side shields or splash goggles |
Occupational Exposure Banding (OEB)
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, the principle of Occupational Exposure Banding (OEB) should be applied to assess and manage the risks associated with its handling.[4][5] OEB categorizes chemicals into bands based on their potency and potential health effects, with each band corresponding to a range of exposure concentrations and recommended control measures.
| Occupational Exposure Band (OEB) | Exposure Range (µg/m³) | Potency/Toxicity | Handling Recommendations |
| 1 | 1000 - 5000 | Low | General ventilation |
| 2 | 100 - 1000 | Moderate | Dedicated ventilation |
| 3 | 50 - 100 | Potent | Contained systems (e.g., fume hood, glove bag) |
| 4 | 1 - 50 | Highly Potent | Closed systems, barrier isolation |
| 5 | < 1 | Extremely Potent | Full isolation technology, remote operations |
Given the high potency of prostaglandin analogs, it is recommended to handle this compound under conditions consistent with at least OEB 3 , and for operations with a higher risk of aerosol generation, such as weighing the dry powder, OEB 4 controls should be considered.
Experimental Protocol: Handling this compound in Cell Culture
This protocol provides a step-by-step guide for the preparation and administration of this compound to cell cultures.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Appropriate PPE (see table above)
-
Biological safety cabinet (BSC)
-
Calibrated pipettes and sterile, disposable tips
-
Sterile conical tubes
Procedure:
-
Preparation of Stock Solution (in a chemical fume hood):
-
Don appropriate PPE for handling potent compounds (gown, double gloves, respiratory protection, eye protection).
-
Carefully weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). This compound is soluble in DMSO.
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles. Prostaglandin E1 solutions are stable for extended periods when stored frozen.
-
-
Preparation of Working Solution (in a biological safety cabinet):
-
Don appropriate PPE for sterile cell culture work (lab coat, gloves, safety glasses).
-
Thaw a single aliquot of the this compound stock solution.
-
Further dilute the stock solution in sterile PBS or cell culture medium to the desired final concentration for your experiment. Perform serial dilutions if necessary.
-
-
Administration to Cell Cultures (in a biological safety cabinet):
-
Carefully add the prepared working solution to your cell culture plates.
-
Gently swirl the plates to ensure even distribution.
-
Incubate the cells for the desired time period.
-
-
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. A solution of 10% bleach followed by a rinse with 70% ethanol (B145695) is a common practice for decontaminating biological waste.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, pipette tips, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused stock solutions, working solutions, and the first rinse of any contaminated glassware, in a separate, clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Store the waste containers in a designated satellite accumulation area within the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Signaling Pathway and Experimental Workflow
To visualize the key processes involved in this compound's mechanism of action and its handling in the laboratory, the following diagrams have been generated.
Caption: this compound, as a PGE1 analog, binds to and activates EP receptors, initiating a signaling cascade.
Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
